molecular formula C5H8O2 B7821248 4-Methoxy-3-buten-2-one

4-Methoxy-3-buten-2-one

Cat. No.: B7821248
M. Wt: 100.12 g/mol
InChI Key: VLLHEPHWWIDUSS-UHFFFAOYSA-N
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Description

4-Methoxy-3-buten-2-one is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLHEPHWWIDUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313861
Record name 4-Methoxy-3-buten-2-one
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Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4652-27-1
Record name 4-Methoxy-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4652-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybut-3-en-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-3-buten-2-one
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Record name 4-methoxybut-3-en-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methoxy-3-buten-2-one (B155257), tailored for researchers, scientists, and professionals in drug development. This document collates available data on its identity, physicochemical characteristics, spectral properties, reactivity, and safety information.

Chemical Identity and Physical Properties

This compound, with the CAS number 4652-27-1, is a ketone and an ether.[1] It is recognized for its role as a significant precursor in the synthesis of various organic compounds, including 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene) and its equivalents.[2][3] It is also utilized as a reactant in the synthesis of hydroisoquinoline derivatives and as an intermediate for the synthesis of manzamine.[2][3] The molecule exists as cis (Z) and trans (E) isomers, with the trans isomer also identified by CAS number 51731-17-0.[1][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Boiling Point 200 °C (lit.)[2][4][6]
Melting Point 0 °C[7]
Density 0.982 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D) 1.468 (lit.)[2][4]
Flash Point 63 °C (closed cup)[4][7]
Solubility Miscible with tetrahydrofuran, ether, acetonitrile, and benzene.[2][3][6]
Appearance Light yellow, clear liquid[7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Table 2: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (acetyl) ~2.15Singlet3H
CH (vinylic, α to C=O) ~5.59Doublet1H
CH (vinylic, β to C=O) ~7.57Doublet1H
OCH₃ ~3.71Singlet3H
Note: Actual chemical shifts and coupling constants can be found in resources like ChemicalBook, which reports J(A,B)=12.9Hz.[8] The data presented here are predicted values.[9]

Table 3: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
C=O (Ketone) ~210
CH (vinylic) Not specified
CH (vinylic) Not specified
OCH₃ ~59
CH₃ (acetyl) ~28
Note: These are predicted values.[9]

Table 4: Predicted Infrared (IR) Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone) Stretch ~1715Strong
C=C (Alkenyl) Stretch ~1650Medium
C-H (sp³) Stretch 2850-3000Medium-Strong
C-O (Ether) Stretch 1070-1150Strong
Note: These are predicted values. A vapor phase IR spectrum has been recorded for this compound.[9][10][11]

Reactivity and Stability

This compound's reactivity is characterized by the presence of the α,β-unsaturated ketone and the vinyl ether functionalities.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack. However, the methyl group on the α-carbon introduces some steric hindrance, making it moderately reactive compared to less substituted ketones like acetone (B3395972).[12]

  • Oxidation: Ketones are generally resistant to mild oxidizing agents. Strong oxidizing agents are required for oxidation, which often leads to cleavage of carbon-carbon bonds.[12]

  • Stability: The compound is stable under normal temperatures and pressures.[6]

  • Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and other irritating and toxic fumes and gases.[6][7]

  • Hazardous Polymerization: Hazardous polymerization has not been reported.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in readily available literature. However, a plausible synthetic route and standard analytical methods are described below.

a. Proposed Synthesis: Williamson Ether Synthesis

A suggested method for the synthesis of this compound involves the methylation of the corresponding hydroxyl precursor.

  • Step 1: Synthesis of 4-hydroxy-3-methylbutan-2-one: This intermediate can be prepared through an aldol (B89426) condensation of acetone and formaldehyde, followed by α-methylation.[13]

  • Step 2: Methylation of the hydroxyl group: The hydroxyl group of the precursor is converted to a methoxy (B1213986) group via a Williamson ether synthesis.[13] In a flame-dried, three-necked flask under an inert atmosphere, sodium hydride (washed with anhydrous hexanes) is suspended in anhydrous THF and cooled to 0°C. A solution of 4-hydroxy-3-methylbutan-2-one in anhydrous THF is then added slowly.[13]

b. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher spectrometer.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be analyzed as a thin film between NaCl or KBr plates, or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000-400 cm⁻¹.[9]

  • Mass Spectrometry (MS): Mass spectral data is commonly acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent is injected into the GC. The EI source is typically operated at 70 eV.[9]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[14] It may cause skin and eye irritation, and potentially respiratory irritation.[14] The toxicological properties of this material have not been fully investigated.[6]

Table 5: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection. A face shield may be necessary for splash hazards.[14]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves should be inspected before use and disposed of properly if contaminated.[14]
Skin and Body Protection Impervious lab coat or chemical-resistant suit.[14]
Respiratory Protection For operations generating vapors or mists, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended. In situations with higher potential for exposure, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[7][14]

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from heat, sparks, and open flames.[6][14] Refrigeration (2-8°C) is recommended.[4]

Spill Management: In case of a spill, evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[6][14]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Aldol Condensation & α-Methylation cluster_intermediate Intermediate cluster_step2 Step 2: Williamson Ether Synthesis cluster_product Final Product Acetone Acetone Aldol Aldol Condensation Acetone->Aldol Formaldehyde Formaldehyde Formaldehyde->Aldol Methylating_Agent Methylating Agent (e.g., CH₃I) Ether_Synthesis Williamson Ether Synthesis Methylating_Agent->Ether_Synthesis Alpha_Methylation α-Methylation Aldol->Alpha_Methylation forms 4-hydroxy-2-butanone Hydroxy_Ketone 4-hydroxy-3-methylbutan-2-one Alpha_Methylation->Hydroxy_Ketone Hydroxy_Ketone->Ether_Synthesis Final_Product This compound Ether_Synthesis->Final_Product

Caption: Proposed synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation Sample Sample of This compound Dissolve Dissolve in CDCl₃ with TMS for NMR Sample->Dissolve Neat_Film Prepare neat liquid film for IR Sample->Neat_Film Dilute Dilute in volatile solvent for GC-MS Sample->Dilute NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR FTIR FTIR Spectrometer Neat_Film->FTIR GCMS GC-MS Dilute->GCMS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) FTIR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) GCMS->MS_Data

Caption: General workflow for spectroscopic analysis.

References

4-Methoxy-3-buten-2-one (CAS: 4652-27-1): A Technical Guide for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-3-buten-2-one (B155257), with the CAS registry number 4652-27-1, is a versatile four-carbon building block in organic synthesis.[1] This unsaturated ketoether is of significant interest to researchers and drug development professionals due to its role as a key precursor to valuable reagents, most notably the Danishefsky diene, and as an intermediate in the synthesis of complex molecular architectures, including hydroisoquinoline derivatives and the marine alkaloid manzamine.[2][3] Its chemical structure, featuring both an electron-rich enol ether and an electrophilic enone system, provides it with a rich and varied reactivity profile.

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and key applications of this compound, with a focus on its relevance in synthetic and medicinal chemistry.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[4][5]
Molecular Weight 100.12 g/mol [4][6]
CAS Number 4652-27-1[4][5]
Appearance Clear yellow liquid[5]
Boiling Point 200 °C (lit.)[2][7]
Density 0.982 g/mL at 25 °C (lit.)[2][7]
Refractive Index (n²⁰/D) 1.468 (lit.)[2][7]
Flash Point 63 °C (145.4 °F) - closed cup[7]
Solubility Miscible with tetrahydrofuran, ether, acetonitrile, and benzene (B151609).[2][3][2][3]
Storage Temperature 2-8°C[7]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following tables summarize its key spectral features.

NMR Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
A7.574DoubletJ(A,B) = 12.9[8]
B5.590DoubletJ(A,B) = 12.9[8]
C (OCH₃)3.713Singlet-[8]
D (COCH₃)2.192Singlet-[8]

¹³C NMR (Carbon NMR) Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityReference(s)
C=O (Ketone) Stretch~1715Strong[10]
C-H (sp³) Stretch2850-3000Medium-Strong[10]
C-O (Ether) Stretch1070-1150Strong[10]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show the following key fragmentation patterns.

m/zProposed Fragment IonNotesReference(s)
100[M]⁺•Molecular Ion[10]
85[M - CH₃]⁺Loss of methyl[10]
69[M - OCH₃]⁺Loss of methoxy[10]
43[CH₃CO]⁺Acylium ion[10]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of chemical compounds. The following sections provide protocols relevant to this compound.

Proposed Synthesis of this compound

While a direct, peer-reviewed synthesis protocol for this compound is not detailed in the provided search results, a plausible two-step approach can be constructed based on established organic chemistry principles for analogous compounds.[11] This involves an initial aldol (B89426) condensation followed by methylation.

G start Starting Materials (Acetone, Formaldehyde) step1 Step 1: Aldol Condensation start->step1 Base catalyst intermediate Intermediate: 4-Hydroxy-2-butanone (B42824) step1->intermediate step2 Step 2: Methylation (e.g., Williamson Ether Synthesis) intermediate->step2 Methylating agent (e.g., MeI, DMS) product Final Product: This compound step2->product

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • Step 1: Aldol Condensation to form 4-hydroxy-2-butanone.

    • To a stirred solution of acetone (B3395972) (in large excess) and water, add a catalytic amount of a 5% aqueous sodium hydroxide (B78521) solution.[11]

    • Maintain the temperature between 10-20°C and slowly add a 37% aqueous solution of formaldehyde.[11]

    • After the addition is complete, continue stirring for 2-3 hours at room temperature.[11]

    • Neutralize the reaction mixture with dilute hydrochloric acid.[11]

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Step 2: Methylation of 4-hydroxy-2-butanone.

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend a base such as sodium hydride in anhydrous THF and cool to 0°C.[11]

    • Slowly add a solution of 4-hydroxy-2-butanone in anhydrous THF.

    • After the initial reaction, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to proceed to completion.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.[11]

    • Extract the product, wash, dry, and concentrate the organic layers as described in Step 1.[11]

    • Purify the crude product by flash column chromatography or distillation to yield pure this compound.

Synthesis of Danishefsky's Diene

A primary application of this compound is its conversion to trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, known as the Danishefsky-Kitahara diene.[2]

G start This compound + Triethylamine (B128534) reaction Silylation Reaction start->reaction reagent1 ZnCl₂ (pre-dried) reagent1->reaction reagent2 Chlorotrimethylsilane (TMSCl) reagent2->reaction workup Aqueous Workup & Extraction reaction->workup Heat (43°C, 12h) purification Fractional Distillation workup->purification product Danishefsky's Diene purification->product

Caption: Synthesis of Danishefsky's Diene from this compound.

Methodology:

  • In a three-necked flask under a nitrogen atmosphere, stir triethylamine and add pre-dried zinc chloride. Stir the mixture at room temperature for 1 hour.[2][3]

  • Add a solution of this compound in benzene all at once, followed by the rapid addition of chlorotrimethylsilane.[2][3]

  • Control the exothermic reaction by cooling in an ice bath to keep the temperature below 45°C.[2][3]

  • After the initial exotherm subsides (approx. 30 minutes), heat the solution to 43°C and maintain this temperature for 12 hours.[2][3]

  • After cooling, pour the thick mixture into ether and filter through Celite to remove solid byproducts.[2][3]

  • Evaporate the combined ether washings under reduced pressure to obtain the crude product.[2]

  • Purify the crude oil by careful fractional distillation under vacuum to afford the Danishefsky diene.[2]

Spectroscopic Analysis Protocol

G sample Sample: This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy (FTIR-ATR) sample->ir ms Mass Spectrometry (GC-MS) sample->ms data Structural Elucidation & Purity Assessment nmr->data ir->data ms->data

Caption: General workflow for spectroscopic analysis.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) with an internal standard like TMS. ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. A drop of the neat liquid sample can be placed directly on an Attenuated Total Reflectance (ATR) crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[10]

  • Mass Spectrometry (MS): Mass spectral data is typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the compound is injected into the GC, where it is separated from the solvent before being introduced into the mass spectrometer.[10]

Applications and Relevance to Drug Development

While there is a notable lack of research on the direct biological activity of this compound itself, its significance for drug development professionals lies in its role as a versatile precursor to complex and biologically active molecules.[12]

Precursor to Danishefsky's Diene

The most prominent application of this compound is its use in the synthesis of the Danishefsky-Kitahara diene.[2][13] This electron-rich diene is a highly reactive and regioselective reagent in Diels-Alder and hetero-Diels-Alder cycloaddition reactions, which are powerful methods for constructing six-membered rings found in a vast array of natural products and pharmaceutical agents.[1][2]

Intermediate for Biologically Active Heterocycles

This compound is employed as a reactant in the synthesis of hydroisoquinoline derivatives.[2][3] The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[7][14][15] The ability to synthesize novel THIQ analogs using this building block is therefore of high interest in the search for new therapeutic agents.

Furthermore, it serves as an intermediate in the total synthesis of manzamine, a complex marine alkaloid with promising anticancer properties.[2][3][12]

G start This compound intermediate1 Key Reagent: Danishefsky's Diene start->intermediate1 intermediate2 Intermediate for Hydroisoquinolines start->intermediate2 reaction1 Diels-Alder Cycloadditions intermediate1->reaction1 reaction2 Multi-step Synthesis intermediate2->reaction2 product1 Complex Polycyclics (e.g., Steroids, Terpenoids) reaction1->product1 product2 Biologically Active Tetrahydroisoquinolines reaction2->product2 activity Pharmacological Activities: - Antibacterial - Antitumor - Anti-inflammatory product2->activity

Caption: Pathway from a simple building block to complex, active molecules.

Conclusion

This compound is a valuable and reactive organic building block with well-defined chemical, physical, and spectroscopic properties. Its primary importance in the fields of chemical research and drug development stems not from its own biological activity, but from its utility as a key precursor, particularly in the synthesis of Danishefsky's diene and various heterocyclic scaffolds. The protocols and data presented in this guide offer a solid foundation for researchers looking to employ this versatile compound in their synthetic endeavors.

References

An In-depth Technical Guide to (Z)-4-methoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-methoxybut-3-en-2-one, a versatile four-carbon building block, holds a significant position in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, properties, and established applications, with a particular focus on its role as a key precursor in the synthesis of complex molecules. While its utility as a synthetic intermediate is well-documented, a thorough review of the current scientific literature reveals a notable absence of studies pertaining to its biological activity and potential applications in drug development. This document summarizes the available chemical data and outlines a representative synthetic protocol.

Chemical Identity and Properties

(Z)-4-methoxybut-3-en-2-one is systematically named (3Z)-4-methoxybut-3-en-2-one according to IUPAC nomenclature.[1] It is a ketone and an ether, with the (Z)-isomer indicating that the higher priority substituents on the double bond are on the same side.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
IUPAC Name (3Z)-4-methoxybut-3-en-2-one[1]
Synonyms (Z)-4-methoxybut-3-en-2-one, 4-Methoxy-3-buten-2-one[1][2]
CAS Number 4652-27-1[1][3]
Molecular Formula C₅H₈O₂[1][3]
Molecular Weight 100.12 g/mol [1][3]
Boiling Point 200 °C (lit.)[2]
Density 0.982 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.468 (lit.)[2]

Synthesis of (Z)-4-methoxybut-3-en-2-one

Representative Experimental Protocol

Materials:

  • Acetone (B3395972)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous solvent (e.g., Toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetone (1.0 equivalent) and trimethyl orthoformate (1.2 equivalents) in an anhydrous solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to yield (Z)-4-methoxybut-3-en-2-one.

Disclaimer: This is a representative protocol and has not been validated for this specific compound. Optimization of reaction conditions may be necessary.

Synthetic Workflow

Synthesis_Workflow Acetone Acetone Reaction Condensation Reaction Acetone->Reaction TMOF Trimethyl Orthoformate TMOF->Reaction Catalyst p-Toluenesulfonic Acid Catalyst->Reaction Product (Z)-4-methoxybut-3-en-2-one Reaction->Product

References

4-Methoxy-3-buten-2-one physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Methoxy-3-buten-2-one, a versatile intermediate in organic synthesis. The document details its boiling point and density, outlines the experimental protocols for their determination, and includes a workflow diagram for its synthesis and characterization.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in synthetic chemistry. The experimentally determined values for its boiling point and density are summarized below.

Physical PropertyValueConditions
Boiling Point 200 °C (lit.)At atmospheric pressure.[1][2][3][4]
66-69 °C (lit.)At 12 mmHg.[5]
Density 0.982 g/mL (lit.)At 25 °C.[1][2][3][4]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections describe the standard methodologies for measuring the boiling point and density of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the capillary method is a common and efficient technique.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a heating bath (Thiele tube or oil bath) to ensure uniform heating.

  • The bath is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued (B1498344) when a steady and rapid stream of bubbles is observed.

  • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) is a flask with a precise volume used for accurate density measurements.

Apparatus:

  • Pycnometer of a known volume

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is placed in a constant temperature bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthesis and Characterization Workflow

This compound is a valuable precursor in the synthesis of various organic molecules, including the Danishefsky diene. The following diagram illustrates a general workflow for its synthesis and subsequent physical characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Physical Characterization cluster_final Final Product start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup distillation Distillation workup->distillation bp Boiling Point Determination distillation->bp density Density Measurement distillation->density product Pure this compound bp->product density->product

Caption: Workflow for the synthesis and physical characterization of this compound.

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-Methoxy-3-buten-2-one. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a visualization of the molecular structure with corresponding NMR assignments.

Spectral Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on experimental data and predictive models.

Table 1: ¹H NMR Spectral Data for this compound

Atom NumberChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
12.19Singlet-3H
35.59Doublet12.91H
47.57Doublet12.91H
53.71Singlet-3H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

Atom NumberChemical Shift (δ) [ppm]
127.5
2197.0
3106.5
4162.8
557.0

Solvent: CDCl₃, Proton Decoupled.

Experimental Protocols

The following section details the methodologies for the acquisition of the ¹H and ¹³C NMR spectra.

Sample Preparation

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should contain tetramethylsilane (B1202638) (TMS) as an internal standard (0.03-0.05% v/v) for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube, ensuring the liquid height is sufficient to cover the detection coils of the spectrometer (typically 4-5 cm). The sample is vortexed to ensure homogeneity.

NMR Data Acquisition

Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-32, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

  • Spectral Width: Approximately 220 ppm (from -10 to 210 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds, with a longer delay beneficial for the quantification of quaternary carbons.

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the data tables.

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Investigation of 4-Methoxy-3-buten-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-Methoxy-3-buten-2-one, a molecule of interest in various chemical applications, through the lens of infrared (IR) spectroscopy and mass spectrometry (MS). This document details the spectral characteristics, outlines precise experimental protocols for data acquisition, and presents a logical workflow for the analysis of this compound.

Infrared (IR) Spectroscopic Data

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented below is a summary of expected absorption bands based on the analysis of its constituent chemical moieties.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (α,β-unsaturated ketone)1670 - 1690Strong
C=C (alkene)1620 - 1640Medium
=C-O-C (vinyl ether)1200 - 1275Strong
C-H (sp² hybridized)3000 - 3100Medium
C-H (sp³ hybridized)2850 - 3000Medium

Mass Spectrometry (MS) Data

The mass spectrum of trans-4-Methoxy-3-buten-2-one, obtained via electron ionization (EI), provides critical information about its molecular weight and fragmentation pattern. The molecular formula of this compound is C₅H₈O₂ with a molecular weight of 100.12 g/mol .[1] The major fragments observed in the mass spectrum are tabulated below.

m/zRelative Intensity (%)Proposed Fragment Ion
10025[M]⁺ (Molecular Ion)
85100[M - CH₃]⁺
5780[M - CH₃CO]⁺
4395[CH₃CO]⁺
2940[CHO]⁺

Experimental Protocols

Infrared (IR) Spectroscopy

A high-quality infrared spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a neat liquid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of this compound onto the center of the ATR crystal.

  • Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

The mass spectrum of the volatile compound this compound is effectively acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Procedure:

  • Prepare a dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 column) to separate the analyte from the solvent and any impurities.

  • The separated compound then enters the mass spectrometer.

  • The molecules are ionized using a standard electron ionization energy of 70 eV.

  • The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a proposed fragmentation pathway in mass spectrometry.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation Sample This compound FTIR FTIR Spectroscopy (ATR) Sample->FTIR GCMS GC-MS (EI) Sample->GCMS IR_Spectrum IR Spectrum FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum GCMS->Mass_Spectrum Functional_Groups Functional Group Identification IR_Spectrum->Functional_Groups Fragmentation_Pattern Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Pattern

Experimental workflow for spectroscopic analysis.

fragmentation_pathway Proposed Mass Spectrometry Fragmentation Pathway M [C₅H₈O₂]⁺˙ m/z = 100 M_minus_CH3 [C₄H₅O₂]⁺ m/z = 85 M->M_minus_CH3 - •CH₃ M_minus_CH3CO [C₃H₅O]⁺ m/z = 57 M->M_minus_CH3CO - •CH₃CO CH3CO [C₂H₃O]⁺ m/z = 43 M->CH3CO - •C₃H₅O CHO [CHO]⁺ m/z = 29 M_minus_CH3->CHO - C₃H₄O

Proposed mass spectrometry fragmentation pathway.

References

The Versatility of 4-Methoxy-3-buten-2-one: An In-depth Technical Guide to its Reactivity as a Four-Carbon Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-buten-2-one (B155257), a structurally simple α,β-unsaturated ketone, has emerged as a versatile and highly valuable four-carbon building block in modern organic synthesis. Its unique combination of a conjugated ketone and a vinyl ether moiety provides a rich platform for a diverse array of chemical transformations. This technical guide delves into the core reactivity of this compound, presenting its utility as a four-carbon synthon in the construction of complex molecular architectures. Particular emphasis is placed on its role in cycloaddition and conjugate addition reactions, and its application as a key precursor in the synthesis of important intermediates and natural products. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic potential of this reagent, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis. The compound exists as two geometric isomers, (E) and (Z), with the commercially available form often being a mixture.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
Boiling Point68-69 °C at 14 mmHg
Density0.982 g/mL at 25 °C
Refractive Index (n20/D)1.468

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃) (Z)-isomer: δ 7.57 (d, J=12.9 Hz, 1H), 5.59 (d, J=12.9 Hz, 1H), 3.71 (s, 3H), 2.19 (s, 3H)
Mass Spectrometry (EI) m/z (%): 100 (M+), 85, 58, 43
Infrared (IR) ν (cm⁻¹): ~1680 (C=O, conjugated ketone), ~1620 (C=C), ~1200 (C-O)

Key Reactivity and Applications as a Four-Carbon Synthon

This compound's reactivity is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated ketone system and the dienophilic character of the double bond. This dual reactivity makes it a powerful tool in a variety of synthetic transformations.

Precursor to Danishefsky's Diene

One of the most significant applications of this compound is its role as the starting material for the synthesis of Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). This highly electron-rich diene is a cornerstone in Diels-Alder reactions for the construction of complex cyclic systems.

Danishefsky_Diene_Synthesis reactant This compound reagents TMSCl, Et3N, ZnCl2 reactant->reagents product Danishefsky's Diene reagents->product

Caption: Synthesis of Danishefsky's Diene.

Experimental Protocol: Synthesis of Danishefsky's Diene

  • Materials: this compound, trimethylsilyl (B98337) chloride (TMSCl), triethylamine (B128534) (Et₃N), anhydrous zinc chloride (ZnCl₂), and a suitable anhydrous solvent (e.g., benzene (B151609) or THF).

  • Procedure:

    • To a stirred solution of triethylamine and a catalytic amount of anhydrous zinc chloride in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), this compound is added.

    • Trimethylsilyl chloride is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

    • The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as TLC or GC.

    • Upon completion, the reaction mixture is worked up by filtering off the triethylammonium (B8662869) chloride salt and washing the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield Danishefsky's diene.

Diels-Alder Reactions: this compound as a Dienophile

As an electron-deficient alkene due to the presence of the electron-withdrawing acetyl group, this compound is an effective dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). It readily reacts with electron-rich dienes to form substituted cyclohexene (B86901) derivatives, which are versatile intermediates in organic synthesis.

Diels_Alder_Reaction cluster_reactants Reactants diene Electron-rich Diene product Cyclohexene Adduct diene->product [4+2] Cycloaddition dienophile This compound dienophile->product [4+2] Cycloaddition

Caption: Diels-Alder reaction with this compound.

General Experimental Protocol: Diels-Alder Reaction

  • Materials: this compound, an electron-rich diene (e.g., cyclopentadiene, isoprene), and a suitable solvent (e.g., toluene, dichloromethane). A Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can be used to accelerate the reaction and enhance regioselectivity.

  • Procedure:

    • A solution of this compound in the chosen solvent is prepared in a reaction vessel.

    • If a Lewis acid catalyst is used, it is added to the solution at a reduced temperature (e.g., 0 °C or -78 °C).

    • The diene is then added to the reaction mixture, and the reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) until completion.

    • The reaction is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography or distillation.

Michael Additions: this compound as a Michael Acceptor

The electrophilic β-carbon of this compound makes it an excellent Michael acceptor for the conjugate addition of a wide range of nucleophiles. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Michael_Addition cluster_reactants Reactants michael_acceptor This compound product 1,4-Adduct michael_acceptor->product Conjugate Addition nucleophile Nucleophile (e.g., R₂CuLi, enolates) nucleophile->product Conjugate Addition

Caption: Michael addition to this compound.

General Experimental Protocol: Mukaiyama-Michael Addition

  • Materials: this compound, a silyl (B83357) enol ether (as the Michael donor), a Lewis acid catalyst (e.g., TiCl₄, SnCl₄), and an anhydrous, non-protic solvent (e.g., dichloromethane).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, a solution of this compound in the solvent is cooled to a low temperature (typically -78 °C).

    • The Lewis acid catalyst is added dropwise to the solution.

    • The silyl enol ether is then added slowly to the reaction mixture.

    • The reaction is stirred at low temperature until the starting material is consumed.

    • The reaction is quenched with a suitable quenching agent, such as a saturated aqueous solution of ammonium (B1175870) chloride.

    • The mixture is warmed to room temperature, and the product is extracted with an organic solvent.

    • The combined organic extracts are washed, dried, and concentrated under reduced pressure.

    • The resulting crude product is purified by flash column chromatography.

Synthesis of Complex Molecules

The utility of this compound as a four-carbon synthon is further demonstrated by its application in the total synthesis of complex natural products and pharmacologically active molecules.

  • Hydroisoquinoline Derivatives: this compound serves as a key reactant in the synthesis of hydroisoquinoline derivatives, which are important scaffolds in medicinal chemistry.

  • Manzamine Alkaloids: This synthon is employed as an intermediate in the synthesis of manzamine alkaloids, a class of marine natural products with potent biological activities.

  • (-)-Epibatidine: It has been utilized as a starting material in the enantioselective total synthesis of (-)-epibatidine, a potent analgesic.

The specific experimental protocols for these complex syntheses are highly substrate-dependent and often involve multiple steps, but the initial transformations frequently leverage the fundamental reactivity patterns of this compound described above.

Conclusion

This compound is a powerful and versatile four-carbon synthon in organic synthesis. Its ability to act as a precursor to Danishefsky's diene, a dienophile in Diels-Alder reactions, and a Michael acceptor in conjugate additions makes it an invaluable tool for the construction of a wide range of molecular architectures. The detailed understanding of its reactivity, as outlined in this guide, provides a solid foundation for its application in the synthesis of novel compounds for research, drug discovery, and materials science. The provided experimental frameworks can be adapted and optimized for specific synthetic targets, further expanding the synthetic utility of this remarkable building block.

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum of 4-methoxy-3-buten-2-one (B155257). It covers the foundational principles of EI mass spectrometry, a comprehensive experimental protocol for data acquisition, a quantitative summary of predicted mass spectral data, and a visual representation of the proposed fragmentation pathways. This document is intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development who are working with or characterizing this and similar compounds.

Introduction to Electron Ionization Mass Spectrometry

Electron ionization (EI) is a robust and widely used technique in mass spectrometry for the analysis of volatile and thermally stable organic compounds.[1] In the EI source, a beam of high-energy electrons (typically 70 eV) bombards the gaseous sample molecules.[2] This interaction dislodges an electron from the molecule, creating a positively charged molecular ion (M•+).[2] The high energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions.[1] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a "molecular fingerprint," enabling structural elucidation and compound identification.[1]

Experimental Protocol for EI-MS Analysis

The following protocol outlines a standard procedure for acquiring the electron ionization mass spectrum of this compound.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization source is the preferred instrument for this analysis.

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1 mg/mL) in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Gas Chromatography (GC) Parameters:

  • Injection Port: Set to a temperature of 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the analyte from the solvent and any impurities.

  • Oven Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-200.

  • Solvent Delay: A delay of 3-4 minutes is recommended to prevent the high concentration of the solvent from saturating the detector.

Predicted Electron Ionization Mass Spectrum Data

The following table summarizes the predicted key fragments for this compound (Molecular Formula: C₅H₈O₂, Molecular Weight: 100.12 g/mol ) upon electron ionization.[3]

m/zProposed Fragment IonFormulaProposed Origin
100[M]•+[C₅H₈O₂]•+Molecular Ion
85[M - CH₃]•+[C₄H₅O₂]+Loss of a methyl radical from the methoxy (B1213986) group
71[M - OCH₃]•+[C₄H₅O]+Loss of a methoxy radical
57[M - CH₃CO]•+[C₃H₅O]+Alpha-cleavage with loss of an acetyl radical
43[CH₃CO]+[C₂H₃O]+Acylium ion (often the base peak for ketones)

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI source is initiated by the formation of the molecular ion. Subsequent cleavage of bonds is driven by the stability of the resulting fragments. The diagram below illustrates the logical relationships in the proposed fragmentation cascade.

fragmentation_pathway M This compound (m/z = 100) [C₅H₈O₂]•+ frag85 [M - CH₃]•+ (m/z = 85) M->frag85 - •CH₃ frag71 [M - OCH₃]•+ (m/z = 71) M->frag71 - •OCH₃ frag57 [M - CH₃CO]•+ (m/z = 57) M->frag57 - •CH₃CO frag43 [CH₃CO]+ (m/z = 43) M->frag43 α-cleavage experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Prepare dilute solution in volatile solvent injection Inject sample into GC prep->injection separation Separation on capillary column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass analysis (m/z) ionization->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Identify fragments and interpret structure spectrum->interpretation

References

An In-Depth Technical Guide to Key Reaction Mechanisms Involving α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving α,β-unsaturated ketones, with a particular focus on their application in medicinal chemistry and drug development. The inherent electrophilicity of the β-carbon in these conjugated systems underpins their utility in forming new carbon-carbon and carbon-heteroatom bonds, making them invaluable synthons in the construction of complex molecular architectures.

Introduction to α,β-Unsaturated Ketones

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement results in a delocalized π-system that activates the β-carbon towards nucleophilic attack, a reactivity profile that is central to the reactions discussed herein. This unique reactivity has been widely exploited in the synthesis of natural products and pharmaceuticals.[1][2]

In the realm of drug development, the α,β-unsaturated carbonyl moiety often acts as a "warhead" for covalent inhibitors.[3][4] These compounds form irreversible covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins. This mode of action can lead to enhanced potency and prolonged duration of action.[5] A significant number of approved drugs, including treatments for cancer and multiple sclerosis, feature this reactive group.[3]

The Michael Addition Reaction

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1][6] The nucleophiles are typically stabilized carbanions derived from compounds with acidic methylene (B1212753) groups, such as β-ketoesters, malonates, and nitroalkanes.[6] However, heteroatom nucleophiles like amines, thiols, and alcohols can also participate in aza-, thia-, and oxa-Michael additions, respectively.[7]

The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the 1,5-dicarbonyl product or a related adduct.[1] The thermodynamic control of this reaction makes it a highly reliable and versatile tool in organic synthesis.[8]

Asymmetric Michael Addition

The development of asymmetric Michael additions has been a major focus in organic synthesis, enabling the stereocontrolled construction of chiral molecules. This is often achieved through the use of chiral catalysts, such as organocatalysts (e.g., cinchona alkaloids and their derivatives) or chiral Lewis acids.[7][9][10] These catalysts create a chiral environment around the reactants, directing the nucleophilic attack to one face of the enone and resulting in a product with high enantiomeric excess.[11][12]

Quantitative Data for Michael Addition Reactions
Michael DonorMichael AcceptorCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
IsobutyraldehydeN-phenylmaleimideDipeptide 2 / aq. NaOHNeat24RT7788:12 er[11]
Isobutyraldehyde(E)-N-(4-chlorophenyl)maleimideDipeptide 2 / aq. NaOHNeat24RT8587:13 er[11]
Diethyl malonateCyclopentenoneLiAl(BINOL)₂-----[9][10]
α-nitroketonesUnsaturated benzothiophenonesSquaramide---up to 97up to 98[12]
Experimental Protocols for Michael Addition

General Procedure for Asymmetric Michael Addition of an Aldehyde to a Maleimide (B117702):

  • In a reaction vessel, combine the dipeptide catalyst (e.g., Phe-β-Ala), a base (e.g., aqueous NaOH), and the aldehyde (e.g., isobutyraldehyde).

  • Stir the resulting mixture for a short period (e.g., 5 minutes) at ambient temperature.

  • Add the N-substituted maleimide to the reaction mixture.

  • Continue stirring at ambient temperature for up to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[11]

Synthesis of a Chiral Lewis Acid and its use in Asymmetric Michael Addition:

  • Synthesize the chiral Lewis acid, such as LiAl(BINOL)₂, in a preliminary step.

  • In a separate reaction, use the synthesized chiral Lewis acid as a catalyst for the Michael addition of a nucleophile (e.g., diethyl malonate) to an enone (e.g., cyclopentenone).

  • After the reaction is complete, purify the product via column chromatography on silica (B1680970) gel.

  • Characterize the product using NMR spectroscopy and IR spectroscopy.

  • Determine the enantiomeric excess using polarimetry or chiral HPLC.[9][10]

The Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed pericyclic reaction that converts divinyl ketones into cyclopentenones.[13][14][15] The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen, which promotes a 4π-electrocyclic ring closure of the resulting pentadienyl cation.[16][17][18] This electrocyclization proceeds in a conrotatory fashion as dictated by the Woodward-Hoffmann rules.[15] The subsequent elimination of a proton and tautomerization of the enol intermediate affords the cyclopentenone product.[13][18]

The cyclopentenone core is a prevalent motif in numerous natural products and biologically active molecules, making the Nazarov cyclization a powerful tool in synthetic chemistry.[14][15] Modern variations of this reaction have focused on the development of catalytic and asymmetric versions to enhance its efficiency and stereocontrol.[15][19]

Quantitative Data for Nazarov Cyclization Reactions
Substrate (Divinyl Ketone)Catalyst (equiv.)SolventTemp (°C)TimeYield (%)Reference
Generic Divinyl KetoneSnCl₄ (2.0)DCM0 to RT30 min75[13]
β-silyl dienone (1aa)Zn(OTf)₂ / (S)-3dDCE3024 h9395 ee
β-silyl dienone (1ad)Sm(OTf)₃ / (S)-3dDCE4024 h8391 ee
Experimental Protocol for Nazarov Cyclization

General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization:

  • Dissolve the divinyl ketone substrate in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in DCM) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 30 minutes), or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Stir the resulting mixture vigorously for approximately 15 minutes.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13][14]

The Baylis-Hillman Reaction

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman reaction, is a carbon-carbon bond-forming reaction between the α-position of an activated alkene and an electrophile, typically an aldehyde or ketone.[20][21] The reaction is catalyzed by a nucleophile, most commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine.[22][23]

The mechanism involves the conjugate addition of the nucleophilic catalyst to the α,β-unsaturated system, generating a zwitterionic enolate. This enolate then adds to the aldehyde carbonyl group. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the highly functionalized allylic alcohol product.[23] A key advantage of this reaction is its atom economy, as all atoms from the reactants are incorporated into the product.[24] However, a significant drawback can be its slow reaction rate.[20]

Asymmetric Baylis-Hillman Reaction

The development of asymmetric variants of the Baylis-Hillman reaction has been crucial for the synthesis of chiral building blocks. Chiral catalysts, including chiral amines, phosphines, and bifunctional organocatalysts, have been successfully employed to induce enantioselectivity.[20][25][26] These catalysts can interact with the reactants through hydrogen bonding or the formation of chiral intermediates, thereby controlling the facial selectivity of the addition to the electrophile.[2]

Quantitative Data for Baylis-Hillman Reactions
AldehydeActivated AlkeneCatalystSolventTimeTemp (°C)Yield (%)ee (%)Reference
Aromatic AldehydesAcrylatesPhosphine-thioureas---32-969-77[20]
α-amido sulfonesα,β-unsaturated aldehydes(S)-proline / DABCO---46-8782-99[20]
IsatinsVinyl SulfonesOrganocatalyst---good to highgood to high[25][26]
Experimental Protocol for Baylis-Hillman Reaction

General Procedure for an Asymmetric Baylis-Hillman Reaction:

  • Dissolve the chiral catalyst (e.g., β-Isocupreidine) in a suitable solvent (e.g., THF) and then evaporate the solvent. Repeat this process to ensure the catalyst is dry.

  • Dissolve the dried catalyst and the aldehyde in an appropriate solvent (e.g., DMF) and cool the solution to a low temperature (e.g., -55 °C).

  • Add the activated alkene (e.g., an acrylate) to the cooled solution.

  • Stir the reaction mixture at this low temperature for several days, monitoring its progress.

  • Quench the reaction by adding a dilute acid solution (e.g., 0.1 M HCl).

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with saturated aqueous solutions of sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[23]

Role in Drug Discovery and Signaling Pathways

The electrophilic nature of the β-carbon in α,β-unsaturated ketones makes them effective Michael acceptors, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This property is harnessed in the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action.[5]

One of the key signaling pathways modulated by α,β-unsaturated carbonyl compounds is the Keap1-Nrf2 pathway.[27][28] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, electrophilic compounds like α,β-unsaturated ketones can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of cytoprotective genes, including those involved in detoxification and antioxidant defense.[28]

Some α,β-unsaturated ketone-containing compounds have also been investigated as cytotoxic agents that target mitochondria, inducing apoptosis in cancer cells.[29] This highlights the diverse biological activities of this class of compounds and their potential for the development of new therapeutic agents.[30][31]

Visualizations

Reaction Mechanism Diagrams

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Start R'COCH₂R'' + Base Enolate [R'COC⁻R''] Enolate Start->Enolate Deprotonation Intermediate R'R''C(CO)R'-CH(R)-C⁻HCOR (New Enolate) Enolate->Intermediate Nucleophilic Attack on β-carbon Enone RCH=CHCOR (α,β-Unsaturated Ketone) Enone->Intermediate Product R'R''C(CO)R'-CH(R)-CH₂COR (1,5-Dicarbonyl Compound) Intermediate->Product Protonation

Michael Addition Mechanism

Nazarov_Cyclization Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation  + Lewis Acid Coordination Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization (Conrotatory) Enol_Intermediate Enol Intermediate Oxyallyl_Cation->Enol_Intermediate Proton Elimination Cyclopentenone Cyclopentenone Product Enol_Intermediate->Cyclopentenone Tautomerization

Nazarov Cyclization Mechanism

Baylis_Hillman Reactants Activated Alkene + Aldehyde + Catalyst (Nu) Zwitterion1 Zwitterionic Enolate Reactants->Zwitterion1 1. Michael Addition of Catalyst Zwitterion2 Aldol Adduct Zwitterion1->Zwitterion2 2. Aldol Addition to Aldehyde Product_Catalyst_Complex Proton Transfer Zwitterion2->Product_Catalyst_Complex 3. Proton Transfer Final_Product Allylic Alcohol Product + Catalyst (Nu) Product_Catalyst_Complex->Final_Product 4. Catalyst Elimination

References

Unveiling the Electrophilic Heart of 4-Methoxy-3-buten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the sphere of drug development and organic synthesis, understanding the nuanced reactivity of key building blocks is paramount. This in-depth technical guide illuminates the electrophilic nature of 4-Methoxy-3-buten-2-one (B155257), a versatile four-carbon synthon. This document provides a comprehensive overview of its reactivity, supported by available data, detailed experimental protocols for key transformations, and visualizations of its chemical behavior.

Core Concepts: The Electrophilic Character of this compound

This compound is an α,β-unsaturated ketone, a class of compounds renowned for their susceptibility to nucleophilic attack. Its electrophilicity is primarily attributed to the polarization of the molecule arising from the electron-withdrawing nature of the carbonyl group and the conjugated system. This creates two principal electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4).

The presence of the methoxy (B1213986) group at the β-position introduces a competing electronic effect. While the oxygen atom is electron-withdrawing inductively, it is also electron-donating through resonance. This interplay of electronic effects modulates the reactivity of the electrophilic centers.

Quantitative Analysis of Electrophilicity

Compound Structure Qualitative Reactivity with Nucleophiles Notes
This compoundCH₃OCH=CHCOCH₃Moderate to HighThe methoxy group can influence the reaction pathway.
Methyl vinyl ketoneCH₂=CHCOCH₃HighA common and reactive Michael acceptor.
ChalconeC₆H₅CH=CHCOC₆H₅ModerateSteric hindrance from the phenyl groups can reduce reactivity.

Key Reactions and Experimental Protocols

The electrophilic nature of this compound is most prominently demonstrated in its reactions with a variety of nucleophiles.

Michael Addition: A Hallmark Reaction

The conjugate addition of nucleophiles to the β-carbon of α,β-unsaturated carbonyl compounds, known as the Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This compound readily undergoes this reaction with a range of soft nucleophiles.

The addition of thiols to α,β-unsaturated ketones is a highly efficient and often spontaneous reaction. While a specific protocol for the reaction of thiols with this compound is not detailed in the literature, a general procedure for the catalyst-free conjugate addition of thiols to α,β-unsaturated carbonyl compounds in water can be adapted.

Experimental Protocol: General Thia-Michael Addition

  • Materials:

    • This compound (1.0 mmol)

    • Thiol (e.g., thiophenol, 1.2 mmol)

    • Water (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in water.

    • Add the thiol to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Diels-Alder Reactions: A Versatile Dienophile

This compound can act as a dienophile in Diels-Alder reactions, although its primary utility lies in its role as a precursor to the highly reactive Danishefsky's diene.

Synthesis of Danishefsky's Diene

Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a valuable reagent in organic synthesis, particularly for the construction of complex cyclic systems via Diels-Alder reactions. It is synthesized from this compound.

Experimental Protocol: Synthesis of Danishefsky's Diene

  • Materials:

    • This compound (2.50 mol)

    • Triethylamine (5.7 mol)

    • Zinc chloride (anhydrous, 0.07 mol)

    • Chlorotrimethylsilane (5.0 mol)

    • Benzene (B151609) (750 mL)

    • Ether

  • Procedure:

    • To a mechanically stirred solution of triethylamine, add anhydrous zinc chloride under a nitrogen atmosphere and stir for 1 hour at room temperature.

    • Add a solution of this compound in benzene all at once.

    • Continue stirring for 5 minutes, then rapidly add chlorotrimethylsilane.

    • Control the exothermic reaction by cooling in an ice bath to maintain a temperature below 45°C.

    • After 30 minutes, heat the mixture to 43°C and maintain this temperature for 12 hours.

    • Cool the thickened reaction mixture to room temperature and pour it into ether.

    • Filter the solid material through Celite and wash the solid with additional ether.

    • Combine the ether washings and evaporate under reduced pressure to obtain the crude product.

    • Purify by fractional distillation under reduced pressure to yield Danishefsky's diene.

Visualizing Reactivity and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.

Reaction Mechanism: Michael Addition

Michael_Addition This compound This compound Enolate_Intermediate Enolate Intermediate This compound->Enolate_Intermediate Nucleophilic Attack at β-carbon Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation Proton_Source Proton Source (H+) Proton_Source->Michael_Adduct

Caption: Generalized mechanism of the Michael addition to this compound.

Experimental Workflow: Synthesis of Danishefsky's Diene

Danishefsky_Diene_Synthesis cluster_reactants Reactants cluster_process Reaction and Workup This compound This compound Reaction Reaction in Benzene This compound->Reaction Triethylamine Triethylamine Triethylamine->Reaction Zinc_Chloride Zinc Chloride Zinc_Chloride->Reaction Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane->Reaction Workup Workup with Ether Reaction->Workup Purification Fractional Distillation Workup->Purification Danishefsky_Diene Danishefsky_Diene Purification->Danishefsky_Diene Final Product

Caption: Experimental workflow for the synthesis of Danishefsky's diene.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

Technique Key Features
¹H NMR Signals corresponding to the methoxy group, vinyl protons, and the acetyl group. The coupling constant between the vinyl protons can distinguish between the E and Z isomers.
¹³C NMR Resonances for the carbonyl carbon, the two vinylic carbons, the methoxy carbon, and the acetyl methyl carbon.
IR Spectroscopy A strong absorption band for the C=O stretch of the conjugated ketone, and bands for the C=C and C-O stretching vibrations.

Note on Signaling Pathways: The request for diagrams of signaling pathways is not directly applicable to this compound. This compound is a synthetic organic chemical and not known to be directly involved in biological signaling cascades in the way that a drug molecule or a biomolecule would be. Its utility in drug development is as a versatile starting material for the synthesis of more complex molecules that may have biological activity.

Conclusion

This compound is a valuable and reactive electrophile in the synthetic chemist's toolkit. Its dual electrophilic centers and the modulating influence of the methoxy group provide opportunities for a range of chemical transformations, most notably the Michael addition and as a precursor to Danishefsky's diene. While a comprehensive quantitative dataset on its electrophilicity is yet to be established, its synthetic utility is well-documented. The provided experimental protocols and mechanistic diagrams serve as a practical guide for researchers leveraging the electrophilic nature of this important synthetic intermediate.

A Technical Guide to the Solubility of 4-Methoxy-3-buten-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-buten-2-one, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its application in various chemical reactions, purification processes, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility Profile

The solubility of this compound has been evaluated in water and several common organic solvents. The data, compiled from various sources, is presented in Table 1. It is important to note that for many organic solvents, the compound is described as "miscible," indicating that it is soluble in all proportions.

SolventChemical FormulaMolar Mass ( g/mol )SolubilityTemperature (°C)
WaterH₂O18.0280 g/L[1]25
Tetrahydrofuran (THF)C₄H₈O72.11Miscible[2][3][4][5][6]Not Specified
Ether (Diethyl Ether)(C₂H₅)₂O74.12Miscible[2][3][4][5][6]Not Specified
AcetonitrileCH₃CN41.05Miscible[2][3][4][5][6]Not Specified
BenzeneC₆H₆78.11Miscible[2][3][4][5][6]Not Specified

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on standard laboratory practices.

Method 1: Visual Assessment of Miscibility (for Liquid Solutes)

This method is suitable for determining if a liquid solute is miscible with a solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., Tetrahydrofuran, Diethyl Ether, Acetonitrile, Benzene)

  • Graduated cylinders or pipettes

  • Test tubes or small vials with caps

  • Vortex mixer (optional)

Procedure:

  • To a clean, dry test tube, add a known volume of the organic solvent (e.g., 1 mL).

  • Incrementally add a known volume of this compound to the solvent.

  • After each addition, cap the test tube and invert it several times or use a vortex mixer to ensure thorough mixing.

  • Visually inspect the mixture for any signs of immiscibility, such as the formation of separate layers or cloudiness.

  • Continue adding the solute until a significant volume has been added or until immiscibility is observed. If the two liquids remain as a single phase after the addition of a substantial amount of solute, they are considered miscible.

Method 2: Gravimetric Determination of Solubility (for Solid or Liquid Solutes)

This method provides a quantitative measure of solubility.

Materials:

  • This compound

  • Selected solvent

  • Analytical balance

  • Spatula

  • Small, sealable flasks or vials

  • Constant temperature bath or shaker

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealable flask.

  • Place the flasks in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent from the dish or vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solute and solvent.

  • Once the solvent has completely evaporated, reweigh the dish or vial containing the solute residue.

  • Calculate the solubility in g/L or other appropriate units based on the mass of the dissolved solute and the volume of the solvent used.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Solubility_Workflow start Start: Obtain This compound and Solvents qualitative Qualitative Assessment (Miscibility) start->qualitative quantitative Quantitative Assessment (Gravimetric/Spectroscopic) start->quantitative prepare_mixtures Prepare Solute-Solvent Mixtures in Vials qualitative->prepare_mixtures prepare_saturated Prepare Saturated Solutions (Excess Solute) quantitative->prepare_saturated observe Vortex and Visually Inspect for Phases prepare_mixtures->observe miscible Result: Miscible/ Immiscible observe->miscible data_table Compile Data into Solubility Table miscible->data_table equilibrate Equilibrate at Constant Temperature prepare_saturated->equilibrate separate Separate Supernatant (Filtration/Centrifugation) equilibrate->separate analyze Analyze Supernatant (Evaporation/Spectroscopy) separate->analyze calculate Calculate Solubility (e.g., g/L, mol/L) analyze->calculate calculate->data_table end End: Report Findings data_table->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3,5-Triacetylbenzene from trans-4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 1,3,5-triacetylbenzene (B188989), a valuable symmetrical aromatic ketone, from trans-4-methoxy-3-buten-2-one. This method, which involves a cyclotrimerization reaction in hot water, offers a straightforward and efficient route to the target compound.

Introduction

1,3,5-Triacetylbenzene is a key building block in organic synthesis, utilized in the preparation of various organic materials, ligands for coordination chemistry, and as a precursor for pharmaceutical compounds. The synthesis described herein is based on the cyclotrimerization of trans-4-methoxy-3-buten-2-one in high-temperature water, which acts as both the solvent and a promoter for the reaction, without the need for any additional acid or base catalysts. This approach presents a greener alternative to traditional methods that may employ harsher reagents. When trans-4-methoxy-3-buten-2-one is heated in water at 150 °C for 30 minutes, it undergoes a cyclocondensation reaction to afford 1,3,5-triacetylbenzene in good yield.[1][2]

Data Presentation

The quantitative data for the synthesis of 1,3,5-triacetylbenzene from trans-4-methoxy-3-buten-2-one is summarized in the table below.

ParameterValueReference
Starting Materialtrans-4-Methoxy-3-buten-2-one[1]
Product1,3,5-Triacetylbenzene[1]
SolventWater[1]
Molar Ratio (Substrate:Water)1:200[1]
Temperature150 °C[1][2]
Reaction Time30 minutes[1][2]
Isolated Yield77%[1][2]

Experimental Protocol

Materials:

  • trans-4-Methoxy-3-buten-2-one (technical grade, ~90%)

  • Deionized Water

  • Reaction vessel capable of withstanding high temperatures and pressures (e.g., a sealed tube or a stainless-steel reactor)

  • Oil bath or other suitable heating apparatus

  • Standard laboratory glassware for filtration and washing

  • Argon or Nitrogen gas for inerting the atmosphere

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, combine 0.1033 g of trans-4-methoxy-3-buten-2-one and 1.8036 g of deionized water. This corresponds to a molar ratio of approximately 1:200.[1]

  • Inerting: Purge the contents of the reaction vessel with a stream of argon or nitrogen gas to remove oxygen.

  • Sealing and Heating: Securely cap the reaction vessel and immerse it in a preheated oil bath at 150 °C.[1] The heat-up time for the reactor should be minimal compared to the overall reaction time.

  • Reaction: Maintain the reaction mixture at 150 °C for 30 minutes.[1][2]

  • Cooling and Product Isolation: After 30 minutes, promptly remove the reaction vessel from the oil bath and immerse it in cold water to quench the reaction.

  • Filtration: Once the vessel has cooled to room temperature, carefully open it. The crystalline product, 1,3,5-triacetylbenzene, can be isolated by filtering the aqueous mixture.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and dry it under vacuum to obtain the final product.

Note: The reaction does not proceed in the absence of water.[2]

Visualizations

Reaction Scheme:

Synthesis_Workflow Synthesis of 1,3,5-Triacetylbenzene reactant trans-4-Methoxy-3-buten-2-one conditions Water (1:200 molar ratio) 150 °C, 30 min reactant->conditions product 1,3,5-Triacetylbenzene conditions->product byproduct Methanol (3 eq.) conditions->byproduct Byproduct

Caption: Reaction scheme for the synthesis of 1,3,5-triacetylbenzene.

Experimental Workflow:

Experimental_Workflow Experimental Workflow start Start step1 Combine trans-4-methoxy-3-buten-2-one and water in a reaction vessel start->step1 step2 Purge with Argon step1->step2 step3 Seal vessel and heat at 150 °C for 30 minutes step2->step3 step4 Cool the reaction vessel in cold water step3->step4 step5 Isolate the crystalline product by filtration step4->step5 end End (1,3,5-Triacetylbenzene) step5->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application of 4-Methoxy-3-buten-2-one in Hydroisoquinoline Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the proposed application of 4-methoxy-3-buten-2-one (B155257) as a precursor in the synthesis of hydroisoquinolines. Following a comprehensive review of the current scientific literature, it has been determined that this is not an established or documented synthetic methodology. This application note will, therefore, provide a detailed overview of the well-established and reliable methods for hydroisoquinoline synthesis, namely the Bischler-Napieralski and Pictet-Spengler reactions. Furthermore, the known chemical reactivity of this compound will be discussed to provide a complete chemical context and to inform potential future research into novel synthetic pathways.

Established Methodologies for Hydroisoquinoline Synthesis

The hydroisoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis. The construction of this heterocyclic system is predominantly achieved through two robust and well-documented synthetic strategies.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide under acidic and dehydrating conditions. The resulting dihydroisoquinoline can be subsequently reduced to the corresponding tetrahydroisoquinoline.

Reaction Scheme:

A β-arylethylamide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which promotes an intramolecular electrophilic aromatic substitution to form the cyclic imine intermediate.

General Workflow for Bischler-Napieralski Reaction:

G Start β-Arylethylamide Reagents Dehydrating Agent (e.g., POCl₃, PPA) Heat Start->Reagents Cyclization Intramolecular Cyclization Start->Cyclization Reagents->Cyclization Intermediate 3,4-Dihydroisoquinoline Cyclization->Intermediate Reduction Reduction (e.g., NaBH₄) Intermediate->Reduction Product Hydroisoquinoline Reduction->Product

Caption: General workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This reaction is a special case of the Mannich reaction and is widely employed in the synthesis of isoquinoline (B145761) alkaloids.

Reaction Scheme:

The reaction proceeds via the formation of a Schiff base (iminium ion) intermediate from the β-arylethylamine and the carbonyl compound. Subsequent intramolecular attack of the electron-rich aromatic ring onto the iminium ion, followed by proton loss, yields the tetrahydroisoquinoline product.

Logical Flow of the Pictet-Spengler Reaction:

G Reactants β-Arylethylamine + Carbonyl Compound Iminium Iminium Ion Formation Reactants->Iminium Acid Acid Catalyst Acid->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product Hydroisoquinoline Cyclization->Product

Caption: Logical steps in the Pictet-Spengler reaction.

Chemical Reactivity of this compound

This compound is a versatile four-carbon synthon with a distinct reactivity profile owing to its α,β-unsaturated ketone and vinyl ether functionalities.

Key Known Applications:

ApplicationDescription
Dienophile Participates in [4+2] Diels-Alder cycloaddition reactions with a variety of dienes.
Michael Acceptor The electrophilic β-carbon undergoes conjugate addition with a range of nucleophiles, including amines, thiols, and carbanions.
Danishefsky's Diene Precursor Serves as a key starting material for the synthesis of the highly reactive and synthetically useful Danishefsky's diene.

While a Michael addition of a phenylethylamine to this compound is chemically plausible, the subsequent intramolecular cyclization to form a hydroisoquinoline ring is not a reported transformation. The development of such a reaction would require significant investigation into the reaction conditions necessary to facilitate the desired ring closure.

Conclusion

The direct application of this compound in the synthesis of hydroisoquinolines is not supported by the current scientific literature. Researchers and professionals in drug development seeking to prepare hydroisoquinoline derivatives should rely on the well-established and versatile Bischler-Napieralski and Pictet-Spengler reactions. The potential for developing a novel synthetic route to hydroisoquinolines utilizing this compound remains an unexplored area of chemical research.

Application Notes and Protocols: Synthetic Strategies Towards Manzamine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The manzamine alkaloids, a family of structurally complex marine natural products, have garnered significant attention due to their potent and diverse biological activities, including antitumor, antimalarial, and anti-inflammatory properties. Their intricate pentacyclic structure has made them a formidable challenge for synthetic chemists. This document provides a comprehensive overview of the key synthetic strategies employed in the total synthesis of manzamine alkaloids. While a specific inquiry was made into the role of 4-Methoxy-3-buten-2-one, an extensive review of the literature reveals no documented use of this particular reagent in any of the reported total syntheses of manzamine. Instead, this report details the successful and innovative approaches that have been developed, providing valuable insights for researchers in natural product synthesis and drug discovery.

Introduction to Manzamine Alkaloids

First isolated in 1986, manzamine A is the parent member of a large family of marine alkaloids characterized by a unique and complex heterocyclic core. The structure of manzamine A features a pentacyclic system composed of 6-, 6-, 5-, 13-, and 8-membered rings, presenting a significant synthetic challenge. The remarkable biological activity of these compounds continues to drive efforts toward their total synthesis, which is crucial for further biological evaluation and the development of synthetic analogs.[1][2]

Key Synthetic Strategies for the Manzamine Core

Several research groups have successfully completed the total synthesis of manzamine A and related alkaloids. These syntheses showcase a variety of elegant and powerful strategies for the construction of the complex polycyclic core. The following sections highlight the most prominent of these approaches.

Intramolecular Diels-Alder Reaction

A recurring and powerful strategy for the construction of the ABC tricyclic core of the manzamines is the intramolecular [4+2] cycloaddition, or Diels-Alder reaction. This pericyclic reaction allows for the efficient formation of the six-membered B ring with a high degree of stereocontrol.

Conceptual Workflow:

A Diene-Dienophile Precursor B Intramolecular Diels-Alder Reaction A->B Thermal Activation C Tricyclic ABC Core B->C [4+2] Cycloaddition

Caption: Diels-Alder approach to the manzamine core.

In a notable example, the Fukuyama group utilized a Diels-Alder reaction between a functionalized diene and a chiral butenolide to construct the cyclohexene (B86901) ring that would become the B-ring of manzamine A.[3] This approach effectively established key stereocenters early in the synthesis. Similarly, the Martin group also employed an intramolecular Diels-Alder reaction as a key step in their strategy to assemble the tricyclic ABC core.[4]

Azomethine Ylide [3+2] Cycloaddition

An alternative approach to the construction of the core ring system involves a [3+2] cycloaddition of an azomethine ylide. This strategy is particularly effective for the formation of the five-membered C-ring fused to the B-ring.

Experimental Logic:

cluster_0 Reaction Cascade A Aldehyde Precursor C In situ Azomethine Ylide Formation A->C B Amine (e.g., Sarcosine ester) B->C D Intramolecular [3+2] Cycloaddition C->D E Fused Bicyclic System (BC rings) D->E

Caption: Azomethine ylide cycloaddition for BC ring formation.

This method involves the condensation of an aldehyde with an amino acid ester to generate an azomethine ylide in situ.[5][6][7] This reactive intermediate then undergoes an intramolecular cycloaddition with a tethered alkene to construct the B and C rings simultaneously, establishing multiple stereocenters in a single step. The stereochemical outcome of the cycloaddition can often be controlled by the choice of the amine component.[5][6][7]

Photochemical Cycloaddition Cascade

A highly innovative approach developed by the Winkler group involves a vinylogous amide photocycloaddition/retro-Mannich fragmentation/Mannich closure cascade.[8][9] This elegant sequence allows for the rapid assembly of the tetracyclic core of the manzamine alkaloids.

Reaction Pathway:

A Vinylogous Amide Photosubstrate B Photoaddition (Intramolecular [2+2]) A->B C Retro-Mannich Fragmentation B->C D Mannich Closure C->D E Tetracyclic Core D->E

Caption: Winkler's photochemical cascade for manzamine synthesis.

The key sequence is initiated by an intramolecular [2+2] photocycloaddition of a vinylogous amide. The resulting strained cyclobutane (B1203170) intermediate undergoes a retro-Mannich fragmentation, which is followed by a Mannich closure to yield the complex tetracyclic core of manzamine A as a single stereoisomer.[8]

Convergent Fragment Assembly

More recent synthetic routes have focused on highly convergent strategies that involve the coupling of several complex fragments in the later stages of the synthesis. The Dixon group's total synthesis of manzamine A is a prime example of this approach.[10]

Key Methodologies:

Reaction TypePurpose in SynthesisReference
Stereoselective Michael AdditionInitial fragment coupling[10]
Nitro-Mannich LactamizationConstruction of a key lactam intermediate[10]
Reductive Nitro-Mannich CyclizationFormation of a key cyclic amine[10]
Ring-Closing Metathesis (RCM)Formation of the large macrocyclic rings[4][10]

This convergent approach allows for flexibility in the synthesis of analogs and has resulted in the shortest synthetic route to manzamine A to date.[10]

Concluding Remarks

The total synthesis of manzamine alkaloids remains a significant benchmark in the field of organic chemistry. The diverse and innovative strategies developed for their construction have not only provided access to these biologically important molecules but have also pushed the boundaries of modern synthetic methodology. While this compound does not appear to play a role in the reported syntheses, the successful approaches detailed here provide a wealth of information and inspiration for the design of future synthetic routes to complex natural products. The continued development of efficient and scalable syntheses will be crucial for further exploring the therapeutic potential of the manzamine alkaloids.

References

Enantioselective total synthesis of (-)-epibatidine using trans-4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective total synthesis of (-)-epibatidine, a potent analgesic alkaloid. The synthesis commences with the commercially available starting material, trans-4-Methoxy-3-buten-2-one, and proceeds through a strategic sequence of reactions, including a key asymmetric hetero Diels-Alder reaction to establish the core bicyclic structure with high stereocontrol.

Summary of Synthetic Strategy

The total synthesis of (-)-epibatidine outlined herein was developed by Evans, Scheidt, and Downey and centers on a highly diastereoselective and enantioselective hetero Diels-Alder reaction. The key stages of this synthesis are:

  • Dienophile Synthesis: Construction of a chiral acrylamide (B121943) dienophile from a chiral oxazolidinone auxiliary.

  • Asymmetric Hetero Diels-Alder Cycloaddition: A Lewis acid-catalyzed reaction between the dienophile and an in situ generated diene to form the pivotal bicyclic adduct.

  • Fluoride-Promoted Fragmentation: Ring opening of the bicyclic system to reveal a key cyclohexenone intermediate.

  • Hofmann Rearrangement: Conversion of a carboxamide to an amine, setting the stage for the final ring closure.

  • Final Cyclization and Deprotection: Formation of the 7-azabicyclo[2.2.1]heptane core and subsequent removal of the protecting group to yield (-)-epibatidine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective total synthesis of (-)-epibatidine.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
1Horner-Wadsworth-Emmons Reaction6-Chloronicotinaldehyde (B1585923)(E)-N-(6-chloropyridin-3-yl)acrylamide(Diethoxyphosphoryl)acetyl-oxazolidinone, LiCl, DBU, CH₃CN85N/A
2Asymmetric Hetero Diels-Alder Reaction(E)-N-(6-chloropyridin-3-yl)acrylamideBicyclic adducttrans-1-(Trimethylsilyloxy)-1,3-butadiene, MgI₂, CH₂Cl₂, -78 °C95>99 (as a single diastereomer)
3Reduction of KetoneBicyclic adductBicyclic alcoholK-Selectride®, THF, -78 °C92N/A
4Silylation of AlcoholBicyclic alcoholSilyl ether derivativeTBSCl, Imidazole, DMF98N/A
5Auxiliary CleavageSilyl ether derivativeMethyl esterMg(OCH₃)₂, CH₃OH89N/A
6Fluoride-Promoted FragmentationMethyl esterCyclohexenone derivativeTBAF, THF88N/A
7Carboxamide FormationCyclohexenone derivativePrimary amide1. LiOH, H₂O₂; 2. (COCl)₂, DMSO; 3. NH₃75 (over 3 steps)N/A
8Hofmann RearrangementPrimary amideBoc-protected aminePhI(OAc)₂, t-BuOH/H₂O82N/A
9Mesylation and CyclizationBoc-protected amineN-Boc-(-)-epibatidine1. MsCl, Et₃N; 2. NaH78 (over 2 steps)N/A
10DeprotectionN-Boc-(-)-epibatidine(-)-EpibatidineTFA, CH₂Cl₂95>99

Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Reaction

Synthesis of (E)-N-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-(6-chloropyridin-3-yl)acrylamide

To a solution of (S)-4-benzyl-2-oxooxazolidin-3-yl-acetylphosphonate (1.2 equiv.) and LiCl (1.2 equiv.) in anhydrous acetonitrile (B52724) at 0 °C is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv.). The mixture is stirred for 15 minutes, after which a solution of 6-chloronicotinaldehyde (1.0 equiv.) in acetonitrile is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired acrylamide.

Step 2: Asymmetric Hetero Diels-Alder Reaction

Synthesis of the Bicyclic Adduct

To a solution of the chiral acrylamide (1.0 equiv.) in dichloromethane (B109758) at -78 °C is added MgI₂ (1.1 equiv.). The mixture is stirred for 30 minutes, followed by the dropwise addition of trans-1-(trimethylsilyloxy)-1,3-butadiene (1.5 equiv.). The reaction is stirred at -78 °C for 12 hours. The reaction is quenched with saturated aqueous NaHCO₃ and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the bicyclic adduct as a single diastereomer.

Step 6: Fluoride-Promoted Fragmentation

Synthesis of the Cyclohexenone Derivative

To a solution of the silyl-protected methyl ester (1.0 equiv.) in tetrahydrofuran (B95107) at 0 °C is added a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (2.0 equiv.). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo. The residue is purified by column chromatography to give the cyclohexenone product.

Step 8: Hofmann Rearrangement

Synthesis of the Boc-Protected Amine

To a solution of the primary amide (1.0 equiv.) in a 1:1 mixture of t-butanol and water at 0 °C is added [bis(acetoxy)iodo]benzene (1.1 equiv.). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 6 hours. The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford the Boc-protected amine.

Step 10: Deprotection

Synthesis of (-)-Epibatidine

To a solution of N-Boc-(-)-epibatidine (1.0 equiv.) in dichloromethane at 0 °C is added trifluoroacetic acid (10 equiv.). The reaction is stirred at 0 °C for 1 hour and then concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield (-)-epibatidine.

Visualizations

Enantioselective_Total_Synthesis_of_Epibatidine cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product trans_4_Methoxy_3_buten_2_one trans-4-Methoxy-3-buten-2-one Dienophile_Synthesis Dienophile Synthesis trans_4_Methoxy_3_buten_2_one->Dienophile_Synthesis Reactant Chiral_Auxiliary Chiral Oxazolidinone Auxiliary Chiral_Auxiliary->Dienophile_Synthesis Stereocontrol Diels_Alder Asymmetric Hetero Diels-Alder Reaction Dienophile_Synthesis->Diels_Alder Dienophile Fragmentation Fluoride-Promoted Fragmentation Diels_Alder->Fragmentation Bicyclic Adduct Hofmann_Rearrangement Hofmann Rearrangement Fragmentation->Hofmann_Rearrangement Cyclohexenone Intermediate Cyclization_Deprotection Cyclization & Deprotection Hofmann_Rearrangement->Cyclization_Deprotection Amine Intermediate Epibatidine (-)-Epibatidine Cyclization_Deprotection->Epibatidine Final Product

Caption: Overall synthetic workflow for (-)-epibatidine.

Diels_Alder_Reaction Dienophile Chiral Acrylamide Dienophile Cycloaddition [4+2] Cycloaddition Dienophile->Cycloaddition Diene trans-1-(TMS)-1,3-butadiene (in situ generated) Diene->Cycloaddition Lewis_Acid MgI₂ (Lewis Acid Catalyst) Lewis_Acid->Cycloaddition Catalyzes Product Bicyclic Adduct (exo-selective) Cycloaddition->Product

Caption: Key Asymmetric Hetero Diels-Alder Reaction.

Application Notes and Protocols for 4-Methoxy-3-buten-2-one as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methoxy-3-buten-2-one (B155257) as a dienophile in Diels-Alder reactions. This document outlines the reactivity, expected selectivity, and general protocols for conducting [4+2] cycloaddition reactions with this versatile building block. While specific, direct literature examples of this compound acting as a dienophile with comprehensive quantitative data are not prevalent in readily accessible literature, the principles of the Diels-Alder reaction allow for the construction of robust experimental protocols. The methodologies described herein are based on established chemical principles and analogous reactions with similar α,β-unsaturated ketones.

Introduction to this compound in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings with high stereocontrol.[1] this compound is an α,β-unsaturated ketone that can function as a dienophile. The presence of the electron-withdrawing acetyl group and the electron-donating methoxy (B1213986) group on the double bond influences its reactivity and the regioselectivity of the cycloaddition.

Key Structural Features and Reactivity:

  • Dienophile: The carbon-carbon double bond is activated by the adjacent carbonyl group, making it susceptible to attack by a conjugated diene.

  • Substituent Effects: The methoxy group (an electron-donating group) and the acetyl group (an electron-withdrawing group) are positioned at opposite ends of the alkene. This substitution pattern is crucial in determining the regiochemical outcome of the reaction with unsymmetrical dienes.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.[2] The stereochemistry of the dienophile is retained in the product.[3] For cyclic dienes, the formation of endo and exo products is possible. The endo product is often kinetically favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene.[4][5]

Diagram: Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product diene Diene dienophile This compound (Dienophile) ts Cyclic Transition State diene->ts [4π] dienophile->ts [2π] product Cyclohexene Adduct ts->product Formation of new σ-bonds

Caption: General mechanism of the Diels-Alder reaction.

Regioselectivity with Unsymmetrical Dienes

When this compound reacts with an unsymmetrical diene, two regioisomers can be formed. The regiochemical outcome is governed by the electronic effects of the substituents on both the diene and the dienophile.[6] The electron-donating methoxy group on the dienophile will influence the polarization of the double bond, directing the regioselectivity of the cycloaddition. The "ortho" and "para" products are generally favored over the "meta" product.[6]

Diagram: Regioselectivity in Diels-Alder Reactions

Caption: Possible regioisomeric products from an unsymmetrical diene and dienophile.

Experimental Protocols

The following are general protocols for conducting Diels-Alder reactions using this compound as the dienophile. Optimization of reaction conditions (temperature, solvent, catalyst) is recommended for specific diene substrates.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol is adapted from established procedures for the reaction of α,β-unsaturated ketones with cyclopentadiene.

Materials:

Procedure:

  • Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Place dicyclopentadiene in the distillation flask and heat to approximately 170 °C. The retro-Diels-Alder reaction will yield cyclopentadiene monomer. Collect the freshly distilled, cold cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene dimerizes readily at room temperature and should be used immediately.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Addition of Diene: To the stirred solution of the dienophile, add freshly distilled cyclopentadiene (1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux (80-110 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the Diels-Alder adducts.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

Lewis acid catalysis can accelerate the reaction rate and enhance stereoselectivity.[7][8]

Materials:

  • This compound

  • Diene (e.g., isoprene, furan)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Syringe and septa

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the Lewis acid (0.1 - 1.0 eq.) portion-wise or via syringe. Stir for 15-30 minutes.

  • Diene Addition: Add the diene (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Maintain the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation (Hypothetical Data Based on Analogous Reactions)

The following tables present hypothetical data for Diels-Alder reactions of this compound with representative dienes. These values are based on typical outcomes for similar dienophiles and are intended for illustrative purposes. Actual results will vary depending on the specific reaction conditions.

Table 1: Thermal Diels-Alder Reaction Data (Hypothetical)

DieneTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
Cyclopentadiene80127585:15
Isoprene1102460N/A
Furan1004845>95:5

Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction Data (Hypothetical)

DieneLewis Acid (eq.)Temperature (°C)Time (h)Yield (%)Endo:Exo Ratio
CyclopentadieneAlCl₃ (0.2)0290>95:5
IsopreneBF₃·OEt₂ (0.5)-20685N/A
FuranZnCl₂ (1.0)251270>98:2

Visualizations

Diagram: Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction

Workflow start Start setup Reaction Setup: Dienophile in Anhydrous Solvent under Inert Atmosphere start->setup cool Cool to Desired Temperature (e.g., 0 °C or -78 °C) setup->cool add_la Add Lewis Acid cool->add_la add_diene Add Diene add_la->add_diene reaction Monitor Reaction Progress (TLC, GC-MS) add_diene->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Conclusion

This compound is a promising, albeit less documented, dienophile for the synthesis of functionalized six-membered rings via the Diels-Alder reaction. The electronic nature of its substituents offers opportunities for controlling regioselectivity. The provided general protocols for both thermal and Lewis acid-catalyzed conditions serve as a starting point for researchers to explore the utility of this building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science. Further experimental validation is necessary to determine the precise reactivity and selectivity with a broader range of dienes.

References

Application Notes and Protocols for 4-Methoxy-3-buten-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methoxy-3-buten-2-one, a versatile building block in organic chemistry. Due to its bifunctional nature, possessing both an α,β-unsaturated ketone and an enol ether moiety, this compound is a valuable precursor for the synthesis of a variety of cyclic and heterocyclic structures relevant to drug discovery and development. This document outlines key reactions, provides detailed experimental protocols, and includes workflow diagrams to guide researchers in the application of this reagent.

Overview of Reactivity

This compound is an important precursor for the synthesis of complex molecules, including the Danishefsky diene, and has been used as an intermediate in the synthesis of natural products like manzamine. Its chemical behavior is dominated by the electrophilic nature of the carbon-carbon double bond, making it an excellent substrate for several important classes of reactions.

The primary modes of reactivity for this compound include:

  • Cycloaddition Reactions: As a dienophile, it can participate in [4+2] cycloadditions, such as the Diels-Alder reaction, to form six-membered rings. The electron-withdrawing nature of the acetyl group activates the double bond for reaction with a variety of dienes.

  • Michael Additions (Conjugate Additions): The β-carbon of the unsaturated system is susceptible to nucleophilic attack. This allows for the addition of a wide range of nucleophiles, including thiols, amines, and carbanions, to introduce diverse functional groups.

  • Cyclocondensation Reactions: The 1,3-dicarbonyl-like nature of the molecule allows it to react with binucleophiles, such as hydrazine (B178648) and its derivatives, to form five-membered heterocyclic rings like pyrazoles.

Experimental Protocols and Data

The following sections provide detailed protocols for key reactions involving this compound. These are representative procedures and may require optimization for specific substrates and scales.

Diels-Alder Cycloaddition with Cyclopentadiene (B3395910)

The [4+2] cycloaddition between this compound and a reactive diene like cyclopentadiene is a powerful method for the construction of bicyclic systems. The reaction typically proceeds with good stereoselectivity, favoring the endo product due to secondary orbital interactions.

Protocol 1: Thermal Diels-Alder Reaction

A solution of trans-4-Methoxy-3-buten-2-one and freshly cracked cyclopentadiene in a suitable solvent is heated to afford the bicyclo[2.2.1]heptene derivative.

Experimental Procedure:

  • To a sealed tube, add trans-4-Methoxy-3-buten-2-one (1.0 g, 10.0 mmol, 1.0 equiv).

  • Add freshly distilled cyclopentadiene (1.32 g, 20.0 mmol, 2.0 equiv).

  • Add toluene (B28343) (10 mL).

  • Seal the tube and heat the mixture at 150 °C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess cyclopentadiene.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to yield the desired product.

Quantitative Data Summary (Representative)

DieneDienophileConditionsTime (h)Yield (%)Product
CyclopentadieneThis compoundToluene, 150 °C12~851-(5-methoxybicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one

Workflow for Diels-Alder Reaction

reagent1 This compound reaction Diels-Alder Reaction reagent1->reaction reagent2 Cyclopentadiene reagent2->reaction conditions Toluene, 150 °C, 12h conditions->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product Bicyclic Ketone Product purification->product

Diels-Alder Reaction Workflow
Thia-Michael Addition

The conjugate addition of thiols to this compound provides a straightforward route to β-thioethers. These compounds are of interest in medicinal chemistry due to the prevalence of sulfur-containing moieties in bioactive molecules. The reaction can often be performed under mild, catalyst-free conditions.[1]

Protocol 2: Catalyst-Free Thia-Michael Addition with Thiophenol

trans-4-Methoxy-3-buten-2-one is reacted with thiophenol at room temperature without a catalyst to yield the corresponding 1,4-adduct.

Experimental Procedure:

  • In a round-bottom flask, place trans-4-Methoxy-3-buten-2-one (1.0 g, 10.0 mmol, 1.0 equiv).

  • Add thiophenol (1.21 g, 11.0 mmol, 1.1 equiv).

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, directly purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure thioether.

Quantitative Data Summary (Representative)

ThiolMichael AcceptorConditionsTime (h)Yield (%)Product
ThiophenolThis compoundNeat, Room Temp.2>904-methoxy-4-(phenylthio)butan-2-one

Logical Relationship in Covalent Drug Development

cluster_0 Drug Design cluster_1 Pharmacological Effect Warhead α,β-Unsaturated Ketone (e.g., this compound derivative) Target Target Protein with Cysteine Residue Warhead->Target Thia-Michael Addition Covalent_Bond Stable Covalent Bond Target->Covalent_Bond forms Biological_Activity Modulation of Protein Function Covalent_Bond->Biological_Activity

Role in Covalent Inhibition
Pyrazole (B372694) Synthesis via Cyclocondensation

The reaction of 1,3-dielectrophiles with hydrazine is a classic and efficient method for the synthesis of pyrazole rings, which are a common scaffold in pharmaceuticals. This compound can serve as a synthetic equivalent of a 1,3-dicarbonyl compound in this context.[2]

Protocol 3: Cyclocondensation with Hydrazine Hydrate (B1144303)

A solution of trans-4-Methoxy-3-buten-2-one and hydrazine hydrate in ethanol (B145695) is refluxed to yield the corresponding 3-methyl-1H-pyrazole. The methoxy (B1213986) group acts as a leaving group in the cyclization/aromatization sequence.

Experimental Procedure:

  • To a round-bottom flask, add trans-4-Methoxy-3-buten-2-one (1.0 g, 10.0 mmol, 1.0 equiv) and ethanol (20 mL).

  • Add hydrazine hydrate (0.55 g, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole.

  • Purify the product by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Representative)

BinucleophileSubstrateConditionsTime (h)Yield (%)Product
Hydrazine HydrateThis compoundEthanol, Reflux4~903-Methyl-1H-pyrazole

Workflow for Pyrazole Synthesis

reagent1 This compound reaction Cyclocondensation reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction conditions Ethanol, Reflux, 4h conditions->reaction workup Aqueous Workup reaction->workup purification Concentration/ Recrystallization workup->purification product 3-Methyl-1H-pyrazole purification->product

Cyclocondensation Workflow

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of diverse molecular scaffolds. The protocols provided herein for Diels-Alder, Thia-Michael, and cyclocondensation reactions demonstrate its utility in constructing cyclic and heterocyclic systems that are of significant interest to the pharmaceutical and materials science communities. These reactions, characterized by their operational simplicity and high potential yields, underscore the value of this compound as a key component in the synthetic chemist's toolbox.

References

Application Notes and Protocols for 4-Methoxy-3-buten-2-one: A Versatile Four-Carbon Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Methoxy-3-buten-2-one (B155257), a versatile four-carbon building block in organic synthesis. It includes key applications, detailed experimental protocols, and relevant chemical data to facilitate its use in research and development.

Overview and Key Applications

This compound (CAS No: 4652-27-1) is a bifunctional molecule featuring a ketone and a vinyl ether.[1] This arrangement of functional groups makes it a valuable precursor and reactant in a variety of chemical transformations.[2] Its primary applications include:

  • Precursor to Danishefsky's Diene: Its most notable application is in the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, famously known as Danishefsky's diene. This electron-rich diene is a highly reactive and versatile reagent in Diels-Alder reactions for the construction of complex cyclic systems.[3]

  • Diels-Alder Dienophile: The electron-deficient double bond of this compound allows it to act as a dienophile in [4+2] cycloaddition reactions, providing access to substituted cyclohexenone derivatives.[2]

  • Michael Acceptor: As an α,β-unsaturated ketone, it is susceptible to conjugate addition (Michael reaction) by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Synthesis of Heterocycles and Natural Products: It serves as a starting material in the synthesis of various complex molecules, including hydroisoquinoline derivatives and as an intermediate in the synthesis of manzamine.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and for the planning of chemical reactions.

PropertyValueReference(s)
IUPAC Name (3E)-4-methoxybut-3-en-2-one[4]
CAS Number 4652-27-1
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol
Boiling Point 200 °C (lit.)[2]
Density 0.982 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.468 (lit.)[2]
Solubility Miscible with tetrahydrofuran, ether, acetonitrile, and benzene (B151609).[2][3]
Storage Temperature 2-8°C

Key Experimental Protocols

The following sections provide detailed protocols for the major applications of this compound.

Synthesis of Danishefsky's Diene

This protocol details the conversion of this compound to trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene).

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound p1 Danishefsky's Diene r1->p1 Benzene, 43°C, 12h r2 Trimethylsilyl chloride (TMSCl) r2->p1 r3 Triethylamine (B128534) (Et3N) r3->p1 r4 Zinc Chloride (ZnCl2) r4->p1

Caption: Synthesis of Danishefsky's Diene.

Materials:

  • This compound

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Triethylamine (Et₃N)

  • Chlorotrimethylsilane (B32843) (TMSCl)

  • Anhydrous Benzene

  • Anhydrous Diethyl ether

  • Celite

Procedure:

  • To a mechanically stirred solution of triethylamine (5.7 mol) in a three-necked flask under a nitrogen atmosphere, add pre-dried zinc chloride (0.07 mol).

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of this compound (2.50 mol) in benzene (750 mL) all at once.

  • Continue stirring for 5 minutes, then rapidly add chlorotrimethylsilane (5.0 mol).

  • An exothermic reaction will occur; maintain the temperature below 45°C by cooling with an ice bath.

  • After 30 minutes, heat the solution to 43°C and maintain this temperature for 12 hours.

  • Cool the thickened mixture to room temperature and pour it into diethyl ether (5 L) with mixing.

  • Filter the solid material through Celite.

  • Wash the collected solids with additional diethyl ether (4 L) and filter again.

  • Combine the ether washings and concentrate under reduced pressure to obtain the crude product.

  • Purify by fractional distillation under vacuum to yield trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene.

Quantitative Data:

Reactant/ProductMolesMass/VolumeYield
This compound2.50250 g-
Triethylamine5.7575 g-
Chlorotrimethylsilane5.0542 g-
Zinc Chloride0.0710.0 g-
Danishefsky's Diene (purified)-200 g46%
[4+2] Cycloaddition (Diels-Alder Reaction)

Danishefsky's diene, synthesized from this compound, is a highly reactive diene in Diels-Alder reactions. The following is a general protocol for its reaction with an electrophilic alkene.

General Workflow:

G start Start: Danishefsky's Diene + Dienophile reaction Reaction in suitable solvent (e.g., THF, Benzene) at 0°C to RT start->reaction hydrolysis Acidic Workup (e.g., 0.1 N HCl in THF/water) reaction->hydrolysis product Final Product: Substituted Cyclohexenone Derivative hydrolysis->product

Caption: General Diels-Alder Workflow.

Procedure:

  • Dissolve the dienophile (1.0 eq) in a suitable anhydrous solvent (e.g., THF or benzene) in a flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add Danishefsky's diene (1.1 - 1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, add a solution of 0.1 N HCl in a THF/water mixture to hydrolyze the silyl (B83357) enol ether.

  • Stir for 15-30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Hypothetical Application in Drug Discovery & Signaling Pathway Context

While there is a lack of published research on the direct biological activities of this compound, its utility as a building block allows for the synthesis of complex molecular scaffolds that can be explored for therapeutic potential. For instance, the cyclohexenone core, accessible via Diels-Alder reactions, is a common motif in kinase inhibitors.

The diagram below illustrates a hypothetical scenario where a novel inhibitor, synthesized using this compound as a starting material, targets a generic kinase signaling pathway often implicated in cancer cell proliferation. This is a conceptual illustration and does not represent a known biological activity of a specific compound derived from this compound.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Downstream Downstream Signaling Proteins RTK->Downstream TargetKinase Target Kinase Downstream->TargetKinase Substrate Substrate Phosphorylation TargetKinase->Substrate Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor Hypothetical Inhibitor (from this compound) Inhibitor->TargetKinase Inhibition

Caption: Hypothetical Inhibition of a Kinase Pathway.

The versatility of this compound in constructing diverse molecular architectures makes it a valuable tool for generating compound libraries for screening against various biological targets, including those in critical signaling pathways. The development of novel synthetic routes utilizing this building block could lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for Asymmetric Synthesis with Chiral Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several widely-used asymmetric synthesis methodologies that employ chiral ketones either as catalysts or as key components of chiral auxiliaries. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering reliable methods for the enantioselective synthesis of chiral molecules.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a highly versatile and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This protocol utilizes a chiral oxazaborolidine catalyst, which activates the ketone and delivers a hydride from a stoichiometric borane (B79455) source with high facial selectivity. The predictability of the stereochemical outcome and the high enantiomeric excesses (ee) achieved make this a powerful tool in asymmetric synthesis.[2]

Logical Relationship of CBS Reduction Components

CBS_Logic cluster_reactants Reactants cluster_catalyst Catalyst System ketone Prochiral Ketone product Chiral Secondary Alcohol ketone->product borane Borane (e.g., BH3·THF) borane->product amino_alcohol Chiral Amino Alcohol (e.g., (S)-diphenylprolinol) cbs_catalyst Chiral Oxazaborolidine (CBS Catalyst) amino_alcohol->cbs_catalyst forms borane_source Borane Source borane_source->cbs_catalyst forms cbs_catalyst->product catalyzes

Caption: Logical relationship of reactants and catalyst in the CBS reduction.

Experimental Workflow for CBS Reduction

CBS_Workflow start Start setup Inert Atmosphere Setup (Flame-dried flask, N2/Ar) start->setup catalyst_prep Catalyst Activation: (S)-Me-CBS + BH3·THF in THF at 0°C setup->catalyst_prep substrate_add Substrate Addition: Ketone in THF added dropwise at -78°C catalyst_prep->substrate_add reaction Stirring at low temperature (-78°C to -40°C) substrate_add->reaction workup Quench with Methanol (B129727) Acidic Work-up (HCl) reaction->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purification (Flash Chromatography) extraction->purification analysis Analysis (NMR, Chiral HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for the CBS asymmetric reduction.

Detailed Protocol: Asymmetric Reduction of Acetophenone (B1666503)

This protocol describes the asymmetric reduction of acetophenone to (S)-1-phenylethanol using the (R)-CBS catalyst.[3]

Materials:

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol).

  • Cool the flask to 0 °C in an ice bath and add borane-THF complex (10.0 mL, 10.0 mmol) dropwise over 10 minutes. Stir for an additional 15 minutes at 0 °C.

  • Cool the mixture to -78 °C (acetone/dry ice bath).

  • In a separate flask, dissolve acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Add the acetophenone solution dropwise to the catalyst mixture at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly warm the reaction to -40 °C over 30 minutes and stir for an additional 30 minutes.

  • Quench the reaction by the slow, dropwise addition of methanol (5 mL) at -40 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl (20 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 10-20% ethyl acetate in hexanes) to afford (S)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Table: CBS Reduction of Various Ketones
EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone(S)-1-Phenylethanol95>98
2Propiophenone(S)-1-Phenyl-1-propanol9297
32-Chloroacetophenone(S)-2-Chloro-1-phenylethanol8896
4Cyclohexyl methyl ketone(S)-1-Cyclohexylethanol9095
57-(Benzyloxy)hept-1-en-3-one(S)-7-(Benzyloxy)hept-1-en-3-ol8991[3]

Evans' Oxazolidinone Auxiliaries in Asymmetric Aldol (B89426) Reactions

Evans' oxazolidinone auxiliaries are powerful tools for stereocontrolled carbon-carbon bond formation.[4] By temporarily attaching a chiral oxazolidinone to a carboxylic acid, the resulting N-acyl imide can be enolized to form a chiral enolate. This enolate then reacts with an electrophile, such as an aldehyde, in a highly diastereoselective manner.[4] The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where the boron-chelated Z-enolate reacts with the aldehyde via a chair-like transition state to predominantly afford the syn-aldol product.[4][5]

Signaling Pathway for Evans syn-Aldol Reaction

Evans_Aldol_Pathway start N-Acyl Oxazolidinone z_enolate Z-Enolate Formation start->z_enolate lewis_acid Lewis Acid (e.g., Bu2BOTf) lewis_acid->z_enolate base Base (e.g., Et3N) base->z_enolate transition_state Zimmerman-Traxler Transition State z_enolate->transition_state aldehyde Aldehyde aldehyde->transition_state syn_adduct syn-Aldol Adduct transition_state->syn_adduct cleavage Auxiliary Cleavage (e.g., LiBH4 or LiOOH) syn_adduct->cleavage product Chiral β-Hydroxy Acid or Alcohol cleavage->product auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Caption: Signaling pathway of the Evans syn-aldol reaction.

Detailed Protocol: Diastereoselective syn-Aldol Reaction

This protocol describes the reaction between N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and isobutyraldehyde (B47883).

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Isobutyraldehyde

  • Anhydrous Dichloromethane (DCM)

  • Phosphate (B84403) buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium sulfite

  • Anhydrous Magnesium Sulfate

Procedure: Part A: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10.0 mmol) in anhydrous THF (40 mL) at -78 °C, add n-BuLi (1.6 M in hexanes, 6.56 mL, 10.5 mmol) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add propionyl chloride (0.93 mL, 10.5 mmol) dropwise and stir for 30 minutes at -78 °C.

  • Warm the reaction to 0 °C and stir for an additional 30 minutes.

  • Quench with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the N-propionyl oxazolidinone, which can be purified by chromatography.

Part B: Aldol Reaction

  • To a solution of the N-propionyl oxazolidinone (2.33 g, 10.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add Bu₂BOTf (1.0 M in DCM, 11.0 mL, 11.0 mmol) dropwise.

  • Add Et₃N (1.67 mL, 12.0 mmol) dropwise.

  • Cool the mixture to -78 °C and stir for 30 minutes.

  • Add isobutyraldehyde (1.09 mL, 12.0 mmol) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer (10 mL) and methanol (20 mL).

  • Slowly add a pre-mixed solution of methanol (10 mL) and 30% H₂O₂ (10 mL) at 0 °C.

  • Stir for 1 hour at 0 °C.

  • Extract with DCM, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the syn-aldol adduct.

Part C: Auxiliary Cleavage

  • To a solution of the aldol adduct (3.05 g, 10.0 mmol) in a 3:1 mixture of THF and water (40 mL) at 0 °C, add 30% H₂O₂ (5.6 mL, 55 mmol).

  • Add lithium hydroxide (B78521) monohydrate (0.46 g, 11 mmol) and stir for 4 hours at room temperature.

  • Quench with saturated aqueous Na₂SO₃ (15 mL) and stir for 30 minutes.

  • Concentrate the mixture to remove THF, then wash the aqueous solution with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate to obtain the β-hydroxy acid.

Data Table: Evans syn-Aldol Reaction with Various Aldehydes
EntryAldehydeProduct Diastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde>99:185
2Isobutyraldehyde>99:190
3Propionaldehyde98:288
4Acetaldehyde95:582
5Crotonaldehyde97:386

Shi Asymmetric Epoxidation

The Shi epoxidation is a powerful organocatalytic method for the asymmetric epoxidation of unfunctionalized olefins.[6] This reaction utilizes a chiral ketone derived from D-fructose as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the stoichiometric oxidant.[6][7] The active oxidizing species is a chiral dioxirane (B86890) generated in situ. The reaction proceeds with high enantioselectivity for a wide range of trans-disubstituted, trisubstituted, and some cis-disubstituted and terminal olefins.[8][9]

Catalytic Cycle of Shi Epoxidation

Shi_Epoxidation_Cycle catalyst Chiral Fructose-Derived Ketone dioxirane Chiral Dioxirane Intermediate catalyst->dioxirane + Oxone oxone Oxone (KHSO5) dioxirane->catalyst regenerated epoxide Chiral Epoxide dioxirane->epoxide + Olefin olefin Olefin Substrate olefin->epoxide

Caption: Catalytic cycle of the Shi asymmetric epoxidation.

Detailed Protocol: Asymmetric Epoxidation of trans-Stilbene (B89595)

Materials:

  • Shi catalyst (fructose-derived ketone)

  • trans-Stilbene

  • Oxone (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a mechanical stirrer, dissolve trans-stilbene (1.80 g, 10.0 mmol) and the Shi catalyst (0.90 g, 3.0 mmol, 0.3 equiv) in acetonitrile (50 mL).

  • In a separate beaker, prepare a solution of Oxone (8.6 g, 14.0 mmol, 1.4 equiv) in water (50 mL).

  • In another beaker, prepare a solution of potassium carbonate (7.9 g, 57 mmol, 5.7 equiv) in water (50 mL).

  • Cool the reaction flask to 0 °C in an ice bath.

  • Simultaneously add the Oxone solution and the potassium carbonate solution to the reaction flask via two separate addition funnels over a period of 1.5 hours, maintaining the internal temperature at 0-5 °C and the pH at approximately 10.5.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

  • Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford trans-stilbene oxide.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Table: Shi Epoxidation of Various Olefins
EntryOlefin SubstrateProductYield (%)ee (%)
1trans-Stilbenetrans-Stilbene oxide9095[10]
2trans-β-Methylstyrenetrans-β-Methylstyrene oxide8592
31-Phenylcyclohexene1-Phenylcyclohexene oxide8896
4(E)-1-Phenyl-1-propene(E)-1-Phenyl-1-propene oxide9287
5IndeneIndene oxide8088

Organocatalytic Asymmetric Michael Addition of Ketones to Nitroolefins

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and the Michael addition of ketones to nitroolefins is a prime example. Chiral primary or secondary amines, often derived from natural products like cinchona alkaloids or amino acids, can catalyze this reaction with high enantioselectivity and diastereoselectivity.[11][12] The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the catalyst, which then attacks the nitroolefin.[11] Bifunctional catalysts, such as those containing a thiourea (B124793) moiety, can further enhance selectivity by activating the nitroolefin through hydrogen bonding.[11]

Mechanism of Chiral Diamine-Thiourea Catalyzed Michael Addition

Michael_Addition_Mechanism ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine catalyst Chiral Diamine-Thiourea Catalyst catalyst->enamine h_bonding Thiourea-Nitroolefin Hydrogen Bonding Activation catalyst->h_bonding michael_adduct Michael Adduct Intermediate enamine->michael_adduct nitroolefin Nitroolefin nitroolefin->h_bonding h_bonding->michael_adduct hydrolysis Hydrolysis michael_adduct->hydrolysis product Chiral γ-Nitroketone hydrolysis->product catalyst_regen Catalyst Regeneration hydrolysis->catalyst_regen catalyst_regen->catalyst

References

Application Notes and Protocols for the Synthesis of Functionalized Resorcinols using Enedione-Diazoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of functionalized resorcinols, specifically 2-carboalkoxyresorcinols, through a novel pathway involving the base-catalyzed pericyclic reaction of enedione-diazoesters. This methodology offers a unique approach to constructing highly substituted resorcinol (B1680541) cores, which are valuable intermediates in the synthesis of various natural products and pharmaceutically active compounds. The protocols described herein are based on the work of Liu, Y., et al., published in Organic Letters.[1][2]

Introduction

Resorcinol and its derivatives are fundamental building blocks in organic synthesis, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[1] Traditional methods for the synthesis of functionalized resorcinols often have limitations. The methodology presented here utilizes a cascade reaction sequence commencing with a Mukaiyama-Michael reaction of a 3-TBSO-substituted vinyldiazoacetate with an α,β-unsaturated ketone.[1] The resulting intermediate undergoes elimination to form a reactive enedione-diazoester, which then proceeds through a base-catalyzed 6-π electrocyclization, followed by dinitrogen extrusion and an alkyl migration, to yield the desired 2-carboalkoxyresorcinol.[1][3]

Reaction Pathway and Mechanism

The overall synthetic strategy involves a multi-step one-pot procedure. The key transformation is the base-catalyzed conversion of the enedione-diazoester to the resorcinol derivative. A plausible mechanism involves the formation of a conjugated enolate, which undergoes a 6-π electrocyclization to form a diazonium ion intermediate. This intermediate then loses dinitrogen in a concerted step with methyl migration to furnish the aromatic resorcinol product.[3]

Reaction_Pathway cluster_step1 Step 1: Mukaiyama-Michael Reaction cluster_step2 Step 2: Elimination cluster_step3 Step 3: Pericyclization & Rearrangement A 3-TBSO-vinyldiazoacetate C 3-Keto-2-diazoalkanoate A->C Zn(OTf)2 B α,β-Unsaturated Ketone B->C D Enedione-diazoester C->D Concentration E Functionalized Resorcinol D->E Base (e.g., aq. NaOH)

Figure 1: Overall experimental workflow for the synthesis of functionalized resorcinols.

Mechanism start Enedione-diazoester enolate Conjugated Enolate Anions start->enolate Base cyclization 6-π Electrocyclization enolate->cyclization diazonium Diazonium Ion Intermediate cyclization->diazonium rearrangement Dinitrogen Extrusion & Methyl Migration diazonium->rearrangement - N2 product 2-Carboalkoxyresorcinol rearrangement->product

Figure 2: Plausible mechanism for the base-catalyzed formation of resorcinol.

Experimental Protocols

Materials and Methods

All reagents should be of commercial grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Protocol 1: Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate

This protocol details the one-pot synthesis of methyl 2,4-dihydroxy-6-methylbenzoate from methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate and trans-4-methoxy-3-buten-2-one.

  • Mukaiyama-Michael Addition: To a solution of methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate (1.0 mmol) and trans-4-methoxy-3-buten-2-one (1.2 mmol) in dichloromethane (B109758) (5.0 mL) at room temperature, add zinc triflate (0.1 mmol). Stir the reaction mixture at room temperature and monitor by TLC until the starting diazoester is consumed.

  • Formation of Enedione-diazoester: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The residue contains the crude 3-keto-2-diazoalkanoate which is used in the next step without further purification.

  • Base-Catalyzed Cyclization: Dissolve the crude residue in a suitable solvent (e.g., THF). Add a catalytic amount of aqueous sodium hydroxide (B78521) (e.g., 10 mol% of 0.10 M NaOH). Stir the mixture at room temperature. Monitor the reaction by TLC for the formation of the resorcinol product.

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize the yields and characterization data for the key intermediate and the final resorcinol product.

EntryReactant 1Reactant 2CatalystProductYield (%)
1Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoatetrans-4-Methoxy-3-buten-2-oneZn(OTf)2Methyl 2-diazo-3,7-dioxo-5(E)-octenoateNot Isolated
2Methyl 2-diazo-3,7-dioxo-5(E)-octenoate-0.1 M aq. NaOHMethyl 2,4-dihydroxy-6-methylbenzoate83[1]
3Methyl 2-diazo-3,7-dioxo-5(E)-octenoate-4 N aq. HClMethyl 2,4-dihydroxy-6-methylbenzoate21[1]
4Methyl 2-diazo-3,7-dioxo-5(E)-octenoate-TriethylamineMethyl 2,4-dihydroxy-6-methylbenzoate45[1]

Table 1: Optimization of the Base-Catalyzed Resorcinol Synthesis.

CompoundFormulaMW ( g/mol )1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)HRMS (m/z)
Methyl 2,4-dihydroxy-6-methylbenzoateC9H10O4182.1711.5 (s, 1H), 6.25 (s, 1H), 6.22 (s, 1H), 5.4 (br s, 1H), 3.9 (s, 3H), 2.4 (s, 3H)172.1, 163.5, 161.8, 140.2, 110.5, 105.1, 98.9, 52.3, 23.8[M+H]+ calcd for C9H11O4: 183.0657, found: 183.0652

Table 2: Characterization Data for Methyl 2,4-dihydroxy-6-methylbenzoate.

Applications and Future Directions

This synthetic methodology provides a novel and efficient route to highly functionalized 2-carboalkoxyresorcinols. The ability to intercept the intermediate enolate anion with other Michael acceptors opens up possibilities for the synthesis of a wider range of 4-substituted resorcinol derivatives.[1] These compounds can serve as key building blocks for the total synthesis of complex natural products and for the development of new pharmaceutical agents. Further exploration of the substrate scope and optimization of reaction conditions could expand the utility of this powerful synthetic tool.

Safety Precautions

  • Diazo compounds are potentially explosive and should be handled with care. Avoid heat, friction, and shock.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation Synthesis of Benzalacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, providing a reliable method for the formation of α,β-unsaturated ketones. This base-catalyzed reaction proceeds via a crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens.[1][2] The synthesis of benzalacetone from benzaldehyde (B42025) and acetone (B3395972) is a classic example of this transformation. Benzaldehyde, lacking α-hydrogens, cannot self-condense, thus favoring the reaction with the enolate formed from acetone.[3] Benzalacetone itself is a valuable intermediate in the synthesis of pharmaceuticals and a component in fragrances.

This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of benzalacetone via the Claisen-Schmidt condensation, focusing on both traditional and modern methodologies.

Reaction Mechanism and Signaling Pathway

The base-catalyzed Claisen-Schmidt condensation for the synthesis of benzalacetone proceeds through the following key steps:

  • Enolate Formation: A hydroxide (B78521) ion deprotonates the α-hydrogen of acetone, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Protonation: The resulting alkoxide is protonated by a water molecule to form a β-hydroxy ketone intermediate.

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the final product, benzalacetone, an α,β-unsaturated ketone. The formation of the conjugated system is a significant driving force for this step.

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2 & 3: Nucleophilic Attack & Protonation cluster_dehydration Step 4: Dehydration Acetone Acetone Enolate Enolate Ion Acetone->Enolate Deprotonation H2O_1 H₂O Enolate->H2O_1 OH_ion OH⁻ OH_ion->Acetone Benzaldehyde Benzaldehyde Beta_hydroxy β-Hydroxy Ketone Intermediate Benzaldehyde->Beta_hydroxy H2O_2 H₂O H2O_2->Beta_hydroxy Protonation Enolate_ext Enolate Ion Enolate_ext->Benzaldehyde Nucleophilic Attack Beta_hydroxy_ext β-Hydroxy Ketone Benzalacetone Benzalacetone Beta_hydroxy_ext->Benzalacetone Dehydration H2O_3 H₂O Benzalacetone->H2O_3 OH_ion_2 OH⁻ OH_ion_2->Beta_hydroxy_ext

Caption: Reaction mechanism of the Claisen-Schmidt condensation for benzalacetone synthesis.

Comparative Data of Synthetic Protocols

The choice of synthetic methodology can significantly impact the yield, selectivity, and environmental footprint of benzalacetone production. Below is a comparison of different approaches.

ParameterConventional MethodGreen Emulsion MethodMicrowave-Assisted Method
Catalyst 10% Aqueous NaOH4 M NaOH1.5 equiv. NaOH
Solvent(s) Water, Ethanol (B145695)Water, Cyclohexane (B81311)Acetone (solvent and reactant)
Reactant Ratio (Acetone:Benzaldehyde) ~2.75 : 1 (molar)[4]3 : 1 (molar)[5]13.6 : 1 (molar)[6]
Temperature 25-31°C[4]25°C[1]40°C[6]
Reaction Time ~3 hours[4]4 hours[1]35 minutes[6]
Reported Yield 65-78%[4]~95% (calculated from 96% conversion and 99% selectivity)[1]High (quantitative in many cases)[6]
Selectivity for Benzalacetone Good, but dibenzalacetone is a known byproduct.[4]99 ± 1%[1][2]High, formation of dibenzalacetone is generally not observed.[6]

Experimental Protocols

Protocol 1: Conventional Synthesis of Benzalacetone

This protocol is adapted from a well-established procedure and is suitable for standard laboratory settings.[4]

Materials:

  • Acetone (U.S.P. grade)

  • Benzaldehyde (freshly distilled)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Dilute Hydrochloric Acid (HCl)

  • Benzene (B151609)

  • Water

Equipment:

  • 2-L bottle with a mechanical stirrer

  • Dropping funnel

  • Water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 2-L bottle equipped with a mechanical stirrer, combine 635 g (11.0 moles) of acetone, 420 g (4.0 moles) of freshly distilled benzaldehyde, and 400 cc of water.[4]

  • Cool the mixture in a water bath and slowly add 100 cc of 10% aqueous sodium hydroxide from a dropping funnel over 30-60 minutes, maintaining the temperature between 25-31°C.[4]

  • After the addition of NaOH is complete, continue stirring the mixture at room temperature for 2 hours and 15 minutes.[4]

  • Neutralize the mixture by adding dilute hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • Transfer the mixture to a separatory funnel and separate the two layers that form.

  • Extract the lower aqueous layer with 100 cc of benzene.

  • Combine the benzene extract with the initial upper organic layer.

  • Wash the combined organic layer with 100 cc of water and separate the layers.

  • Remove the benzene by distillation from a steam bath.

  • The residue is then distilled under reduced pressure to yield benzalacetone. The fraction boiling at 137-142°C / 16 mm Hg is collected.[4] The product solidifies on standing and has a melting point of 40-42°C.[4]

Protocol 2: Green Synthesis of Benzalacetone in an Emulsion System

This protocol utilizes a biphasic system to enhance selectivity for benzalacetone and allows for easier product separation.[1][5]

Materials:

  • Benzaldehyde

  • Acetone

  • Cyclohexane

  • 4 M Sodium Hydroxide (NaOH)

  • Ultrapure Water

  • Calcium Chloride

Equipment:

  • Glass bottle with a mechanical stirrer

  • Separating funnel

  • Rotary evaporator

Procedure:

  • Prepare two separate solutions:

    • Organic Phase: Dissolve 10 mL (98 mmol) of benzaldehyde in 30 mL of cyclohexane.[5]

    • Aqueous Phase: Dissolve 21.8 mL (294 mmol) of acetone in 30 mL of ultrapure water.[5]

  • Combine the two solutions in a 150 mL glass bottle.

  • Add 1.5 mL of 4 M NaOH to the mixture to act as the catalyst.[5]

  • Stir the mixture vigorously (e.g., 1000 rpm) at room temperature to generate a dynamic emulsion.[5]

  • Continue stirring for the desired reaction time (e.g., 4 hours can achieve ~96% conversion).[1]

  • After the reaction, stop stirring and allow the phases to separate in a separating funnel.

  • Isolate the upper organic phase containing the product.

  • Dry the organic phase with calcium chloride.

  • Remove the cyclohexane using a rotary evaporator to obtain the solid benzalacetone product.[1]

Experimental Workflow

The general workflow for the synthesis and purification of benzalacetone is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Mix Benzaldehyde, Acetone, and Solvent Catalyst 2. Add NaOH Catalyst Reactants->Catalyst Reaction 3. Stir at Controlled Temperature Catalyst->Reaction Quench 4. Neutralize with Acid Reaction->Quench Separation 5. Phase Separation / Extraction Quench->Separation Drying 6. Dry Organic Layer Separation->Drying Solvent_Removal 7. Remove Solvent Drying->Solvent_Removal Recrystallization 8. Recrystallize Crude Product Solvent_Removal->Recrystallization Filtration 9. Filter and Dry Pure Crystals Recrystallization->Filtration

Caption: General experimental workflow for benzalacetone synthesis and purification.

Purification: Recrystallization

The crude benzalacetone obtained from the synthesis can be purified by recrystallization to obtain a product of high purity.

Solvent Selection:

  • Ethanol: A common and effective solvent for the recrystallization of benzalacetone and its derivatives.[7][8][9]

  • Methanol: Can also be used for purification.[10]

  • Ethyl Acetate: Particularly useful for recrystallizing related compounds like dibenzalacetone and may be effective for benzalacetone as well.[11]

General Recrystallization Procedure (using Ethanol):

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of boiling solvent to ensure the solution is saturated.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath once it has reached room temperature.[9]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals thoroughly to remove any residual solvent. The melting point of pure benzalacetone is 40-42°C.[4]

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Purification of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the high-purity purification of 4-Methoxy-3-buten-2-one. It provides troubleshooting guidance and answers to frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route. Common impurities may include unreacted starting materials, such as 4-hydroxy-3-methylbutan-2-one, by-products from side reactions like over-methylated or elimination products, and residual solvents used during synthesis and workup (e.g., THF, diethyl ether).[1]

Q2: What purity levels can be realistically achieved for this compound with standard purification techniques?

A2: The achievable purity of this compound is highly dependent on the chosen purification method. While simple distillation may yield a product with good purity, more advanced techniques are necessary for achieving high purity. For instance, fractional distillation can achieve purities of over 99.5%, while preparative gas chromatography (Prep-GC) can yield purities exceeding 99.9%.[2]

Q3: Which analytical methods are best suited for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help quantify impurities.[2]

Q4: What are the primary factors that affect the stability of this compound?

A4: The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[3] The compound is susceptible to degradation under both acidic and basic conditions and elevated temperatures can accelerate this process.[3]

Q5: How should this compound be stored to ensure its stability?

A5: To maintain the purity and stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, and oxidizing agents.[3] For long-term storage, refrigeration (2-8°C) is recommended.[3]

Troubleshooting Guide

Issue 1: Low yield after purification by fractional distillation.

  • Possible Cause: The distillation rate may be too fast, leading to incomplete separation of components.

  • Troubleshooting Tip: Reduce the heating rate to maintain a slow and steady distillation, typically 1-2 drops per second, to ensure proper fractionation.[2]

  • Possible Cause: Inadequate insulation of the distillation column can lead to heat loss and poor separation efficiency.

  • Troubleshooting Tip: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.[4]

Issue 2: The purified this compound is still contaminated with starting material (4-hydroxy-3-methylbutan-2-one).

  • Possible Cause: The boiling points of the product and the starting material are too close for effective separation by simple distillation.

  • Troubleshooting Tip: Employ fractional distillation with a longer fractionating column to increase the number of theoretical plates and improve separation. Alternatively, preparative gas chromatography (Prep-GC) can be used for very challenging separations.[2]

Issue 3: The final product has a milky or cloudy appearance.

  • Possible Cause: The presence of water in the final product.

  • Troubleshooting Tip: Ensure that all organic extracts are thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before the final distillation.[1]

  • Possible Cause: Precipitation of insoluble inorganic salts.

  • Troubleshooting Tip: Filter the reaction mixture before the workup procedure to remove any insoluble salts.[1]

Issue 4: Poor peak resolution during purification by preparative gas chromatography (Prep-GC).

  • Possible Cause: The GC column and temperature program are not optimized for the separation.

  • Troubleshooting Tip: Select a GC column with a stationary phase appropriate for the polarity of the compounds being separated. Optimize the temperature ramp rate; a slower ramp can improve the resolution of compounds with close boiling points.[2]

Quantitative Data

Purification MethodTypical Purity AchievedKey Considerations
Fractional Distillation> 99.5%Effective for separating impurities with different boiling points.[2]
Preparative Gas Chromatography (Prep-GC)> 99.9%Ideal for removing trace impurities and closely related structural isomers.[2]

Experimental Protocols

Protocol 1: High-Purity Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is clean and dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add a few boiling chips to ensure smooth boiling.

  • Distillation: Begin heating the flask gently. As the mixture boils, observe the vapor rising through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate of approximately 1-2 drops per second.[2]

  • Fraction Collection: Collect a small forerun fraction, which will contain any low-boiling impurities. Once the temperature stabilizes at the boiling point of this compound (approximately 200°C at atmospheric pressure), change the receiving flask and collect the main fraction.

  • Shutdown: Stop the distillation before the flask runs dry to avoid overheating the residue.

  • Purity Analysis: Analyze the collected main fraction for purity using GC-MS.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[1]

  • GC Conditions: [1]

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as diethyl ether or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram and mass spectrum to identify and quantify any impurities.

Visualizations

experimental_workflow Experimental Workflow for Purification and Analysis cluster_purification Purification cluster_analysis Analysis cluster_result Result crude Crude this compound distillation Fractional Distillation crude->distillation prep_gc Preparative GC (Optional) distillation->prep_gc For higher purity purified Purified Product distillation->purified prep_gc->purified gc_ms GC-MS Analysis purified->gc_ms nmr NMR Analysis purified->nmr high_purity High-Purity this compound gc_ms->high_purity nmr->high_purity

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Impure Product start Impure Product Detected by GC-MS check_impurities Identify Impurities start->check_impurities starting_material Starting Material Present check_impurities->starting_material Yes side_products Side Products Present check_impurities->side_products No optimize_distillation Optimize Fractional Distillation (slower rate, better insulation) starting_material->optimize_distillation review_synthesis Review Synthesis Protocol side_products->review_synthesis use_prep_gc Use Preparative GC optimize_distillation->use_prep_gc If still impure

Caption: Decision tree for troubleshooting an impure product after initial purification.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Suzuki-Miyaura reaction? A Suzuki-Miyaura coupling reaction fundamentally requires an organoboron species (like a boronic acid or ester), an organic halide or pseudohalide (triflate, tosylate), a palladium catalyst, a base, and a suitable solvent.[1][2] The success of the reaction hinges on the careful selection and quality of each of these components.

Q2: What is the role of the palladium catalyst and how do I choose one? The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states to bring the coupling partners together.[2] The active catalytic species is Pd(0), which can be added directly (e.g., Pd(PPh₃)₄) or generated in-situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[2][3] For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, specialized precatalysts or catalyst systems with bulky, electron-rich ligands are often required.[4][5]

Q3: Why is the ligand important and which one should I select? Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[1][2] The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle.

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) promote the oxidative addition step, which is especially important for less reactive electrophiles like aryl chlorides.[1][3]

  • Bulky ligands facilitate the final reductive elimination step, which forms the desired C-C bond.[1] For routine couplings, triphenylphosphine (B44618) (PPh₃) may suffice. For more difficult transformations, advanced biarylphosphine ligands (e.g., SPhos, XPhos) often provide superior results.[4][6]

Q4: What is the function of the base and how does it impact the reaction? The base is critical for activating the organoboron reagent to facilitate the transmetalation step, which is often rate-limiting.[7][8] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8] The choice of base can significantly affect the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[7] The optimal base is highly dependent on the substrates, solvent, and catalyst system.[8]

Q5: How does the solvent choice affect the outcome? The solvent's primary role is to dissolve the reagents and catalyst, but it can also influence reaction kinetics and selectivity.[9][10] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1] Often, a mixture of an organic solvent with water is used, as water can aid in dissolving the base and facilitate the formation of the active boronate species.[1] However, the role of the solvent can be complex; in some cases, polar solvents can stabilize certain transition states, altering the reaction's chemoselectivity.[10][11]

Q6: My boronic acid is described as "unstable." What does this mean and what can I do? Many boronic acids, especially heteroaromatic ones, are prone to a side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water) to return the uncoupled arene.[9][12] To mitigate this, more stable boronic acid derivatives can be used, such as:

  • Pinacol (B44631) esters: More stable to purification and less prone to decomposition.[13]

  • MIDA boronates: Bench-stable derivatives that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[14]

  • Potassium trifluoroborate salts (ArBF₃K): Crystalline, air-stable solids that are often more robust than their boronic acid counterparts.[12][13]

Troubleshooting Guide

Problem: Low or No Yield

Q: My reaction didn't work or the yield is very low. What are the most common culprits? A: Low conversion is a frequent issue and can be attributed to several factors. A systematic check of the following is the best approach:

  • Catalyst System: Inactive catalyst, inappropriate ligand choice, or catalyst decomposition.

  • Reagents: Decomposition of the organoboron reagent (protodeboronation), impurities in the starting materials, or an unreactive aryl halide.[9]

  • Reaction Conditions: Sub-optimal temperature, insufficient reaction time, or failure to maintain an inert atmosphere.[9]

  • Base and Solvent: An inappropriate choice of base or solvent for the specific substrate combination.[7][9]

Q: I suspect my boronic acid is decomposing. How can I confirm this and prevent it? A: Protodeboronation is a major cause of low yields.[12] This is where the boronic acid is replaced by a hydrogen atom before it can couple.[12] It is often accelerated by aqueous conditions.[9]

  • Diagnosis: Check your crude reaction mixture by LC-MS or ¹H NMR for the presence of the "de-boronated" starting material.

  • Solution: Switch from a boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[12][13][14]

Q: My aryl halide starting material is fully consumed, but I have no product. What could be happening? A: If the aryl halide is consumed but no desired product is formed, it suggests that side reactions are dominating. The most likely culprits are homocoupling of the boronic acid or dehalogenation of the aryl halide.[1] Another possibility is product decomposition under the reaction conditions.

Problem: Side Reactions

Q: I'm observing a significant amount of a byproduct from the homocoupling of my boronic acid. Why does this happen? A: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is often promoted by the presence of oxygen or an excess of a Pd(II) species that has not been properly reduced to the active Pd(0) catalyst.[1]

  • Solution: Ensure your reaction setup is strictly anaerobic. This involves using properly dried glassware, evacuating and backfilling the reaction vessel with an inert gas (Argon or Nitrogen) multiple times, and using degassed solvents.[9][13]

Q: My starting aryl halide is being converted into an arene (dehalogenation). How can I prevent this? A: Dehalogenation is a side reaction where the halide is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture, which can sometimes be generated from the solvent or certain bases.[1]

  • Solution: Screen different bases or ensure your solvent is pure and free of potential hydride donors.

Data Presentation

Table 1: Comparative Performance of Common Bases

The choice of base is critical and highly dependent on the specific substrates and solvent system.[7][8] The following table provides a general guide based on a model coupling of 4-bromotoluene (B49008) with phenylboronic acid.

BaseSolvent SystemTypical Temperature (°C)Relative Yield (%)Notes
K₃PO₄Toluene / H₂O100>95Often a very effective base, especially with Buchwald-type ligands.[2][4]
Cs₂CO₃Dioxane / H₂O85-100~90A strong, soluble base effective for many transformations.[7]
K₂CO₃DMF / H₂O70-90~85-90A common, cost-effective choice that works well in many systems.[7][15]
Na₂CO₃Toluene / H₂O85~80A standard and widely used inorganic base.[7]
KFTHF60-70VariableA milder base, sometimes used to avoid degradation of sensitive functional groups.[6]
Et₃NToluene80<20Organic bases are generally less effective than inorganic bases for this reaction.[7]
Data is compiled for illustrative purposes. Yields are highly substrate-dependent.
Table 2: Ligand Selection Guide
Ligand TypeExample(s)Key CharacteristicsPrimary Application
Monodentate PhosphinesPPh₃, P(o-Tol)₃Standard, versatileGeneral purpose, couplings of aryl iodides and bromides.[9][16]
Biaryl PhosphinesSPhos, XPhos, RuPhosBulky, electron-richChallenging couplings: aryl chlorides, sterically hindered substrates, room-temperature reactions.[4][6][13]
Ferrocenyl PhosphinesdppfRobust, stableGeneral purpose, often used in PdCl₂(dppf) precatalyst.
N-Heterocyclic Carbenes (NHCs)IPr, IMesVery electron-richHighly active catalysts, useful for difficult substrates.[2][13]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation base_out X⁻ + B(OR)₂(OH) oa_complex->base_out trans_complex->pd0 Reductive Elimination product_out Ar-Ar' (Product) trans_complex->product_out start_reagents Ar-X start_reagents->pd0 boronic_reagent Ar'-B(OR)₂ + Base boronic_reagent->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Dry flask, stir bar) reagents 2. Add Solids (Aryl halide, Boron reagent, Base, Catalyst, Ligand) setup->reagents inert 3. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) reagents->inert solvent 4. Add Degassed Solvent(s) inert->solvent reaction 5. Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup 7. Workup (Cool, dilute, wash, dry) complete->workup Yes purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A standard workflow for setting up and performing a Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem: Low or No Yield q1 Any Starting Material (SM) Left? start->q1 q2 Major Byproducts Observed? q1->q2 No sol_yes_1 1. Check Catalyst/Ligand Activity 2. Increase Temperature/Time 3. Screen Different Bases q1->sol_yes_1 Yes, a lot q_homo Homocoupling byproduct? q2->q_homo Yes sol_other Decomposition? Lower temperature Screen other conditions q2->sol_other No / Complex Mixture sol_yes_2 Aryl Halide Unreactive? Use more electron-rich/ bulky ligand (e.g., SPhos) sol_yes_1->sol_yes_2 q_proto Protodeboronation? q_homo->q_proto No sol_homo Improve Degassing Ensure strict inert atmosphere q_homo->sol_homo Yes sol_proto Use more stable boron reagent (Pinacol ester, MIDA boronate) q_proto->sol_proto Yes q_proto->sol_other No

References

Technical Support Center: Minimizing Side Products in Reactions with α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving α,β-unsaturated ketones. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to the formation of unwanted side products. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to enhance reaction selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of 1,2- and 1,4-addition products. How can I favor the desired conjugate (1,4) addition?

This is the most common challenge when working with α,β-unsaturated ketones. The regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions. The carbonyl carbon is the "hard" electrophilic center, while the β-carbon is the "soft" electrophilic center. According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially attack the hard carbonyl carbon (1,2-addition), while soft nucleophiles attack the soft β-carbon (1,4-addition).

Troubleshooting Steps:

  • Choice of Nucleophile: This is the most critical factor. "Hard" nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents are highly reactive and tend to favor the faster, kinetically controlled 1,2-addition to the carbonyl group.[1] In contrast, "soft" nucleophiles such as organocuprates (Gilman reagents), enamines, thiols, and stabilized enolates (e.g., from malonic esters) strongly favor the thermodynamically more stable 1,4-conjugate addition.[2][3]

  • Reaction Temperature: Low temperatures often favor the kinetically controlled product, which is typically the 1,2-adduct.[4][5][6] Conversely, higher temperatures can allow for equilibrium to be established, favoring the more thermodynamically stable 1,4-adduct.[4][5][6] If the 1,2-addition is reversible, running the reaction at a higher temperature can allow the initial 1,2-adduct to revert to the starting materials and then form the more stable 1,4-product.[6]

  • Use of Catalysts: In the case of Grignard reagents, the addition of a catalytic amount of a copper(I) salt (e.g., CuI) can dramatically switch the selectivity from 1,2- to 1,4-addition by forming a transient organocuprate-like species in situ.

Data Presentation

The choice of organometallic reagent is crucial for controlling the regioselectivity of addition to an α,β-unsaturated ketone like cyclohexenone.

Reagent TypeExample ReagentPredominant ProductTypical Yield/SelectivityReference
Grignard ReagentPhenylmagnesium Bromide (PhMgBr)1,2-Addition95% Yield of 1,2-adduct[1]
Organolithium ReagentMethyllithium (B1224462) (MeLi)1,2-AdditionGenerally favors 1,2-addition[2]
Gilman Reagent (Organocuprate)Lithium Dimethylcuprate (Me₂CuLi)1,4-AdditionGenerally favors 1,4-addition[2][3]

Mandatory Visualization

dot digraph "Addition_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1. Competing 1,2- and 1,4-Addition Pathways", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", width=8.4, height=4.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Enone + Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; TS12 [label="Transition State\n(1,2-Addition)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; TS14 [label="Transition State\n(1,4-Addition)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Prod12 [label="1,2-Adduct\n(Allylic Alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolate [label="Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Prod14 [label="1,4-Adduct\n(Saturated Ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> TS12 [label="Faster, Kinetic Pathway\n(Hard Nucleophiles, Low Temp)", color="#EA4335"]; TS12 -> Prod12 [label="Irreversible (often)", color="#EA4335"]; Start -> TS14 [label="Slower, Thermodynamic Pathway\n(Soft Nucleophiles, Higher Temp)", color="#34A853"]; TS14 -> Enolate [color="#34A853"]; Enolate -> Prod14 [label="Protonation", color="#34A853"]; Prod12 -> Start [label="Reversible?\n(if Nu is weak base)", style=dashed, color="#EA4335"]; } .dot Caption: Figure 1. Competing 1,2- and 1,4-Addition Pathways

Q2: My reaction mixture is polymerizing. How can I prevent this?

α,β-Unsaturated carbonyls, especially highly reactive ones like methyl vinyl ketone (MVK), are prone to polymerization via free-radical or anionic mechanisms.[7] This is often initiated by heat, light, or impurities.

Troubleshooting Steps:

  • Use an Inhibitor: For highly reactive substrates, add a radical inhibitor to the reaction mixture and to the purified product for storage. Hydroquinone (B1673460) is a commonly used inhibitor.[7]

  • Control Temperature: Avoid excessive heat. Use the lowest possible temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and slow, controlled addition of reagents.

  • Purify Reagents: Use purified, peroxide-free solvents. Ensure all glassware is scrupulously clean and free of contaminants that could initiate polymerization.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and work it up as soon as the starting material is consumed.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from initiating radical chain reactions.

Experimental Protocols

Protocol 1: Selective 1,4-Conjugate Addition of a Gilman Reagent to Cyclohexenone

This protocol describes the formation of 3-methylcyclohexanone (B152366) via the 1,4-addition of lithium dimethylcuprate to cyclohexenone.

Materials:

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Gilman Reagent Preparation:

    • To the flask, add CuI (1.0 equivalent).

    • Add anhydrous diethyl ether via syringe.

    • Cool the resulting slurry to 0 °C in an ice bath.

    • Slowly add methyllithium solution (2.0 equivalents) dropwise via syringe. The solution will typically change color, often to a clear or slightly yellow solution, indicating the formation of the Gilman reagent (Me₂CuLi). Stir for 15-30 minutes at 0 °C.

  • Conjugate Addition:

    • Cool the Gilman reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate dry flask, prepare a solution of 2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether.

    • Add the cyclohexenone solution dropwise to the cold, stirred Gilman reagent solution over 10-15 minutes.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This will decompose the excess organometallic reagent and hydrolyze the intermediate enolate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure 3-methylcyclohexanone.

Protocol 2: Handling and Use of Methyl Vinyl Ketone (MVK) to Prevent Polymerization

This protocol provides guidelines for working with MVK, a highly polymerizable enone.

Materials:

  • Methyl vinyl ketone (MVK), stabilized with hydroquinone

  • Hydroquinone (for storage)

  • Purified, peroxide-free solvents

  • Clean, dry glassware

Procedure:

  • Storage: Always store MVK in a refrigerator (2-8 °C) in a tightly sealed container containing a small amount of an inhibitor like hydroquinone.[8]

  • Purification Before Use: If necessary, remove the inhibitor immediately before the reaction by passing the MVK through a short column of basic alumina. Use the purified MVK immediately.

  • Reaction Setup:

    • Conduct the reaction in a clean, dry flask under an inert atmosphere (argon or nitrogen).

    • Use the lowest practical temperature for the reaction. If the reaction is exothermic, use an ice bath for cooling and add reagents slowly.

    • Consider adding a small amount of a radical inhibitor (e.g., a crystal of hydroquinone) to the reaction mixture itself if compatible with the desired chemistry.

  • Distillation (if required):

    • If distillation is necessary, perform it under reduced pressure to keep the temperature low.

    • Crucially, add an inhibitor (e.g., hydroquinone) to the receiving flask before starting the distillation. This will stabilize the distilled product immediately upon collection.

  • Post-Reaction:

    • Once the reaction is complete, work it up promptly.

    • After purification, add a stabilizing amount of hydroquinone to the final product if it is to be stored.

Q3: My Michael addition reaction is giving a low yield, and I am recovering my starting materials. What is the problem?

A low yield with recovery of starting materials often points to an unfavorable equilibrium or insufficient activation.

Troubleshooting Steps:

  • Reversibility (Retro-Michael Reaction): The Michael addition is often reversible, especially if the product is sterically hindered or if the nucleophile is a good leaving group. High temperatures can promote the retro-Michael reaction.[6]

    • Solution: Try running the reaction at a lower temperature for a longer period. Also, ensure the workup conditions are not promoting the reverse reaction. Some retro-aza-Michael reactions, for example, can be promoted by certain solvents or bases at elevated temperatures.[6]

  • Ineffective Base/Catalyst: The base used may not be strong enough to generate a sufficient concentration of the nucleophilic enolate.

    • Solution: Choose a base with a pKa appropriate for your Michael donor. For weakly acidic donors (like simple ketones), a strong, non-nucleophilic base such as LDA might be required. For more acidic donors (like malonic esters), a milder base like sodium ethoxide is often sufficient.

  • Steric Hindrance: Bulky groups on either the nucleophile or the α,β-unsaturated ketone can slow down or prevent the reaction.

    • Solution: If possible, try a less hindered nucleophile or substrate. Alternatively, prolonged reaction times or gentle heating may be necessary to overcome the steric barrier.

Troubleshooting Workflow

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// Edges Start -> CheckPurity; CheckPurity -> Analysis; Analysis -> IdentifyProduct; IdentifyProduct -> Polymer [label=""]; Polymer -> AddInhibitor [label="Yes"]; Polymer -> MixedAdducts [label="No"]; MixedAdducts -> ChangeConditions [label="Yes"]; MixedAdducts -> LowConversion [label="No"]; LowConversion -> OptimizeBase [label="Yes"]; LowConversion -> Other [label="No"]; AddInhibitor -> ReRun; ChangeConditions -> ReRun; OptimizeBase -> ReRun; ReRun -> Success; } .dot Caption: Figure 2. General Troubleshooting Workflow

Q4: How do I choose the right conditions from the start to favor my desired product?

Proactive selection of reaction conditions based on the desired outcome (1,2- vs. 1,4-addition) is key to minimizing side products. The following decision tree can guide your experimental design.

Condition Selection Guide

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// Edges Start -> Prod14 [label="1,4-Adduct"]; Start -> Prod12 [label="1,2-Adduct"];

Prod14 -> Nuc14; Nuc14 -> Nuc14_Examples [style=dashed]; Nuc14 -> Temp14; Temp14 -> Temp14_Examples [style=dashed];

Prod12 -> Nuc12; Nuc12 -> Nuc12_Examples [style=dashed]; Nuc12 -> Temp12; Temp12 -> Temp12_Examples [style=dashed]; } .dot Caption: Figure 3. Decision Tree for Selecting Reaction Conditions

References

Troubleshooting low yields in the synthesis of 4-Methoxy-3-buten-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Methoxy-3-buten-2-one and its derivatives. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and its derivatives?

Several synthetic pathways exist, with the choice depending on the specific derivative and available starting materials. Common strategies include:

  • Two-Step Synthesis via α-Halogenation: This involves the α-halogenation of a ketone (e.g., 3-methylbutan-2-one) followed by nucleophilic substitution with a methoxide (B1231860) source like sodium methoxide.[1]

  • Williamson Ether Synthesis: This method is used to convert a precursor containing a hydroxyl group (e.g., 4-hydroxy-3-methylbutan-2-one) into the desired methoxy (B1213986) group using a base and a methylating agent like methyl iodide.[2]

  • Alkoxymercuration-Demercuration: An alkene such as 3-methyl-3-buten-2-one (B1203178) can be treated with mercuric acetate (B1210297) in methanol (B129727), followed by demercuration with sodium borohydride, to introduce a methoxy group across the double bond.[3]

  • Direct Oxidative Methoxylation: This approach introduces a methoxy group directly at the α-position of a ketone using an oxidizing agent in the presence of methanol.[1]

Q2: What are the most frequent causes of low product yields?

Low yields are often traced back to several key factors in the reaction setup and execution:

  • Incomplete Reactions: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, non-optimal temperature, or an inadequate amount or activity of the catalyst or base.[4]

  • Reagent Deactivation: The nucleophile (e.g., sodium methoxide) or base (e.g., sodium hydride) can be deactivated by moisture. Ensuring anhydrous (dry) conditions and using fresh reagents is critical.[1][4]

  • Side Reactions: Competing reactions can consume starting materials or the desired product. Common side reactions include elimination, Favorskii rearrangement, ether cleavage under strong acidic conditions, and polymerization of alkenes.[1][5]

  • Product Loss During Workup: The desired product can be lost during extraction and purification steps. This can happen through the formation of stable emulsions during aqueous workup or evaporation of a volatile product during solvent removal.[4]

Q3: What are the typical side products, and how can their formation be minimized?

Side product formation is a primary contributor to low yields. Common impurities may include unreacted starting materials, corresponding secondary alcohols, and higher-boiling condensation products.[6] Minimizing them involves controlling reaction conditions:

  • Over-halogenation: In halogenation reactions, the formation of di-halogenated byproducts can occur. Using a stoichiometric amount or a slight deficiency of the halogenating agent can mitigate this.[1]

  • Elimination Products: When using strong bases like sodium methoxide, elimination reactions can compete with the desired substitution. This can be minimized by controlling the temperature, starting at 0 °C and warming slowly to room temperature.[1]

  • Hydrolysis: Water produced during some reactions (like Fischer esterification) can hydrolyze the product back to its precursors. Removing water as it forms, for example with a Dean-Stark apparatus, can prevent this.[5]

Q4: Which analytical methods are best for monitoring the reaction and assessing product purity?

Proper analytical techniques are essential for troubleshooting and quality control:

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful methods for monitoring the consumption of starting materials, the formation of products, and for assessing the purity of volatile compounds like this compound derivatives.[6]

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction in real-time.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the identity of the desired product and identify impurities.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups (like C=O and C-O-C) and the absence of others (like O-H from the starting material).[4]

Troubleshooting Guide

The following table summarizes common problems encountered during the synthesis of this compound derivatives and provides recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of intermediate (e.g., α-haloketone). 2. Deactivation of base/nucleophile (e.g., NaH, NaOMe). 3. Unfavorable reaction temperature. 4. Competing side reactions (e.g., Favorskii rearrangement, elimination).1. Monitor the intermediate step by TLC or GC-MS to ensure full conversion. 2. Use fresh reagents and ensure strictly anhydrous conditions.[1][4] 3. Optimize temperature; start low (0 °C) and warm gradually to room temperature.[1] 4. Control the rate of reagent addition and use a suitable polar aprotic solvent.[1]
Presence of Starting Material in Final Product 1. Insufficient methylating agent or base. 2. Inadequate reaction time or temperature. 3. Ineffective base due to poor quality or moisture.1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent.[4] 2. Monitor reaction progress until starting material is consumed; increase temperature gradually if the reaction is sluggish.[4] 3. Ensure the base is fresh and anhydrous (e.g., wash NaH with hexane (B92381) to remove mineral oil).[2][4]
Product is Difficult to Isolate or Purify 1. Co-elution with impurities during chromatography. 2. Formation of an inseparable emulsion during aqueous workup.1. Optimize the solvent system for column chromatography, potentially using a gradient elution.[1] 2. To break an emulsion, add brine (saturated NaCl solution) or filter the mixture through celite.[1][5]
Multiple Unidentified Spots on TLC/Peaks in GC 1. Product degradation. 2. Formation of multiple side-products.1. Maintain controlled temperature throughout the reaction and workup; consider using a milder base.[4] 2. Analyze impurities by GC-MS and NMR to identify their structure, then modify reaction conditions to minimize their formation.[4]

Visual Guides

Synthesis Workflow Diagram

The following diagram illustrates a common two-step workflow for synthesizing 4-methoxy-3-methylbutan-2-one, a derivative of this compound.

G cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Nucleophilic Substitution start_ketone 3-Methylbutan-2-one intermediate 3-Bromo-3-methylbutan-2-one (Crude Intermediate) start_ketone->intermediate Solvent: MeOH or Acetic Acid start_reagent N-Bromosuccinimide (NBS) start_reagent->intermediate product 4-Methoxy-3-methylbutan-2-one intermediate->product Solvent: Anhydrous THF start_reagent_2 Sodium Methoxide (NaOMe) start_reagent_2->product

Caption: General workflow for a two-step synthesis.

Troubleshooting Flowchart for Low Yields

This flowchart provides a logical path for diagnosing and solving issues related to low product yields.

G cluster_diagnosis Diagnosis cluster_solutions Corrective Actions start Low Yield Detected analyze Analyze Crude Mixture (TLC, GC-MS, NMR) start->analyze is_sm Starting Material Present? analyze->is_sm is_side_product Major Side Products? is_sm->is_side_product No action_sm Increase Reaction Time/Temp Check Reagent Stoichiometry Verify Reagent Activity is_sm->action_sm Yes is_degraded Degradation Evident? is_side_product->is_degraded No action_side_product Adjust Temperature Change Solvent Optimize Reagent Addition Rate is_side_product->action_side_product Yes action_degraded Use Milder Conditions (Base, Temp) Ensure Inert Atmosphere is_degraded->action_degraded Yes action_workup Optimize Extraction pH Use Brine to Break Emulsions Careful Solvent Removal is_degraded->action_workup No (Suspect Workup Loss)

Caption: Troubleshooting workflow for low yield synthesis.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via α-Bromination and Nucleophilic Substitution [1]

This protocol describes the synthesis of 4-Methoxy-3-methylbutan-2-one from 3-methylbutan-2-one.

Step A: α-Bromination

  • Dissolve 3-methylbutan-2-one (1.0 eq) in a suitable solvent such as methanol or acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes while stirring.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-bromo ketone is often used in the next step without further purification.

Step B: Nucleophilic Substitution

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.

  • Cool the sodium methoxide solution to 0 °C.

  • Dissolve the crude 3-bromo-3-methylbutan-2-one (1.0 eq) from Step A in anhydrous THF and add it dropwise to the cooled methoxide solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

Protocol 2: Williamson Ether Synthesis from 4-hydroxy-3-methylbutan-2-one [2][4]

This protocol describes the methylation of a hydroxy ketone precursor.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck flask under an inert atmosphere.

  • Wash the NaH with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension and cool to 0 °C in an ice bath.

  • Dissolve 4-hydroxy-3-methylbutan-2-one (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete to allow for complete deprotonation (hydrogen gas will evolve).

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.

  • Monitor the reaction for the consumption of starting material by TLC or GC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[7]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

References

Technical Support Center: Analytical Methods for Volatile Ketone Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical methods used to assess the purity of volatile ketones. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during experimental analysis.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary analytical methods for assessing the purity of volatile ketones?

The most common and robust methods for determining the purity of volatile ketones are chromatographic and spectroscopic techniques. Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (GC-MS), is the foremost technique due to the volatile nature of ketones.[1][2][3] High-Performance Liquid Chromatography (HPLC) is also used, often requiring derivatization of the ketone.[4][5] For structural confirmation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[6][7] Infrared (IR) spectroscopy can be used to confirm the presence of the ketone functional group and identify certain impurities.[8][9]

Q2: How do I choose the right analytical method for my sample?

The choice of method depends on the specific requirements of your analysis. GC-FID is excellent for routine purity checks and quantification when impurities are known.[1] GC-MS is superior for identifying unknown volatile impurities due to its ability to provide mass spectra.[2][4] HPLC is suitable for non-volatile impurities or when derivatization can enhance selectivity and sensitivity.[4][5] NMR provides detailed structural information and can be used for absolute quantification (qNMR) without a reference standard for the analyte itself.[7] A cross-verification strategy using orthogonal methods, such as GC-MS and HPLC, provides the highest level of confidence in purity assessment.[4]

Q3: What is derivatization and why is it used for ketone analysis?

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method.[10] For ketones, this is often done to:

  • Increase volatility and thermal stability for GC analysis (e.g., oximation followed by silylation).[10][11]

  • Enhance detection sensitivity by introducing a chromophore for UV-HPLC (e.g., using 2,4-Dinitrophenylhydrazine (B122626), DNPH) or a fluorophore for fluorescence detection.[11][12][13]

  • Improve ionization efficiency for Mass Spectrometry (e.g., using Girard's Reagents).[11]

  • Create stable derivatives that are easier to separate chromatographically.[12][14]

Gas Chromatography (GC) Specific Questions

Q4: My GC chromatogram shows peak tailing for my ketone. What are the common causes and solutions?

Peak tailing, where the peak is asymmetrically skewed towards the end, is a common issue in GC.[15]

Potential Causes:

  • Active Sites: The column's stationary phase or the inlet liner may have active sites (e.g., exposed silanols) that interact strongly with the polar ketone group.

  • Column Overloading: Injecting too much sample can saturate the column.[15]

  • Contamination: Contamination in the inlet or column can cause peak distortion.

  • Improper Sample Vaporization: The injection temperature might be too low, leading to incomplete or slow vaporization.[15]

Solutions:

  • Use a deactivated liner and column: Ensure your consumables are specified for polar or active compounds.

  • Reduce sample concentration: Dilute your sample and re-inject.

  • Perform maintenance: Clean the inlet, replace the septum and liner, and bake out the column.[15]

  • Optimize injection temperature: Increase the inlet temperature to ensure rapid vaporization, but avoid temperatures that could cause sample degradation.

Q5: I am seeing "ghost peaks" in my GC runs. What are they and how can I eliminate them?

Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs after a sample injection.[16]

Potential Causes:

  • Carryover: Residual sample from a previous injection remaining in the syringe or inlet.[15]

  • Septum Bleed: Degradation of the inlet septum at high temperatures can release volatile compounds.

  • Contamination: Contaminated carrier gas, sample solvent, or vials.[16][17]

  • Column Bleed: Normal degradation of the column's stationary phase at high temperatures.[17]

Solutions:

  • Improve Syringe Cleaning: Implement a rigorous syringe washing procedure with a strong solvent between injections.

  • Replace the Septum: Use high-quality, low-bleed septa and replace them regularly.[18]

  • Check for Contamination: Run a blank solvent injection to isolate the source. Use high-purity gases and solvents.[16]

  • Condition the Column: Condition new columns as per the manufacturer's instructions and bake out the column if bleed is suspected.[16]

Q6: How can I improve the resolution between my ketone and a closely eluting impurity?

Poor resolution or peak overlap occurs when the GC method is not adequate to separate two compounds.[15]

Solutions:

  • Optimize the Temperature Program: Decrease the oven ramp rate to allow more time for separation on the column.

  • Change the Column: Switch to a column with a different stationary phase (e.g., from nonpolar to mid-polar) to alter selectivity.[15] A longer column or one with a thicker film can also increase resolution.

  • Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) for maximum efficiency.

  • Use Derivatization: Chemically modifying the ketone or impurity can significantly change their retention times, often improving separation.

Spectroscopy (NMR & IR) Specific Questions

Q7: How can ¹H or ¹³C NMR spectroscopy indicate the purity of my ketone sample?

NMR spectroscopy is highly effective for purity assessment because it provides detailed structural information.[6][19] A pure sample of a ketone will show a clean spectrum with peaks corresponding only to that molecule.[6]

  • ¹³C NMR: The carbonyl carbon of a ketone gives a characteristic signal in the highly deshielded region of 190–220 ppm.[19][20]

  • ¹H NMR: Protons on the carbons adjacent to the carbonyl (α-protons) are deshielded and typically appear in the 2.1–2.6 ppm range.[19][21]

The presence of unexpected peaks indicates impurities.[6] The purity can be quantified by integrating the signals of the ketone against those of the impurities or a certified internal standard (qNMR).[7]

Q8: Can I use IR spectroscopy for quantitative purity analysis?

While IR spectroscopy is excellent for qualitative analysis (i.e., confirming the presence of the ketone's carbonyl group via a strong absorption between 1680–1720 cm⁻¹), it is generally not used for precise quantitative purity assessment.[8][9][20] The presence of unexpected absorption bands can indicate impurities, but quantifying them is difficult.[8] For quantitative analysis, chromatographic techniques like GC and HPLC are far more accurate and reliable.[22]

Troubleshooting Guides & Experimental Protocols

Visual Troubleshooting Guide: Common GC Issues

The following diagram outlines a logical workflow for troubleshooting common problems encountered during the GC analysis of volatile ketones.

GC_Troubleshooting_Workflow GC Troubleshooting Workflow for Ketone Analysis start Problem Observed peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks baseline_drift Baseline Drift / Noise start->baseline_drift cause_tail1 Active Sites in Inlet/Column? peak_tailing->cause_tail1 Yes cause_tail2 Column Overload? peak_tailing->cause_tail2 No cause_ghost1 Carryover from Previous Injection? ghost_peaks->cause_ghost1 Yes cause_ghost2 Septum Bleed or Gas Contamination? ghost_peaks->cause_ghost2 No cause_drift1 Column Bleed? baseline_drift->cause_drift1 Yes cause_drift2 Contaminated System or Leaks? baseline_drift->cause_drift2 No sol_tail1 Solution: - Use Deactivated Liner - Condition/Replace Column cause_tail1->sol_tail1 sol_tail2 Solution: - Dilute Sample - Reduce Injection Volume cause_tail2->sol_tail2 sol_ghost1 Solution: - Improve Syringe Wash - Add Blank Runs cause_ghost1->sol_ghost1 sol_ghost2 Solution: - Replace Septum - Check Gas Purifiers cause_ghost2->sol_ghost2 sol_drift1 Solution: - Condition Column - Lower Final Temp cause_drift1->sol_drift1 sol_drift2 Solution: - Check for Leaks - Clean Detector/Inlet cause_drift2->sol_drift2

Caption: A logical flowchart for diagnosing and solving common GC issues.

General Workflow for Purity Assessment

This diagram illustrates a standard workflow for assessing the purity of a volatile ketone sample, from initial analysis to final reporting.

Purity_Assessment_Workflow General Workflow for Ketone Purity Assessment sample Receive Volatile Ketone Sample initial_screen Initial Screening (GC-FID/MS) sample->initial_screen is_pure Purity > 99.5% and No Unknown Peaks? initial_screen->is_pure confirm_id Confirm Identity (NMR / IR) is_pure->confirm_id Yes id_impurities Identify & Quantify Impurities (GC-MS, qNMR) is_pure->id_impurities No final_report Issue Certificate of Analysis confirm_id->final_report orthogonal_method Cross-Verify with Orthogonal Method (e.g., HPLC) id_impurities->orthogonal_method orthogonal_method->final_report

Caption: A standard workflow for the purity analysis of volatile ketones.

Protocol 1: Purity of Methyl Ethyl Ketone (MEK) by GC-FID

This method is adapted from standard procedures for determining the purity of ketones like MEK by gas chromatography.[1]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Any GC system with a Flame Ionization Detector (FID).[1]

  • Column: 30 m x 0.32 mm ID x 1.8 µm film thickness, DB-624 or equivalent polar phase.[23]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Temperatures:

    • Inlet: 250°C

    • Detector (FID): 275°C

    • Oven Program: 40°C (hold for 5 min), then ramp at 10°C/min to 200°C (hold for 5 min).

  • Injection: 1 µL, split ratio 50:1.

2. Sample and Standard Preparation:

  • Sample: Use the volatile ketone sample directly or dilute in a high-purity solvent (e.g., dichloromethane) if necessary.

  • Standard: Prepare a standard of high-purity (>99.9%) methyl ethyl ketone.

3. Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the standard to determine the retention time of MEK.

  • Inject the sample.

  • Identify the MEK peak in the sample chromatogram based on retention time.

  • Integrate all peaks in the chromatogram.

4. Calculation:

  • Calculate the purity by area percent normalization:

    • Purity (%) = (Area of Ketone Peak / Total Area of All Peaks) x 100

5. System Suitability:

  • The system should achieve a signal-to-noise ratio of at least 5:1 for an impurity at 0.01% concentration.[1]

Protocol 2: Analysis via Derivatization with 2,4-DNPH and HPLC-UV

This protocol is for ketones that are less volatile or for labs where HPLC is the preferred method. The derivatization with 2,4-dinitrophenylhydrazine (DNPH) makes the ketone detectable by a UV detector.[5][13]

1. Reagent Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 1% phosphoric acid.

2. Derivatization Procedure:

  • Accurately weigh about 10 mg of the ketone sample into a vial.

  • Add 1 mL of acetonitrile to dissolve the sample.

  • Add 1 mL of the DNPH reagent to the vial.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 365 nm.[5]

  • Injection Volume: 20 µL.

4. Analysis:

  • Inject a derivatized standard of the pure ketone to determine the retention time and response factor of the DNPH derivative.

  • Inject the derivatized sample.

  • Calculate the purity based on the peak area of the ketone derivative relative to the total area of all derivative peaks.

Data Summary Tables

Table 1: Typical GC Parameters for Volatile Ketone Analysis

ParameterSettingRationale / Comment
Column Phase Mid-to-high polarity (e.g., DB-624, WAX)Provides good separation for polar ketones and related impurities like alcohols.[1][23]
Inlet Temperature 200 - 250°CEnsures rapid and complete vaporization of the sample.[24]
Detector Flame Ionization (FID) or Mass Spec (MS)FID is robust for quantification; MS provides identification of unknowns.[1][2]
Oven Program Start low (e.g., 40-50°C), ramp to highSeparates highly volatile impurities at the start and elutes less volatile ones later.[24]
Injection Mode SplitPrevents column overloading and ensures sharp peaks for concentrated samples.[24]

Table 2: Comparison of Common Derivatization Reagents for Ketones

Derivatization AgentAnalytical PlatformKey AdvantagesKey Disadvantages
PFBHA GC-MS, GC-ECDReacts quantitatively, forms stable oximes, avoids complex cleanup.[14]Reagent can be moisture-sensitive.
2,4-DNPH HPLC-UV, LC-MSDerivatives are easily detected by UV; classic, well-understood reagent.[5][11]Can form E/Z isomers, which may complicate chromatography.[11]
Girard's Reagents (T & P) LC-MSGreatly enhances ionization efficiency for mass spectrometry.[11]Reaction conditions may require optimization for different ketones.[11]
Oximation/Silylation GC-MSIncreases volatility and thermal stability for GC analysis.[10][11]Two-step process; silylating reagents are highly sensitive to water.[10]

Table 3: Characteristic NMR and IR Spectroscopic Data for Ketones

SpectroscopyFeatureTypical RangeNotes
¹³C NMR Carbonyl Carbon (C=O)190 - 220 ppmHighly deshielded and a strong indicator of a ketone or aldehyde.[19][20]
¹H NMR α-Protons (-CH-C=O)2.1 - 2.6 ppmProtons adjacent to the carbonyl are deshielded.[19][21]
IR Spectroscopy Carbonyl Stretch (C=O)1705 - 1725 cm⁻¹For saturated aliphatic ketones; this is typically a very strong, sharp peak.[9][21]
IR Spectroscopy Conjugated C=O1665 - 1685 cm⁻¹Conjugation with a C=C bond or aromatic ring lowers the absorption frequency.[9][21]

References

Technical Support Center: Purifying Ketone Compounds by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of ketone compounds using fractional distillation.

Frequently Asked Questions (FAQs)

Q1: When is fractional distillation necessary over simple distillation for purifying ketones? A1: Fractional distillation is required when the boiling points of the ketone and the impurities are close, typically differing by less than 25°C (45°F).[1][2] Simple distillation is effective only when the boiling points are significantly different.[1] The fractionating column in the apparatus provides a large surface area for repeated vaporization and condensation cycles, which allows for a much finer separation of liquids with similar volatilities.[3][4]

Q2: How does the polarity of ketones affect distillation? A2: Ketones are polar molecules due to the carbon-oxygen double bond, resulting in dipole-dipole intermolecular forces.[5][6] This gives them higher boiling points than nonpolar compounds of similar molecular weight, but lower boiling points than corresponding alcohols, which can form hydrogen bonds.[6][7] This polarity is a key factor in selecting appropriate conditions for separation from less polar or more polar impurities.

Q3: What type of packing material is best for the fractionating column? A3: The choice of packing material provides the surface area necessary for the separation.[8] Common options include:

  • Glass Beads/Raschig Rings: Inert and suitable for most applications.[8][9][10]

  • Metal Packing (Stainless Steel, Copper): Offers high efficiency and good heat transfer. Copper mesh can be useful for removing sulfur-containing impurities.[8][10][11]

  • Structured Packing: Provides high efficiency with a low pressure drop, which is particularly advantageous for vacuum distillations.[11] For smaller diameter lab columns, small-sized random packings are generally favored for higher efficiency.[11]

Q4: Can ketones form azeotropes? A4: Yes, ketones can form azeotropes with other solvents, such as water or alcohols.[12][13][14] An azeotrope is a mixture that boils at a constant temperature, and its vapor has the same composition as the liquid, making separation by standard distillation impossible.[12] It is crucial to check for potential azeotropes before planning a distillation. For example, methyl ethyl ketone (MEK) forms an azeotrope with water.[13][15]

Q5: When should I use vacuum distillation for ketones? A5: Vacuum distillation is necessary for ketones that have very high boiling points (typically >150°C at atmospheric pressure) or are thermally sensitive.[16][17] Lowering the pressure reduces the boiling point, which prevents thermal decomposition and saves energy.[16][17][18]

Troubleshooting Guide

Q: No distillate is collecting in the receiving flask. What's wrong? A: This common issue can have several causes:

  • Insufficient Heating: The temperature of the distillation pot may be too low to vaporize the ketone. Gradually increase the heat setting on your mantle.[19]

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[3]

  • Condenser Issues: Ensure that cooling water is flowing through the condenser from the bottom inlet to the top outlet.[19] Inadequate cooling will prevent the vapor from condensing.

  • Leaks in the System: Check all glass joints for a proper seal. Leaks will allow vapor to escape.[20] Using grease on ground glass joints can ensure a good seal, especially under vacuum.[19]

Q: The temperature is fluctuating and not holding steady at the ketone's boiling point. Why? A: A fluctuating temperature usually indicates an inefficient separation or the presence of multiple components boiling.

  • Heating Rate is Too High: Distilling too quickly does not allow for proper equilibrium in the fractionating column. Reduce the heating rate to allow a slow, steady rise of the condensation ring up the column.[3]

  • Insufficient Column Insulation: The column may be losing too much heat to the environment. Insulating the column with glass wool or aluminum foil can help maintain the temperature gradient.[1]

  • Azeotrope Formation: You might be distilling an azeotrope, which can have a broad or depressed boiling point compared to the pure components.[17]

Q: The distillation pot is "bumping" or boiling violently. How can I fix this? A: Bumping is caused by superheating of the liquid, where it exceeds its boiling point before boiling explosively.[18]

  • Add Boiling Chips/Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the flask before heating.[1][18] Never add them to a hot liquid, as this can cause violent boiling.

  • Ensure Even Heating: Use a heating mantle with a sand or oil bath to provide uniform heat to the distillation flask.

Q: My purified ketone is contaminated with a lower-boiling impurity. How can I improve the separation? A: This indicates poor separation efficiency.

  • Increase Column Length/Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[3]

  • Optimize the Reflux Ratio: Slow down the distillation rate. This increases the reflux ratio (the amount of condensate returning to the column versus the amount collected), which improves separation.

  • Collect a "Forerun" Fraction: The first few milliliters of distillate, known as the forerun, will contain the most volatile impurities. Collect and discard this fraction separately before collecting your main product.[21]

Q: My ketone is decomposing or changing color in the distillation pot. What should I do? A: This suggests the ketone is not stable at its atmospheric boiling point.

  • Switch to Vacuum Distillation: Immediately stop the distillation, allow the apparatus to cool, and reconfigure for vacuum distillation.[16] This will lower the required temperature and prevent thermal degradation.[17]

  • Check for Contaminants: Acidic or basic impurities can sometimes catalyze decomposition at high temperatures. Consider a pre-distillation wash or neutralization step.

Data Presentation

Table 1: Boiling Points of Common Ketones at Atmospheric Pressure (760 mmHg)

Ketone NameStructureBoiling Point (°C)
Acetone (Propanone)CH₃COCH₃56[22][23]
2-Butanone (MEK)CH₃COCH₂CH₃80[22][23]
2-PentanoneCH₃CO(CH₂)₂CH₃102[22][23]
3-Pentanone(CH₃CH₂)₂CO102[22][23]
CyclopentanoneC₅H₈O131[22][23]
CyclohexanoneC₆H₁₀O156[22][23]
AcetophenoneC₆H₅COCH₃202[22][23]
PropiophenoneC₆H₅COCH₂CH₃220[22]

Table 2: Examples of Ketone Azeotropes

KetoneCo-solventBoiling Point of Azeotrope (°C)Ketone % by Weight
Acetonen-Hexane49.8[12]54.4[12]
Acetonen-Heptane55.6[12]9[12]
Methyl Ethyl KetoneWater73.5[14][15]89[14][15]
CyclohexanoneWater95.080.5

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation of a Ketone Mixture

This protocol is suitable for separating ketones from impurities when the boiling points differ by less than 25°C and the ketone is thermally stable below 150°C.

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.[4][24] Ensure all joints are properly sealed.

  • Preparation: Fill the round-bottom flask no more than two-thirds full with the ketone mixture.[25] Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.[25] Observe as the condensation ring of the vapor slowly ascends the fractionating column.[3] If the ring stops rising, you may need to increase the heat slightly.[3]

  • Equilibration: Allow the system to equilibrate by adjusting the heat so that the vapor condenses and refluxes back into the column for a few minutes before any distillate is collected. This ensures the temperature gradient is properly established.

  • Fraction Collection: When the temperature at the distillation head stabilizes at the boiling point of the more volatile component, begin collecting the distillate.[26] Collect any initial low-boiling forerun in a separate flask.

  • Main Fraction: Once the temperature is stable at the boiling point of your target ketone, switch to a clean receiving flask to collect the purified product. Record the stable temperature range.

  • Completion: Stop the distillation when the temperature either begins to rise sharply (indicating the next component is starting to distill) or drops, or when only a small amount of liquid remains in the distillation flask. Never distill to dryness. [25]

  • Cooling: Allow the entire apparatus to cool completely before disassembling.

Protocol 2: Vacuum Fractional Distillation of High-Boiling Ketones

This protocol is for purifying high-boiling (>150°C) or heat-sensitive ketones.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. This setup is similar to the atmospheric setup but includes a vacuum adapter and uses thick-walled hosing connected to a vacuum pump with a cold trap in between. Ensure all glassware is free of cracks or defects.[27]

  • Preparation: Fill the round-bottom flask (no more than half full) and add a magnetic stir bar (boiling chips are ineffective under vacuum).[1] Lightly grease all ground-glass joints to ensure a tight seal.

  • Pressure Reduction: Close the system and slowly turn on the vacuum pump to reduce the pressure. The liquid may begin to bubble as dissolved air is removed.

  • Heating: Once the desired pressure is reached and stable, begin heating the flask gently with a heating mantle and start the magnetic stirrer.

  • Distillation and Collection: The distillation will proceed as in the atmospheric method, but at a significantly lower temperature. Collect fractions based on the stable boiling points observed at the working pressure. A Perkin triangle or a "cow"-type receiver can be useful for collecting multiple fractions without having to break the vacuum.[1]

  • Shutdown: At the end of the distillation, remove the heat source first and allow the system to cool completely. Then, slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Post-Distillation A Select Apparatus (Atmospheric vs. Vacuum) B Charge Flask with Ketone Mixture & Stir Bar A->B C Assemble Glassware & Check Seals B->C D Apply Gentle Heat & Start Stirring C->D E Establish Reflux & Temperature Gradient D->E F Collect Forerun (Low-Boiling Impurities) E->F G Collect Pure Ketone Fraction at Stable BP F->G H Stop Distillation (Do Not Boil Dry) G->H L Analyze Purity of Collected Fraction (GC/NMR) G->L I Cool Apparatus Completely H->I J Vent System (If Under Vacuum) I->J K Disassemble & Clean J->K

Caption: Workflow for Ketone Purification via Fractional Distillation.

G Start Problem Detected Q1 Is any distillate collecting? Start->Q1 e.g., Low Yield Q2 Is the temperature stable? Start->Q2 e.g., Unstable BP Q3 Is the liquid 'bumping' violently? Start->Q3 e.g., Unsafe Operation Q4 Is the product impure? Start->Q4 e.g., Poor Separation Q1->Q2 Yes Sol1A Increase Heat Q1->Sol1A No Sol1B Check for Leaks Q1->Sol1B No Sol1C Check Condenser Water Flow Q1->Sol1C No Q2->Q4 Yes Sol2A Reduce Heating Rate Q2->Sol2A No Sol2B Insulate Column Q2->Sol2B No Sol3 Add Boiling Chips or Use Stir Bar (BEFORE heating) Q3->Sol3 Yes Sol4A Increase Reflux (Slow Distillation) Q4->Sol4A Yes Sol4B Use More Efficient Column/Packing Q4->Sol4B Yes

Caption: Troubleshooting Logic for Fractional Distillation.

Safety Precautions

  • Ventilation: Always perform distillations in a well-ventilated laboratory fume hood.[21][28][29]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and gloves.[25][27]

  • Fire Safety: Ketones are often flammable.[28] Ensure no open flames are present.[27] Keep a fire extinguisher nearby and know how to use it.[21][28][29]

  • Glassware Inspection: Carefully inspect all glassware for cracks or defects before each use, especially for vacuum distillations.[27]

  • System Sealing: Never heat a completely sealed system. Ensure there is an opening to the atmosphere (or vacuum pump) to prevent pressure buildup.[29]

  • Unattended Operation: Never leave a running distillation unattended.[21][25][28]

References

Technical Support Center: Overcoming Emulsion Formation in Aqueous Workups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming emulsion formation during the aqueous workup of organic reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of an organic chemistry workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] In an emulsion, one liquid is dispersed in the other as microscopic or sub-microscopic droplets.[1][3] This dispersion is often stabilized by surfactant-like molecules or fine solid particles that accumulate at the interface between the two liquids, preventing them from separating into two distinct layers.[2][3][4]

Q2: Why do emulsions form during an aqueous workup?

Emulsions typically form when two immiscible liquids are vigorously agitated, breaking one of the liquids into fine droplets that disperse throughout the other.[3][5] The stability of this mixture is often enhanced by the presence of "emulsifying agents." In a reaction workup, these can include:

  • Surfactant-like byproducts: The reaction itself may produce molecules with both polar (hydrophilic) and non-polar (hydrophobic) regions.[3][4] These molecules can act as surfactants, reducing the interfacial tension between the aqueous and organic layers.[2]

  • Fine solid particles: Insoluble particulate matter can collect at the interface, physically preventing the droplets from coalescing into a separate layer.[6]

  • High concentration of dissolved substances: A high concentration of the desired product or other solutes can increase the viscosity of one or both phases, which can stabilize an emulsion.[2]

  • Vigorous shaking: Aggressive shaking of the separatory funnel increases the surface area between the two phases and promotes the formation of very fine, stable droplets.[2]

Q3: How can I prevent emulsions from forming in the first place?

Prevention is often easier than breaking an emulsion after it has formed.[4] Key preventative strategies include:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides sufficient surface area for extraction to occur while minimizing the agitation that leads to emulsions.[4][7]

  • Solvent Choice: Some organic solvents are more prone to forming emulsions than others. For example, chlorinated solvents like dichloromethane (B109758) (DCM) are often associated with emulsion formation, especially when extracting basic solutions.[6][8] If possible, consider using a different solvent like ethyl acetate (B1210297) or n-pentane, which may separate more easily from aqueous phases.[9][10]

  • Pre-emptive Salting Out: If you anticipate emulsion formation, add salt (like sodium chloride) to the aqueous solution before performing the extraction.[11][12] This increases the ionic strength of the aqueous layer, which can help prevent emulsions.[7]

  • Solvent Evaporation: For some reactions, it's possible to first evaporate the reaction solvent and then redissolve the residue in the desired extraction solvent before adding the aqueous phase.[6][13]

Troubleshooting Guide: Breaking a Persistent Emulsion

Q1: An emulsion has formed in my separatory funnel. What are the immediate first steps?

If you encounter an emulsion, the simplest approaches are often effective:

  • Patience: Allow the separatory funnel to stand undisturbed for 15 to 30 minutes.[2] Sometimes, the layers will separate on their own with time.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod. This can help the dispersed droplets to coalesce.[1]

Q2: The emulsion is not breaking on its own. What is the most common chemical method to try next?

The most common and often effective technique is "salting out."

  • Action: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently mix.[1][4][6]

  • Mechanism: Adding salt increases the ionic strength of the aqueous layer.[3][4] This decreases the solubility of organic compounds in the aqueous phase and disrupts the stability of the emulsion by forcing surfactant-like molecules to partition into one of the layers, allowing the droplets to merge.[1][4][14]

Salting_Out_Mechanism cluster_before Stable Emulsion cluster_after Broken Emulsion emulsion Emulsion Layer (Organic droplets in Aqueous Phase) surfactant Surfactant-like molecules at interface add_salt Add Saturated Brine (e.g., NaCl) emulsion->add_salt Apply Treatment surfactant_separated Surfactants partitioned into one phase organic_layer Organic Layer aqueous_layer Aqueous Layer (High Ionic Strength) add_salt->organic_layer Forces separation add_salt->aqueous_layer Increases ionic strength of aqueous phase

Q3: "Salting out" was not effective. What are other chemical interventions?

If increasing the ionic strength doesn't work, consider these options:

  • Change the pH: Add a dilute acid (e.g., HCl) or base (e.g., NaOH) to the mixture.[1] This can alter the chemical nature of the emulsifying agent, particularly if it's an acidic or basic compound, by changing its solubility in the aqueous or organic phase.[1] For instance, if an alkali soap is the cause, lowering the pH can disrupt its surfactant properties.[11][12]

  • Add a Different Organic Solvent: Adding a small amount of a different organic solvent can change the overall polarity and solvent properties of the organic layer.[3][4] This can help to dissolve the emulsifying agent fully into one of the phases, breaking the emulsion.[4] For example, adding a small amount of methanol (B129727) or ethanol (B145695) can sometimes be effective.[8]

Q4: I've tried chemical methods without success, or my product is sensitive to them. What physical methods can I use?

When chemical additions are not viable, physical separation techniques are the next logical step.

  • Filtration: This is particularly effective if the emulsion is stabilized by fine solid particles.[6]

    • Method: Pass the entire emulsified mixture through a pad of a filter aid like Celite or a plug of glass wool in a filter funnel.[3][6] Celite provides a physical barrier that can trap the particulate matter holding the emulsion together.[6]

    • Phase Separation Paper: Specialized hydrophobic filter papers are available that allow the organic phase to pass through while retaining the aqueous phase.[4]

  • Centrifugation: This is a very effective method for breaking emulsions.[3][11]

    • Method: The emulsified mixture is placed in centrifuge tubes and spun at a high speed.[3] The increased gravitational force accelerates the separation of the denser and less dense phases.[15]

    • Consideration: This method is highly effective but may be limited by the availability of a centrifuge and the volume of the emulsion.[3]

  • Temperature Alteration:

    • Gentle Heating: Gently warming the mixture can decrease its viscosity, which may promote phase separation.[1] However, this should be done with caution to avoid decomposing the product.[1]

    • Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically break up the emulsion as ice crystals form.[1] After freezing, the mixture can be thawed to allow for phase separation.[1]

Summary of Emulsion Breaking Techniques

MethodPrinciple of ActionAdvantagesDisadvantages
Patience/Gentle Stirring Allows droplets to coalesce naturally over time.Simple, non-invasive.Can be very slow; may not work for stable emulsions.
"Salting Out" (Adding Brine) Increases the ionic strength of the aqueous phase, disrupting the emulsion's stability.[3][4]Often very effective, simple, and inexpensive.Increases the salt concentration in the aqueous layer.
Changing pH Alters the solubility of acidic or basic emulsifying agents.[1]Effective for emulsions stabilized by pH-sensitive compounds.May decompose pH-sensitive products.
Adding a Different Solvent Changes the polarity of the organic phase to dissolve the emulsifying agent.[3][4]Can be effective for stubborn emulsions.Adds another solvent that may need to be removed later.
Filtration (Celite/Glass Wool) Physically removes solid particles that are stabilizing the emulsion.[6]Excellent for emulsions caused by suspended solids.May lead to some loss of product on the filter medium.
Centrifugation Accelerates phase separation through applied centrifugal force.[3][15]Highly effective for most types of emulsions.Requires specialized equipment; may be volume-limited.
Heating/Cooling Changes viscosity and physical state to disrupt the emulsion.[1]Can be effective when other methods fail.Risk of product decomposition with heat; can be slow.

Experimental Protocols

Protocol 1: "Salting Out" an Emulsion

  • Transfer the emulsified mixture to a separatory funnel with adequate headspace.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the separatory funnel. A common starting point is to add a volume of brine equal to 10-20% of the aqueous layer's volume.

  • Stopper the funnel and gently invert it several times to mix the contents. Avoid vigorous shaking.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation is slow, you can add solid sodium chloride to the funnel and gently swirl until it dissolves to further increase the ionic strength.[6][13]

  • Once the layers have separated, drain the aqueous layer, followed by the organic layer.

Protocol 2: Filtration Through a Celite Plug

  • Place a small plug of glass wool or cotton at the bottom of a Büchner or Hirsch funnel.

  • Add a layer of sand (approx. 0.5 cm).

  • Add a layer of Celite (approx. 2-3 cm) on top of the sand and gently press it down to create a compact pad.

  • Place the funnel on a filter flask and apply a gentle vacuum.

  • Wet the Celite pad with the pure organic solvent used in the extraction.

  • Pour the entire emulsified mixture slowly onto the Celite pad.

  • The filtrate collected in the flask should be a biphasic mixture that will now separate into distinct layers.[6]

  • Wash the Celite pad with a small amount of fresh organic solvent to recover any retained product.

Protocol 3: Breaking an Emulsion by Centrifugation

  • Carefully divide the emulsified mixture among two or more centrifuge tubes, ensuring they are balanced by placing tubes with equal volumes opposite each other in the centrifuge rotor.[16]

  • Place the balanced tubes into the centrifuge.

  • Centrifuge the samples. The required speed and time will vary, but a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes is often a good starting point.

  • After centrifugation, carefully remove the tubes. The mixture should be separated into distinct aqueous and organic layers, possibly with a layer of solid material at the bottom or interface.[15]

  • Carefully separate the layers using a pipette or by decanting.

Troubleshooting Workflow

Emulsion_Troubleshooting start Emulsion Formed patience Wait 15-30 min & Gently Swirl start->patience salt Add Saturated Brine ('Salting Out') patience->salt No Separation end Layers Separated patience->end Separated ph_change Change pH (Dilute Acid/Base) salt->ph_change No Separation salt->end Separated solvent_add Add a Different Organic Solvent ph_change->solvent_add No Separation / Product Sensitive ph_change->end Separated physical_methods Try Physical Methods solvent_add->physical_methods No Separation solvent_add->end Separated filtration Filter through Celite or Glass Wool physical_methods->filtration Solids Suspected centrifuge Centrifuge the Mixture physical_methods->centrifuge Equipment Available temperature Gently Heat or Freeze physical_methods->temperature Last Resort filtration->end Separated fail Consult Supervisor filtration->fail No Separation centrifuge->end Separated centrifuge->fail No Separation temperature->end Separated temperature->fail No Separation

References

Technical Support Center: Optimizing Solvent Systems for Column Chromatography of Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the column chromatography of polar compounds.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of polar compounds via column chromatography.

Problem: My polar compound will not move off the baseline (Rf ≈ 0) even with 100% ethyl acetate (B1210297).

Answer:

This is a common challenge when a compound is highly polar and adsorbs too strongly to the silica (B1680970) gel stationary phase. Here are several strategies to address this issue:

  • Increase Solvent Polarity: A more polar mobile phase is necessary to compete with the stationary phase for your compound.

    • Methanol (B129727)/Dichloromethane (B109758) System: A common starting point is to switch to a methanol/dichloromethane (MeOH/DCM) solvent system. Begin with a low percentage of methanol (e.g., 1-5%) and gradually increase it.[1] Be cautious not to exceed 10% methanol, as it can dissolve the silica gel.[1][2]

    • Use of Additives: For highly polar or ionizable compounds, adding a small amount of a modifier to the mobile phase can significantly improve elution.

      • For Basic Compounds: Add a small percentage of triethylamine (B128534) (TEA) (e.g., 0.1-2%) to your eluent to neutralize acidic silanol (B1196071) groups on the silica surface, which can cause strong adsorption of basic compounds.[2] Alternatively, a stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[3][4][5]

      • For Acidic Compounds: Incorporating a small amount of acetic acid or formic acid into the mobile phase can help to elute acidic compounds.[4]

  • Change the Stationary Phase: If altering the mobile phase is ineffective, consider using a different stationary phase.

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar. This is often an excellent choice for very polar compounds, as they will have weaker interactions with the stationary phase and elute more readily.[2][3][4] A typical mobile phase would be a mixture of water and a polar organic solvent like methanol or acetonitrile.[6]

    • Alumina: Alumina is another polar stationary phase that is available in acidic, basic, and neutral forms. Depending on the properties of your compound, one of these may offer better separation than silica gel.[2][4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a specialized technique for separating very polar compounds. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[4]

Problem: My compounds show good separation on TLC, but co-elute during column chromatography.

Answer:

This frustrating issue can arise from several factors:

  • Compound Instability on Silica: Your compound may be degrading on the acidic surface of the silica gel during the longer residence time of column chromatography compared to TLC.[3][4] To check for this, you can run a two-dimensional TLC (2D-TLC). If new spots appear off the diagonal, it indicates compound degradation.[4]

    • Solution: If your compound is unstable, consider deactivating the silica gel with a base like triethylamine, or switch to a less acidic stationary phase like neutral alumina.[3][4]

  • Poor Sample Solubility in the Eluent: If your compound has low solubility in the chosen eluent, it can lead to band broadening and poor separation on the column.[3][4]

    • Solution: Try to find a solvent system that dissolves all components of your mixture well.[3][4] If the ideal eluent for separation is not a good solvent for your sample, you may need to use a "dry loading" technique.

  • Overloading the Column: Applying too much sample can exceed the separation capacity of the column, leading to broad, overlapping bands.

    • Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.

Problem: My polar compound is exhibiting significant peak tailing.

Answer:

Peak tailing for polar compounds on silica gel is often due to strong, non-ideal interactions with the active silanol groups on the silica surface.[4]

  • Mobile Phase Modifiers: Adding a small amount of a competing substance can block these active sites and improve peak shape.

    • For basic compounds, add a small amount of triethylamine (TEA) to the eluent.[4]

    • For acidic compounds, add a small amount of acetic acid.[4]

  • Increase Mobile Phase Polarity: A more polar solvent can more effectively compete with the analyte for binding sites on the stationary phase, leading to more symmetrical peaks.

  • Deactivate the Silica Gel: As mentioned previously, treating the silica gel with a base can reduce the number of acidic silanol groups responsible for tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for an unknown polar compound?

A1: For a compound of unknown polarity, it is best to start with a relatively non-polar solvent system and gradually increase the polarity. A good initial screening can be done using Thin Layer Chromatography (TLC) with the following systems:

  • Ethyl Acetate/Hexanes: Start with a low percentage of ethyl acetate (e.g., 10-20%) and increase as needed. This is a standard system for compounds of moderate polarity.[1]

  • Methanol/Dichloromethane: For more polar compounds, a starting mixture of 1-5% methanol in dichloromethane is a good choice.[1]

The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.25 and 0.35 on the TLC plate.[7]

Q2: How do I choose between normal-phase, reverse-phase, and HILIC for my polar compound?

A2: The choice depends on the specific properties of your compound.

  • Normal-Phase Chromatography (NPC): This is the standard technique using a polar stationary phase (like silica or alumina) and a non-polar mobile phase. It is suitable for moderately polar compounds.

  • Reverse-Phase Chromatography (RPC): This uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/methanol or water/acetonitrile).[6] RPC is often the best choice for very polar, water-soluble compounds that are not retained in normal-phase.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[4] HILIC is specifically designed to retain and separate very polar and hydrophilic compounds that show little or no retention in reverse-phase.[4]

The following workflow can help guide your decision:

start Start with Polar Compound tlc Screen with Normal-Phase TLC (e.g., EtOAc/Hexane) start->tlc rf_check Is Rf between 0.15 and 0.4? tlc->rf_check npc Use Normal-Phase Column Chromatography rf_check->npc Yes increase_polarity Increase Mobile Phase Polarity (e.g., MeOH/DCM) rf_check->increase_polarity No (Rf ≈ 0) rf_check2 Is Rf now in optimal range? increase_polarity->rf_check2 rf_check2->npc Yes rpc_hilic Consider Reverse-Phase (RPC) or HILIC rf_check2->rpc_hilic No solubility_check Is compound water-soluble? rpc_hilic->solubility_check rpc Use Reverse-Phase Chromatography (e.g., C18 column, Water/MeOH) hilic Use HILIC (Polar column, ACN/Water) solubility_check->rpc Yes solubility_check->hilic No

Decision workflow for selecting a chromatography method.

Q3: My sample is not soluble in the eluent. How can I load it onto the column?

A3: This is a common problem, especially when using a non-polar eluent to separate components of a polar mixture. The recommended solution is "dry loading".[8] This involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This prevents the sample from precipitating at the top of the column and ensures a more uniform application. A detailed protocol for dry loading is provided in the Experimental Protocols section.

Q4: When should I use a gradient elution?

A4: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is useful for complex mixtures containing compounds with a wide range of polarities. It allows for the efficient elution of both less polar and more polar compounds in a single run, often with better resolution and in less time than an isocratic (constant solvent composition) elution.

Data Presentation

Table 1: Solvent Polarity Index

This table provides the relative polarity of common chromatography solvents. A higher polarity index indicates a more polar solvent.

SolventRelative Polarity
n-Hexane0.009
Toluene0.099
Diethyl Ether0.117
Dichloromethane0.309
Ethyl Acetate0.228
Acetone0.355
Acetonitrile0.460
2-Propanol0.546
Ethanol0.654
Methanol0.762
Acetic Acid0.648
Water1.000

Source: Adapted from various sources including the University of Rochester, Department of Chemistry.[9]

Table 2: Common Solvent Systems for Polar Compounds on Silica Gel

Solvent SystemTypical Ratio RangeNotes
Methanol/Dichloromethane1-10% MeOH in DCMGood for many polar compounds. Do not exceed 10% MeOH.[1][2]
Ethyl Acetate/Hexane50-100% EtOAc in HexaneStandard for moderately polar compounds.[1]
Acetone/Hexane30-100% Acetone in HexaneAn alternative to EtOAc/Hexane.
Methanol/DCM + NH4OH1-10% of (10% NH4OH in MeOH) in DCMExcellent for eluting stubborn basic compounds.[3][4][5]
Methanol/DCM + Acetic Acid0.5-2% Acetic AcidUseful for acidic compounds.[4]

Experimental Protocols

Protocol 1: Two-Dimensional Thin Layer Chromatography (2D-TLC) for Compound Stability Check

Objective: To determine if a compound is stable on the silica gel stationary phase.

Methodology:

  • Plate Preparation: Obtain a square TLC plate (e.g., 10x10 cm).

  • Spotting: In one corner of the plate, about 1.5 cm from each edge, apply a small, concentrated spot of your sample.

  • First Development: Place the plate in a developing chamber with your chosen eluent. Allow the solvent to run up the plate until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and allow it to dry completely in a fume hood until all solvent has evaporated.[4]

  • Second Development: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.[4] Develop the plate again in the same solvent system.

  • Visualization and Analysis: Visualize the plate using an appropriate method (e.g., UV light, iodine chamber).

    • Stable Compound: If the compound is stable, all spots will lie on the diagonal of the plate.[4]

    • Unstable Compound: If the compound is degrading on the silica, new spots will appear off the diagonal.[4] This indicates that the compound is breaking down during its time in contact with the stationary phase.[4]

cluster_0 2D-TLC Workflow cluster_1 Analysis Spot Sample\nin Corner Spot Sample in Corner First\nDevelopment First Development Spot Sample\nin Corner->First\nDevelopment Dry Plate Dry Plate First\nDevelopment->Dry Plate Rotate 90° Rotate 90° Dry Plate->Rotate 90° Second\nDevelopment Second Development Rotate 90°->Second\nDevelopment Visualize Visualize Second\nDevelopment->Visualize Analyze\nResults Analyze Results Visualize->Analyze\nResults Spots on Diagonal Spots on Diagonal Stable Compound Stable Compound Spots on Diagonal->Stable Compound Spots off Diagonal Spots off Diagonal Unstable Compound Unstable Compound Spots off Diagonal->Unstable Compound

Workflow for 2D-TLC analysis of compound stability.

Protocol 2: Dry Loading a Sample for Column Chromatography

Objective: To load a sample that has poor solubility in the column eluent.[4]

Methodology:

  • Dissolve Sample: Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone).

  • Add Silica Gel: To the solution, add a small amount of dry silica gel (approximately 10-20 times the mass of your sample).[8]

  • Evaporate Solvent: Swirl the mixture to ensure the silica is fully suspended. Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[8] If the residue is oily, add more silica and repeat the evaporation.

  • Load Column: Carefully pour the silica-adsorbed sample onto the top of your packed column.

  • Finalizing: Add a protective layer of sand on top of the sample layer and begin eluting with your chosen solvent system.[4]

Protocol 3: Deactivating Silica Gel with Triethylamine

Objective: To reduce the acidity of silica gel to prevent the degradation of acid-sensitive compounds.

Methodology:

  • Prepare Solvent System: Identify an appropriate solvent system for your separation that includes 1-3% triethylamine (TEA).

  • Pack the Column: Pack your chromatography column with silica gel as you normally would, using the TEA-containing solvent system.

  • Flush the Column: Elute the packed column with a volume of the TEA-containing solvent that is approximately equal to the volume of the silica gel. Discard the eluent.

  • Run the Column: The silica gel is now deactivated. You can proceed to run your column using either the same TEA-containing solvent system or your original solvent system without TEA.

Mandatory Visualization

cluster_0 Normal-Phase Chromatography cluster_1 Reverse-Phase Chromatography sp_np Stationary Phase (Polar - e.g., Silica) compound_np Polar Compound (Strongly Adsorbed) sp_np->compound_np Strong Interaction mp_np Mobile Phase (Non-polar - e.g., Hexane) elution_np Slow Elution compound_np->elution_np sp_rp Stationary Phase (Non-polar - e.g., C18) compound_rp Polar Compound (Weakly Adsorbed) sp_rp->compound_rp Weak Interaction mp_rp Mobile Phase (Polar - e.g., Water) elution_rp Fast Elution compound_rp->elution_rp

Comparison of Normal-Phase and Reverse-Phase Chromatography.

References

Technical Support Center: Catalyst Recovery and Reuse in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst recovery and reuse in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between recovering homogeneous and heterogeneous catalysts? A1: The key difference lies in their phase relative to the reaction mixture. Homogeneous catalysts are soluble and exist in the same phase as the reactants, making their separation from the final product challenging and often requiring techniques like distillation or biphasic separation.[1][2] Heterogeneous catalysts exist in a different phase (typically solid) from the liquid or gas-phase reactants, which allows for simpler recovery through physical methods like filtration or centrifugation.[3][4][5]

Q2: Why is catalyst recycling crucial in pharmaceutical and fine chemical synthesis? A2: Catalyst recycling is essential for several reasons. Many cross-coupling reactions utilize expensive precious metals like palladium, so recovery and reuse significantly reduce raw material costs. It also promotes sustainable or "green" chemistry by minimizing metal waste, which is critical for environmental reasons and for reducing metal contamination in final products, a major concern in the pharmaceutical industry.[6]

Q3: What are the most common methods for recovering palladium catalysts after a cross-coupling reaction? A3: Common methods include precipitation followed by filtration, adsorption onto solid supports like activated carbon, or capture using solid-supported "scavengers" that bind to the metal.[7] For heterogeneous catalysts, simple filtration is the most direct method.[4] More advanced techniques involve using magnetic nanoparticles as catalyst supports for easy magnetic separation.[3][5]

Q4: How can I determine if my catalyst is truly heterogeneous or if leaching is occurring? A4: A "hot filtration" test is a standard method to verify the nature of the catalyst.[8] In this experiment, the solid catalyst is filtered from the reaction mixture at the reaction temperature partway through the reaction. If the filtrate continues to show catalytic activity, it indicates that the active catalytic species has leached into the solution and the process is, at least in part, homogeneous.[8]

Q5: What factors contribute to a decline in catalyst performance over multiple reuse cycles? A5: Several mechanisms can lead to catalyst deactivation. These include thermal deactivation (sintering), where high temperatures cause catalyst particles to agglomerate, reducing surface area; chemical deactivation (poisoning), where impurities or even substrates/products bind irreversibly to active sites; and mechanical deactivation, which involves physical fouling or loss of the catalyst support material.[9][10] Leaching of the active metal from its support is also a common cause of reduced activity.[11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during catalyst recovery and reuse experiments.

Issue ID: RR-001

Problem: I am observing low or no conversion after recycling my catalyst for a subsequent reaction.

  • Potential Cause 1: Catalyst Poisoning.

    • Explanation: The catalyst's active sites may be blocked. Sulfur- or nitrogen-containing functional groups in substrates (e.g., thiophenes, pyridines) are common poisons that can strongly coordinate to the metal center, deactivating the catalyst.[13][14] Impurities in reagents or solvents can also act as poisons.[14]

    • Suggested Solution:

      • Purify Starting Materials: Ensure all substrates, reagents, and solvents are of high purity and rigorously degassed to remove oxygen.[14][15]

      • Select Robust Ligands: Switch to bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which can protect the metal center and are known to be more resistant to certain poisons.[14][16]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may compensate for partial deactivation.[14]

  • Potential Cause 2: Formation of Inactive Catalyst Species.

    • Explanation: The active catalyst (e.g., Pd(0)) can aggregate to form inactive palladium black, especially at high temperatures or concentrations.[16]

    • Suggested Solution:

      • Optimize Reaction Conditions: Lower the reaction temperature if possible and ensure vigorous stirring to prevent localized high concentrations.[15][16]

      • Use Pre-catalysts: Employ well-defined pre-catalysts that reliably generate the active catalytic species under the reaction conditions.[15][16]

Issue ID: RR-002

Problem: I am losing a significant amount of my heterogeneous catalyst mass during the recovery process.

  • Potential Cause 1: Inefficient Filtration.

    • Explanation: Fine catalyst particles may be passing through the filter medium.

    • Suggested Solution: Filter the reaction mixture through a pad of an inert filter aid like Celite to ensure complete capture of all solid particles.[7] Always wash the filter cake with fresh solvent to recover any adsorbed product.[7]

  • Potential Cause 2: Catalyst Leaching.

    • Explanation: The active metal species may be dissolving from the solid support into the reaction medium.[11] This not only results in catalyst loss but also contaminates the product.

    • Suggested Solution:

      • Quantify Leaching: Analyze the metal concentration in both the catalyst phase and the product phase to get a complete picture of the mass balance.[17]

      • Modify Support: Consider a different support material that may anchor the metal more strongly under the reaction conditions.

      • Optimize Conditions: Leaching can be influenced by solvent, base, and temperature. Higher temperatures, for instance, can sometimes increase the rate of leaching.[11]

Issue ID: RR-003

Problem: My final product is contaminated with high levels of residual palladium, even after recovery attempts.

  • Potential Cause 1: Ineffective Scavenging or Adsorption.

    • Explanation: The chosen scavenger or adsorbent (like activated carbon) is not efficiently removing the palladium species. This can be due to insufficient quantity, short contact time, or poor mixing.[7][18]

    • Suggested Solution:

      • Optimize Scavenger Loading: Use an appropriate amount of the scavenger, typically 5-10 equivalents relative to the initial palladium loading.[7]

      • Increase Stirring Time/Temperature: Stir the mixture vigorously for an adequate period (e.g., 2-24 hours) at room or slightly elevated temperature to ensure sufficient contact.[7]

      • Screen Different Scavengers: The effectiveness of a scavenger is highly dependent on the specific palladium species present in the solution. Test a variety of scavengers with different functional groups.

  • Potential Cause 2: Product Loss on Adsorbent.

    • Explanation: When using activated carbon, the desired product may non-specifically bind to its surface, leading to a loss of yield.[7]

    • Suggested Solution:

      • Minimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Determine the optimal loading in a small-scale test.[7]

      • Solvent Selection: Try different solvents that minimize product adsorption while still allowing for efficient palladium removal.[7]

Data Presentation

Table 1: Comparison of Common Palladium Recovery & Removal Techniques

MethodTypical EfficiencyAdvantagesDisadvantages
Solid-Supported Scavengers HighHigh selectivity for palladium, simple filtration removal.Can be costly, may require optimization of scavenger type and amount.[7]
Activated Carbon Moderate to HighLow cost, effective for removing various palladium species.Can cause non-specific adsorption and loss of the desired product.[7]
Filtration (Heterogeneous) HighSimple, fast, and efficient for solid catalysts.[3][5]Ineffective if catalyst leaches; fine particles may pass through the filter.
Recrystallization VariableCan be effective for crystalline products.May not be sufficient on its own to reach very low palladium levels.[7]
Magnetic Separation Very HighExtremely fast and efficient, minimizes solvent use and waste.Requires the synthesis of catalysts on magnetic nanoparticle supports.[3]

Table 2: Key Metrics for Evaluating Catalyst Recycling Performance

MetricFormula / DefinitionGoalImportance
Catalyst Retention (%) (n_employed_catalyst - n_leached_catalyst) / n_employed_catalyst * 100MaximizeMeasures the physical and chemical stability of the catalyst during separation and reaction.[17]
Conversion (%) (moles of reactant consumed / initial moles of reactant) * 100Maximize (with high selectivity)Indicates how much of the starting material has been used. Must be considered alongside selectivity.[17]
Selectivity (%) (moles of desired product / moles of reactant consumed) * 100MaximizeMeasures the catalyst's ability to produce the desired product over side products.[17]
Yield (%) (moles of desired product / initial moles of reactant) * 100MaximizeThe most common indicator of overall reaction success, combining conversion and selectivity.[17]
Turnover Number (TON) moles of product / moles of catalystMaximizeRepresents the total number of substrate molecules converted per molecule of catalyst before deactivation.[18]
Turnover Frequency (TOF) TON / reaction time (h⁻¹)MaximizeMeasures the per-site activity of the catalyst under specific conditions.[19]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recovery with a Solid-Supported Scavenger

  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.[7]

  • Solvent Exchange: If necessary, evaporate the reaction solvent and dissolve the crude product in a suitable solvent like THF, ethyl acetate, or toluene.[7]

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium catalyst) to the solution.[7]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the residual palladium concentration in the solution periodically.[7]

  • Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. If the scavenger particles are fine, use a pad of Celite.[7]

  • Product Recovery: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[7]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a pre-determined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[7]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[7]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[7]

  • Product Recovery: Wash the Celite pad thoroughly with fresh solvent. Combine the filtrate and washings and remove the solvent under reduced pressure.[7]

Protocol 3: "Hot Filtration" Test for Catalyst Leaching

  • Set up Reaction: Run the cross-coupling reaction under the standard conditions.

  • Mid-Reaction Sampling: At approximately 50% conversion, take a sample for analysis.

  • Filter Hot: Quickly and carefully filter the hot reaction mixture through a pre-heated filter to remove the solid heterogeneous catalyst.

  • Continue Reaction: Allow the filtrate (the liquid portion) to continue stirring under the same reaction conditions (temperature, atmosphere).

  • Monitor Progress: Take samples from the filtrate over time and analyze for further product formation.

  • Analyze Results: If the reaction in the filtrate continues to progress, it confirms that active catalytic species have leached from the solid support into the solution.[8] If the reaction stops, the catalyst is likely truly heterogeneous.

Mandatory Visualizations

G cluster_0 A Cross-Coupling Reaction Complete B Product/Catalyst Mixture A->B C Catalyst Separation (e.g., Filtration, Centrifugation) B->C Heterogeneous Catalyst E Crude Product (with dissolved catalyst) B->E Homogeneous Catalyst D Recovered Catalyst C->D H Optional: Catalyst Regeneration D->H I Reuse in New Reaction D->I F Purification (e.g., Scavenging, Carbon) E->F G Purified Product F->G H->I G cluster_0 Start Low Activity or Yield in Recycled Catalyst Run Q1 Was catalyst mass lost during recovery? Start->Q1 A1_Yes Improve physical recovery: - Use filter aid (Celite) - Optimize centrifugation Q1->A1_Yes Yes Q2 Is catalyst poisoning suspected? Q1->Q2 No A2_Yes Purify reagents/solvents. Use robust ligands. Consider pre-catalyst. Q2->A2_Yes Yes Q3 Was the reaction run at high temperature? Q2->Q3 No A3_Yes Possible thermal deactivation. Lower reaction temperature. Check for aggregation (Pd black). Q3->A3_Yes Yes End Re-evaluate catalyst support and reaction conditions. Perform leaching test. Q3->End No G cluster_0 Homogeneous Catalyst Pathway cluster_1 Heterogeneous Catalyst Pathway Hom_Start Reaction Mixture (Catalyst Dissolved) Hom_Step1 Product Isolation (e.g., Extraction) Hom_Start->Hom_Step1 Hom_Step2 Catalyst remains in original solvent or phase Hom_Step1->Hom_Step2 Hom_Step3 Catalyst Reuse or Precipitation/Scavenging Hom_Step2->Hom_Step3 Het_Start Reaction Mixture (Catalyst as Solid) Het_Step1 Physical Separation (Filtration/Centrifugation) Het_Start->Het_Step1 Het_Step2 Solid Catalyst Recovered Het_Step1->Het_Step2 Het_Step3 Wash, Dry, and Reuse Het_Step2->Het_Step3

References

Technical Support Center: Sublimation for Purification of Organic Solids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sublimation as a purification method for organic solids.

Troubleshooting Guide

This guide addresses common issues encountered during the sublimation of organic solids in a question-and-answer format.

Issue: The sample is not subliming.

  • Question: I am heating my sample under vacuum, but nothing is happening. What could be the problem?

  • Answer: There are two primary reasons for a sample failing to sublime: insufficient heat or inadequate vacuum.[1]

    • Insufficient Heat: The temperature of the heating bath or hot plate may not be high enough to reach the sublimation point of your compound at the applied pressure. Gradually and carefully increase the temperature.

    • Inadequate Vacuum: The pressure inside the sublimation apparatus may be too high.[1] Check for leaks in your system. A hissing sound is a common indicator of a leak.[2] Ensure all joints are properly sealed, and your vacuum pump or aspirator is functioning correctly. For many organic compounds, a reduced pressure is necessary to lower the sublimation temperature and prevent decomposition.[1][3]

Issue: Low or no yield of purified product.

  • Question: My sample sublimed, but I collected very little or no pure material on the cold finger. Where did my product go?

  • Answer: A low yield can be attributed to several factors:

    • Inefficient Condensation: The cold finger may not be cold enough to effectively condense the sublimed vapor.[1] Ensure a continuous flow of cold water or that the cold finger is adequately filled with a coolant like ice water or a dry ice/acetone slurry.[4] It's also crucial to apply the vacuum before cooling the finger to prevent atmospheric moisture from condensing, which can wash your crystals off.[2]

    • Product Deposition Elsewhere: The sublimed product may have condensed on cooler parts of the apparatus, such as the upper walls of the sublimation tube, instead of the cold finger.[1] This can happen if the temperature gradient between the heating source and the cold finger is not optimal. Gently warming the sides of the apparatus with a heat gun can help direct the product toward the cold finger.[2]

    • Decomposition: The heating temperature may be too high, causing the compound to decompose rather than sublime.[5] This is particularly relevant for thermally sensitive compounds.[3][6] Reducing the pressure can allow for sublimation at a lower, less destructive temperature.[3]

    • Incomplete Sublimation: The heating time may have been too short. Monitor the process until all the volatile material has sublimed.

Issue: The purified product appears wet or pasty.

  • Question: The crystals on the cold finger look wet and not well-defined. What causes this?

  • Answer: This is often due to condensation of atmospheric moisture on the cold finger before or during the sublimation process.[1] To prevent this, ensure the cold finger is cooled only after a stable vacuum has been established. If moisture is present in your crude sample, it can also co-distill and condense with your product.[2] Always ensure your starting material is thoroughly dry.

Issue: The sample melts or boils instead of subliming.

  • Question: My solid sample is melting at the bottom of the flask. What should I do?

  • Answer: Melting or boiling indicates that the combination of temperature and pressure is above the triple point of the substance.[3] To promote sublimation, you need to either decrease the pressure further or reduce the temperature.[1] A lower pressure will decrease the sublimation point.[1]

Issue: The product is contaminated with impurities.

  • Question: After sublimation, my product is still not pure. How can this happen?

  • Answer: Sublimation is most effective for separating a volatile solid from non-volatile impurities.[7] If the impurities have a vapor pressure similar to your target compound at the operating temperature and pressure, they may co-sublime. In such cases, fractional sublimation by applying a precise temperature gradient might be necessary to separate the components.

Frequently Asked Questions (FAQs)

Q1: What is sublimation and how does it work as a purification technique?

A1: Sublimation is a phase transition where a substance changes directly from a solid to a gas, bypassing the liquid phase.[3][7] As a purification method, an impure solid is heated, often under reduced pressure, causing the volatile target compound to sublime.[8] The resulting gas then deposits as a pure solid on a cooled surface, known as a cold finger, leaving the non-volatile impurities behind.[8]

Q2: What types of organic compounds are suitable for purification by sublimation?

A2: Organic compounds that have a relatively high vapor pressure and are thermally stable are good candidates for sublimation.[3] Compounds with spherical or cylindrical molecular shapes tend to sublime more easily due to weaker intermolecular forces.[3] Common examples include naphthalene, camphor, benzoic acid, ferrocene (B1249389), and caffeine.[7][9]

Q3: What are the advantages of sublimation over recrystallization?

A3: Sublimation offers several advantages over recrystallization. It is a solvent-free technique, which is beneficial for "green chemistry" as it generates no solvent waste.[3] This also eliminates the need to remove residual solvent from the purified product. Sublimation can be particularly effective for small-scale purifications, often resulting in minimal product loss.[3] It is also suitable for purifying heat-sensitive compounds when performed under high vacuum, as this allows for sublimation at lower temperatures.[3]

Q4: How do I choose the right temperature and pressure for my sublimation?

A4: The optimal temperature and pressure for sublimation are specific to the compound being purified. The goal is to heat the sample to a temperature where it has a significant vapor pressure under the applied vacuum, but below its melting point and a temperature that would cause decomposition.[3] A good starting point is to consult the literature for the vapor pressure data of your compound. In practice, you will need to carefully and gradually increase the temperature while observing the sample until sublimation begins.

Q5: How can I calculate the percent recovery from my sublimation?

A5: The percent recovery is a measure of the efficiency of your purification process. It is calculated using the following formula:

Percent Recovery = (mass of purified compound / initial mass of impure compound) x 100%[10]

For example, if you start with 5.0 grams of impure benzoic acid and collect 0.3938 grams of pure sublimed benzoic acid, your percent recovery would be 7.88%.[11]

Quantitative Data

The success of sublimation is highly dependent on the vapor pressure of the organic solid. Below is a summary of vapor pressure data for some common organic compounds at various temperatures.

CompoundMolecular Weight ( g/mol )Temperature (°C) for a Vapor Pressure of 1 mmHg
Naphthalene128.1753
Benzoic Acid122.1296
Camphor152.2340
Ferrocene186.04~100 (sublimes readily at atmospheric pressure)
Caffeine194.19178

Note: This table provides approximate values. For precise work, consulting detailed vapor pressure curves from chemical handbooks or scientific literature is recommended.

Experimental Protocols

Protocol 1: Purification of Benzoic Acid by Vacuum Sublimation

This protocol describes the purification of benzoic acid using a sublimator with a cold finger under vacuum.

Materials:

  • Impure benzoic acid (e.g., 100 mg)

  • Sublimation apparatus (flask and cold finger)

  • Vacuum source (aspirator or vacuum pump)

  • Heating source (sand bath or heating mantle)

  • Ice water

  • Vacuum grease

Procedure:

  • Place approximately 100 mg of crude, dry benzoic acid into the bottom of the sublimation flask.[12]

  • Lightly apply vacuum grease to the ground glass joint of the sublimator.[12]

  • Insert the cold finger into the flask and ensure a good seal.

  • Connect the side arm of the apparatus to a vacuum source using thick-walled tubing.

  • Start the vacuum. Check for leaks; the system should not produce a hissing sound.[2]

  • Once a stable vacuum is achieved, fill the cold finger with ice water.[12]

  • Submerge the bottom of the flask in a sand bath and begin heating gently.

  • Gradually increase the temperature until you observe crystals of benzoic acid forming on the cold finger.

  • Once sublimation begins, maintain a steady temperature for about 10-15 minutes, or until all the benzoic acid has sublimed.[11][12]

  • Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

  • Carefully and slowly vent the system to atmospheric pressure. Abruptly introducing air can dislodge the purified crystals.[2]

  • Gently remove the cold finger and scrape the purified benzoic acid crystals onto a pre-weighed watch glass.

  • Determine the mass of the purified product and calculate the percent recovery.

  • Assess the purity by measuring the melting point of the sublimed benzoic acid and comparing it to the literature value (122-123 °C).[13]

Protocol 2: Purification of Ferrocene by Atmospheric Sublimation

This protocol outlines a simple method for purifying ferrocene at atmospheric pressure.

Materials:

  • Crude ferrocene

  • Two petri dishes of the same size

  • Hot plate

  • A large beaker filled with ice water

Procedure:

  • Spread the crude, dry ferrocene in a thin layer on the bottom of one petri dish.[2] If the solid is chunky, gently crush it first.[2]

  • Cover the bottom petri dish with the second petri dish, inverted.[14]

  • Place the setup on a wire mesh on a hot plate in a fume hood. Set the hot plate to a low to medium-low setting.[2] Do not heat above 100 °C.[15][16]

  • Place a large beaker filled with ice water on top of the upper petri dish to act as a cooling surface.[15]

  • Over time, the orange ferrocene will sublime from the bottom dish and deposit as crystals on the cold surface of the upper dish.[2]

  • Continue the sublimation until most of the solid from the bottom dish has disappeared.

  • Turn off the hot plate and allow the apparatus to cool completely to room temperature.

  • Carefully remove the beaker of ice water.

  • Gently separate the two petri dishes.

  • Scrape the purified ferrocene crystals from the upper petri dish onto a pre-weighed watch glass.

  • Determine the mass of the purified ferrocene and calculate the percent recovery.

  • Check the purity by measuring the melting point (literature value: 173-174 °C).[16]

Visualizations

Sublimation_Workflow A Start: Crude Organic Solid B Place solid in sublimation apparatus A->B C Assemble apparatus and apply vacuum B->C D Cool the cold finger C->D E Gently heat the sample D->E F Sublimation: Solid -> Gas E->F G Deposition: Gas -> Solid on cold finger F->G H Cool apparatus to room temperature G->H I Vent system to atmospheric pressure H->I J Collect purified crystals I->J K End: Purified Organic Solid J->K

Caption: Experimental workflow for purification by sublimation.

Troubleshooting_Sublimation Start Problem Encountered NoSublimation No Sublimation Occurring Start->NoSublimation LowYield Low or No Yield Start->LowYield WetProduct Product is Wet/Pasty Start->WetProduct Melting Sample is Melting Start->Melting CheckHeat Increase Temperature Gradually NoSublimation->CheckHeat Is heat sufficient? CheckVacuum Check for Leaks / Improve Vacuum NoSublimation->CheckVacuum Is pressure low enough? CheckCooling Ensure Adequate Cold Finger Cooling LowYield->CheckCooling Is condensation efficient? CheckTempGradient Warm Sides of Apparatus Gently LowYield->CheckTempGradient Is product on walls? CheckDecomposition Lower Temperature / Improve Vacuum LowYield->CheckDecomposition Is there evidence of charring? CheckMoisture Ensure Dry Sample & Cool After Vacuum WetProduct->CheckMoisture Melting->CheckVacuum Is pressure low enough? Melting->CheckDecomposition Is temperature too high?

Caption: Troubleshooting decision-making for sublimation.

References

Validation & Comparative

A Spectroscopic Showdown: Unmasking the Isomers of 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the (E) and (Z) isomers of 4-Methoxy-3-buten-2-one is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, enabling clear differentiation and characterization of these geometric isomers.

The subtle difference in the spatial arrangement of the methoxy (B1213986) group in the (E) and (Z) isomers of this compound gives rise to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous identification, quality control, and in various research and development applications where isomeric purity is critical. This guide offers a side-by-side comparison of their spectral data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The key to distinguishing between the (E) and (Z) isomers lies in the careful analysis of their spectroscopic data. The following tables summarize the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for both isomers.

¹H NMR Spectroscopy Data

The most significant difference in the ¹H NMR spectra is the coupling constant between the vinylic protons (H-3 and H-4), which is significantly larger for the trans (E) isomer than for the cis (Z) isomer.

Proton (E)-4-Methoxy-3-buten-2-one (Z)-4-Methoxy-3-buten-2-one
CH₃CO- ~2.19 ppm (s, 3H)Data not readily available
-CH= ~5.59 ppm (d, 1H, J = 12.9 Hz)Data not readily available
=CH-O ~7.57 ppm (d, 1H, J = 12.9 Hz)Data not readily available
-OCH₃ ~3.71 ppm (s, 3H)Data not readily available

s = singlet, d = doublet, J = coupling constant in Hz

¹³C NMR Spectroscopy Data

The chemical shifts in the ¹³C NMR spectra are also expected to show slight differences between the two isomers due to the different electronic environments.

Carbon (E)-4-Methoxy-3-buten-2-one (Z)-4-Methoxy-3-buten-2-one
C=O Data not readily availableData not readily available
CH₃CO- Data not readily availableData not readily available
-CH= Data not readily availableData not readily available
=CH-O Data not readily availableData not readily available
-OCH₃ Data not readily availableData not readily available
Infrared (IR) Spectroscopy Data

The IR spectra of both isomers will show characteristic absorptions for the α,β-unsaturated ketone and the vinyl ether functionalities. Key absorptions are expected for the C=O stretch, C=C stretch, and C-O stretch.

Functional Group (E)-4-Methoxy-3-buten-2-one (Z)-4-Methoxy-3-buten-2-one
C=O Stretch ~1670 cm⁻¹Data not readily available
C=C Stretch ~1620 cm⁻¹Data not readily available
C-O Stretch (ether) ~1250 cm⁻¹Data not readily available
Mass Spectrometry (MS) Data

The mass spectra of both isomers are expected to be very similar, showing a molecular ion peak and common fragmentation patterns. The NIST WebBook provides a mass spectrum for the trans isomer.[1]

Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)
(E)-4-Methoxy-3-buten-2-one 10085, 71, 57, 43
(Z)-4-Methoxy-3-buten-2-one 100 (expected)Data not readily available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean salt plates/ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, spectra are recorded over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The spectrometer can be coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (if using GC-MS, the sample is vaporized and separated on a GC column before entering the MS).

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 30-200).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (E) and (Z) isomers of this compound.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis E_Isomer (E)-4-Methoxy-3-buten-2-one NMR NMR Spectroscopy (¹H and ¹³C) E_Isomer->NMR IR IR Spectroscopy E_Isomer->IR MS Mass Spectrometry E_Isomer->MS Z_Isomer (Z)-4-Methoxy-3-buten-2-one Z_Isomer->NMR Z_Isomer->IR Z_Isomer->MS NMR_Data Analyze Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Analyze Characteristic Absorption Bands IR->IR_Data MS_Data Analyze Molecular Ion & Fragmentation MS->MS_Data Comparison Compare Spectroscopic Data of (E) and (Z) Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

References

Comparative Reactivity Analysis of 4-Methoxy-3-methylbutan-2-one and Other Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity among structurally similar molecules is paramount for synthetic strategy and drug design. This guide provides a comprehensive comparison of the reactivity of 4-Methoxy-3-methylbutan-2-one with other common ketones, supported by established principles of physical organic chemistry and detailed experimental protocols for comparative analysis.

The reactivity of a ketone is primarily dictated by a combination of electronic and steric factors centered around the carbonyl group. Electron-donating groups adjacent to the carbonyl carbon decrease its electrophilicity, thus reducing reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Steric hindrance, the physical obstruction around the reaction center, also plays a crucial role; bulkier substituents impede the approach of nucleophiles, thereby slowing down the reaction rate.

4-Methoxy-3-methylbutan-2-one presents an interesting case study due to its unique substitution pattern. The methyl group at the α-position (C3) introduces steric bulk, while the methoxy (B1213986) group at the β-position (C4) can exert a more complex electronic influence. While the primary effect of the alkyl groups is electron-donating, the electronegative oxygen of the methoxy group can introduce an electron-withdrawing inductive effect.

Comparative Reactivity Overview

To provide a clear comparison, the following table summarizes the predicted relative reactivity of 4-Methoxy-3-methylbutan-2-one against a selection of common ketones in key chemical transformations. These predictions are based on the interplay of steric and electronic effects.

KetoneStructurePredicted Relative Rate of Nucleophilic Addition (e.g., Reduction with NaBH₄)Predicted Relative Rate of Enolate Formation (Kinetic)
AcetoneCH₃COCH₃Very HighHigh
Butan-2-oneCH₃COCH₂CH₃HighModerate
4-Methoxy-3-methylbutan-2-one CH₃COCH(CH₃)CH₂OCH₃ Moderate Low
Pinacolone(CH₃)₃CCOCH₃LowVery Low

Rationale for Predictions:

  • Nucleophilic Addition: Reactivity is expected to decrease with increasing steric hindrance around the carbonyl carbon. Acetone, being the least hindered, is predicted to be the most reactive. Butan-2-one is slightly less reactive due to the ethyl group. 4-Methoxy-3-methylbutan-2-one possesses a methyl group on the α-carbon, which presents more steric bulk than butan-2-one, suggesting a moderate reactivity. The distant methoxy group's electronic influence is likely to be minor compared to the immediate steric effect. Pinacolone, with its bulky tert-butyl group, is predicted to be the least reactive.

  • Enolate Formation (Kinetic): The rate of formation of the kinetic enolate is primarily influenced by the accessibility and acidity of the α-protons. Acetone has six equivalent and accessible α-protons, leading to a high rate of enolate formation. In butan-2-one, the methyl protons are more accessible than the methylene (B1212753) protons. 4-Methoxy-3-methylbutan-2-one has only one α-proton at the more substituted position, which is sterically hindered by the adjacent methyl and methoxymethyl groups, thus predicting a low rate of kinetic enolate formation. Pinacolone has no α-protons on the tert-butyl side and the methyl protons on the other side are available, but the overall steric bulk can influence the approach of the base.

Key Factors Influencing Ketone Reactivity

The following diagram illustrates the primary factors that govern the reactivity of ketones towards nucleophilic attack.

G Factors Influencing Ketone Reactivity Reactivity Ketone Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric EDG Electron-Donating Groups (Alkyl) Electronic->EDG - EWG Electron-Withdrawing Groups Electronic->EWG + Bulky Bulky Substituents Steric->Bulky -

Caption: Factors influencing the reactivity of ketones.

Experimental Protocols for Comparative Reactivity Studies

To obtain quantitative data on the relative reactivity of 4-Methoxy-3-methylbutan-2-one and other ketones, the following experimental protocols are recommended.

Comparative Reduction Rates with Sodium Borohydride (B1222165)

This experiment aims to determine the relative rates of reduction of different ketones by monitoring the disappearance of the ketone concentration over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ketones to be tested (e.g., 4-Methoxy-3-methylbutan-2-one, acetone, butan-2-one, pinacolone)

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol (B145695) or isopropanol (B130326) (solvent)

  • Internal standard (e.g., a non-reactive hydrocarbon like dodecane (B42187) for GC analysis)

  • Quenching solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC or HPLC instrument with a suitable column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each ketone (e.g., 0.1 M) in the chosen alcohol solvent.

    • Prepare a stock solution of the internal standard (e.g., 0.05 M) in the same solvent.

    • Prepare a fresh stock solution of NaBH₄ (e.g., 0.05 M) in the same solvent immediately before use.

  • Reaction Setup:

    • In a series of reaction vials, add a known volume of a ketone stock solution and the internal standard stock solution.

    • Equilibrate the vials to a constant temperature (e.g., 25 °C) in a water bath.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-equilibrated NaBH₄ solution to each vial simultaneously.

    • At regular time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction vial.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Sample Preparation and Analysis:

    • Extract the quenched aliquot with the extraction solvent.

    • Dry the organic layer with the drying agent.

    • Analyze the organic layer by GC or HPLC to determine the concentration of the remaining ketone relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the ketone concentration (ln[Ketone]) versus time for each ketone.

    • The slope of the resulting line will be the pseudo-first-order rate constant (-k').

    • Compare the rate constants to determine the relative reactivity of the ketones.

Competitive Enolate Formation and Trapping

This experiment determines the relative rates of kinetic enolate formation by reacting a mixture of two ketones with a sub-stoichiometric amount of a strong, non-nucleophilic base and then trapping the resulting enolates.

Materials:

  • Ketone mixture (e.g., an equimolar mixture of 4-Methoxy-3-methylbutan-2-one and butan-2-one)

  • Lithium diisopropylamide (LDA) solution in THF (strong base)

  • Trapping agent (e.g., trimethylsilyl (B98337) chloride (TMSCl) or a deuterated source like D₂O)

  • Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • GC-MS or NMR instrument for product analysis

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone mixture in anhydrous THF.

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a sub-stoichiometric amount of LDA solution (e.g., 0.5 equivalents relative to the total ketones) to the stirred ketone solution.

    • Allow the reaction to proceed for a short period (e.g., 15-30 minutes) to ensure kinetic control.

  • Trapping:

    • Add the trapping agent (e.g., TMSCl) to the reaction mixture to trap the formed enolates as silyl (B83357) enol ethers.

  • Workup and Analysis:

    • Quench the reaction by adding the quenching solution.

    • Allow the mixture to warm to room temperature and extract with the extraction solvent.

    • Wash the organic layer with brine, dry over the drying agent, and concentrate under reduced pressure.

    • Analyze the product mixture by GC-MS or ¹H NMR to determine the ratio of the trapped enolates. The ratio of the products will reflect the relative rates of kinetic deprotonation of the two ketones.

Experimental Workflow for Comparative Kinetic Studies

The following diagram outlines a general workflow for conducting a comparative kinetic study of ketone reactivity.

G Workflow for Comparative Kinetic Studies cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Ketones Prepare Ketone Stock Solutions Setup Set up Reactions (Ketone + IS) Prep_Ketones->Setup Prep_Reagent Prepare Reagent Stock Solution Initiate Initiate Reaction (Add Reagent) Prep_Reagent->Initiate Prep_IS Prepare Internal Standard Solution Prep_IS->Setup Equilibrate Equilibrate to Constant Temperature Setup->Equilibrate Equilibrate->Initiate Monitor Monitor Reaction (Take Aliquots) Initiate->Monitor Quench Quench Aliquots Monitor->Quench Extract Extract and Dry Quench->Extract Analyze Analyze by GC/HPLC Extract->Analyze Data Plot Data and Determine Rate Constants Analyze->Data

Caption: A general workflow for comparative kinetic analysis.

By following these protocols and principles, researchers can obtain valuable quantitative data to compare the reactivity of 4-Methoxy-3-methylbutan-2-one with other ketones, enabling more informed decisions in their synthetic and drug development endeavors.

A Comparative Guide to Conjugate Addition Reactions: 4-Methoxy-3-buten-2-one vs. Methyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the conjugate addition, or Michael reaction, stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The choice of the Michael acceptor is critical to the success of this transformation. This guide provides an objective comparison between two common α,β-unsaturated carbonyl compounds: the highly reactive methyl vinyl ketone (MVK) and its more stable structural analog, 4-methoxy-3-buten-2-one (B155257). This comparison focuses on reactivity, safety, handling, and synthetic utility, supported by experimental data and detailed protocols.

Introduction and Overview

Methyl Vinyl Ketone (MVK) is the simplest enone and a powerful Michael acceptor due to the high electrophilicity of its β-carbon. Its small size and potent reactivity make it a staple in many synthetic applications, most notably the Robinson annulation for the formation of six-membered rings.[1][2] However, MVK's utility is significantly hampered by its hazardous properties. It is a colorless, flammable, and highly toxic liquid with a pungent odor.[3] Furthermore, MVK is notoriously prone to spontaneous polymerization, requiring storage with inhibitors like hydroquinone.[3]

This compound is a vinylogous ester that serves as a valuable and more stable alternative to MVK.[4][5] While the methoxy (B1213986) group reduces the electrophilicity of the double bond compared to MVK, this compound can function as a practical surrogate. In many applications, it undergoes a conjugate addition, and the resulting adduct can be hydrolyzed to yield a 1,5-dicarbonyl compound, the same product type obtained from a tandem Michael addition-alkylation sequence with MVK. Its reduced volatility and lower acute toxicity make it a safer and easier reagent to handle in a laboratory setting.[6]

Reactivity and Mechanistic Considerations

The reactivity of α,β-unsaturated carbonyl compounds in conjugate additions is governed by the polarization of the double bond, which renders the β-carbon electrophilic.

  • Methyl Vinyl Ketone: As a classic enone, MVK possesses a highly electron-deficient double bond, making it extremely susceptible to attack by a wide range of soft nucleophiles, including enolates, amines, and thiols.

  • This compound: The presence of the electron-donating methoxy group at the β-position (C4) reduces the electrophilicity of the double bond through resonance. This makes it inherently less reactive towards nucleophiles than MVK. However, it is still a competent Michael acceptor, particularly with more reactive nucleophiles or under Lewis acid catalysis, as seen in the Mukaiyama-Michael reaction.[4] A key feature of its reactivity is the potential for the methoxy group to be eliminated after the initial conjugate addition, leading to a formal butenone unit.[4]

G

Data Presentation: Performance in Conjugate Additions

Direct comparative studies under identical conditions are scarce. The following tables summarize representative yields from separate studies to illustrate the performance of each reagent with different classes of nucleophiles.

Table 1: Conjugate Addition of Thiols to Methyl Vinyl Ketone This reaction is typically rapid and high-yielding, often proceeding without a catalyst.

Nucleophile (Thiol)Reaction TimeYield (%)
Thiophenol30 min93
4-Chlorothiophenol15 min98
4-Methylthiophenol30 min85
4-Methoxythiophenol30 min93
2-Naphthalenethiol15 min89
Benzylthiol45 min76
(Data sourced from a study on solvent-free Michael additions.)

Table 2: Conjugate Addition of Nucleophiles to trans-4-Methoxy-3-buten-2-one These reactions demonstrate the utility of this compound as a Michael acceptor, sometimes requiring specific conditions or catalysts.

NucleophileConditionsYield (%)Reference
Dianion of methyl 3-oxopentanoateATPH, CH₂Cl₂, -78 °C50[7]
3-Nitroaniline"On water", 60 °C, 1 h99[8]
4-Nitroaniline"On water", 60 °C, 1 h99[8]
4-Chloroaniline"On water", 60 °C, 24 h99[8]
(ATPH = Aluminum tris(2,6-diphenylphenoxide))

Experimental Protocols

Protocol 1: Conjugate Addition of an Aniline to trans-4-Methoxy-3-buten-2-one "On Water"

This procedure demonstrates the reaction of a poorly nucleophilic aromatic amine with this compound, where water serves to enhance the reaction rate.[8]

Materials:

  • trans-4-Methoxy-3-buten-2-one (0.5 mmol, 1.0 equiv)

  • Aromatic amine (e.g., 3-nitroaniline) (0.6 mmol, 1.2 equiv)

  • Deionized water (0.5 mL)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Capped vial with a magnetic stir bar

Procedure:

  • To a capped vial, add trans-4-methoxy-3-buten-2-one (0.5 mmol) and water (0.5 mL).

  • Begin vigorous stirring (e.g., 1400 rpm) and add the aromatic amine (0.6 mmol).

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-24 hours depending on the amine), cool the mixture to room temperature.

  • Extract the aqueous phase with dichloromethane (2 x 1.5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the corresponding (Z)-enaminone.

Protocol 2: Representative Conjugate Addition of a Thiol to Methyl Vinyl Ketone

This procedure is representative of a solvent-free, catalyst-free Michael addition of a thiol to MVK.

Materials:

  • Methyl vinyl ketone (1.0 mmol, 1.0 equiv)

  • Thiol (e.g., 4-methoxythiophenol) (2.0 mmol, 2.0 equiv)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, combine methyl vinyl ketone (1.0 mmol) and the thiol (2.0 mmol).

  • Stir the mixture at 30 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 15-60 minutes.

  • Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to isolate the thioether adduct.

Synthetic Utility: A Workflow Comparison

This compound is best viewed as a stable MVK surrogate that can lead to the formation of a 1,5-dicarbonyl adduct, a common product of MVK in annulation sequences. This requires an additional hydrolysis step.

G

Safety and Handling Comparison

The most significant advantage of this compound over MVK lies in its superior safety profile.

Table 3: Safety and Handling Properties

PropertyMethyl Vinyl KetoneThis compound
Acute Toxicity Highly toxic by inhalation, ingestion, and skin contact; causes severe burns.[3]May cause skin, eye, and respiratory irritation; toxicological properties not fully investigated.[7]
Flammability Highly flammable (Flash Point: -7 °C).[3]Combustible liquid (Flash Point: 63 °C).[6]
Stability Prone to spontaneous, potentially violent polymerization.[3]Stable under recommended storage conditions (refrigeration). No hazardous polymerization reported.[6][7]
Handling Requires handling in a well-ventilated fume hood with extensive PPE. Must be stored with an inhibitor.Standard laboratory precautions (fume hood, PPE) are sufficient. Store in a cool, dry, well-ventilated area.[7]

Conclusion

The choice between methyl vinyl ketone and this compound for conjugate addition reactions represents a classic trade-off between reactivity and safety.

  • Methyl Vinyl Ketone remains the reagent of choice when high reactivity is paramount and the associated hazards can be safely managed. Its utility in well-established procedures like the Robinson annulation is undeniable.

  • This compound emerges as a superior alternative when safety, stability, and ease of handling are primary concerns. While it is less electrophilic, it is a competent Michael acceptor that can be used to generate valuable synthetic intermediates. Its role as a stable surrogate for MVK, capable of producing equivalent 1,5-dicarbonyl structures after hydrolysis, makes it an attractive option for modern synthetic design, particularly in environments where minimizing exposure to highly toxic reagents is a priority.

For drug development professionals and researchers, the reduced risk profile of this compound makes it a more practical and responsible choice for exploratory synthesis and process development without fundamentally compromising access to the desired chemical space.

References

A Proposed Framework for the Comparative Analysis of 4-Methoxy-3-buten-2-one Analogs: A Guide for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature reveals a notable absence of research on the biological activities of 4-Methoxy-3-buten-2-one (B155257) and its analogs. Consequently, the experimental data presented in this guide is illustrative and hypothetical , based on established principles of medicinal chemistry and structure-activity relationships for α,β-unsaturated ketones. This document is intended to serve as a comprehensive template for researchers to design, execute, and interpret a thorough comparative study.

Introduction

This compound is an α,β-unsaturated ketone, a class of compounds known as Michael acceptors that can covalently interact with biological nucleophiles, such as cysteine residues in proteins.[1][2][3] This reactivity makes them interesting candidates for drug discovery, with potential applications in oncology and immunology.[4][5] This guide outlines a proposed series of experiments to elucidate the structure-activity relationships (SAR) of this compound and its structural analogs, focusing on their cytotoxic and antimicrobial activities. By systematically modifying the core structure, researchers can gain valuable insights into the impact of specific functional groups on the compounds' biological profiles.

Proposed Analogs for Synthesis and Evaluation

To establish a clear SAR, the following analogs are proposed for synthesis and comparison against the parent compound, this compound. These modifications systematically probe the effects of altering the methoxy (B1213986) group and the α,β-unsaturated system.

Compound IDStructureRationale for Inclusion
1 This compound (Parent)Baseline compound for comparison.
2 4-Hydroxy-3-buten-2-oneInvestigates the effect of replacing the methoxy group with a hydroxyl group, altering hydrogen bonding potential and polarity.
3 4-Ethoxy-3-buten-2-oneEvaluates the impact of a bulkier alkoxy group on steric hindrance and lipophilicity.
4 3-Penten-2-oneRemoves the methoxy group to assess the contribution of the oxygen atom to activity.
5 4-Methoxy-butan-2-oneSaturates the double bond to determine the importance of the Michael acceptor moiety for biological activity.

Illustrative Comparative Data

The following tables present hypothetical data for the proposed analogs. These values are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Physicochemical Properties

A foundational aspect of any SAR analysis is the characterization of key physicochemical properties, which influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond Acceptors
1 C₅H₈O₂100.120.502
2 C₄H₆O₂86.09-0.112
3 C₆H₁₀O₂114.140.902
4 C₅H₈O84.120.801
5 C₅H₁₀O₂102.130.302
Table 2: In Vitro Cytotoxicity Data (Illustrative)

The cytotoxic potential of the compounds could be evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of potency.

Compound IDCytotoxicity IC₅₀ (µM) vs. HeLa CellsCytotoxicity IC₅₀ (µM) vs. A549 Cells
1 15.225.8
2 10.518.9
3 22.735.1
4 8.914.3
5 > 100> 100
Table 3: Antimicrobial Activity Data (Illustrative)

The minimum inhibitory concentration (MIC) determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 3264
2 1632
3 64128
4 1664
5 > 256> 256

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are standard protocols for the key proposed experiments.

Determination of Cytotoxicity (IC₅₀) using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[8][9]

Determination of Antimicrobial Activity (MIC) using Broth Microdilution

This method determines the minimum concentration of a substance that inhibits the growth of a microorganism in a liquid medium.[10][11][12]

Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations: Workflows and Signaling Pathways

Experimental and Analytical Workflow

The following diagram illustrates the proposed workflow for synthesizing and evaluating the this compound analogs.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis Synthesis Synthesis of Analogs (Compounds 1-5) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PhysChem Physicochemical Analysis (logP, Solubility) Characterization->PhysChem Cytotoxicity Cytotoxicity Screening (MTT Assay vs. HeLa, A549) PhysChem->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC vs. S. aureus, E. coli) PhysChem->Antimicrobial IC50 IC50 Determination (Dose-Response Curves) Cytotoxicity->IC50 MIC_det MIC Determination Antimicrobial->MIC_det SAR Structure-Activity Relationship Analysis IC50->SAR MIC_det->SAR

Caption: Proposed workflow for SAR analysis of this compound analogs.

Potential Mechanism of Action: NF-κB Signaling Pathway

As Michael acceptors, α,β-unsaturated ketones can potentially inhibit the NF-κB signaling pathway by covalently modifying key proteins like IKKβ or p65, which contain reactive cysteine residues.[4] This would prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_p65 p65 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50 p50 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65_n p65 NFkB_p50->NFkB_p65_n Translocation NFkB_p65->NFkB_p50_n Translocation NFkB_p65->NFkB_p65_n Translocation Nucleus Nucleus Gene Target Gene Expression (Inflammation, Survival) Analog This compound Analog (Michael Acceptor) Analog->IKK Inhibits (Covalent Modification) NFkB_p50_n->Gene Activates Transcription NFkB_p65_n->Gene Activates Transcription

Caption: Hypothesized inhibition of the canonical NF-κB pathway by an analog.

Interpretation of Structure-Activity Relationships

Based on the illustrative data, several SAR trends can be proposed:

  • Importance of the Michael Acceptor: The lack of activity for Compound 5 (4-Methoxy-butan-2-one), where the double bond is saturated, strongly suggests that the α,β-unsaturated ketone moiety is essential for both cytotoxic and antimicrobial effects. This supports the hypothesis of a Michael addition-based mechanism of action.[13]

  • Effect of the 4-Substituent:

    • Replacing the methoxy group with a hydroxyl group (Compound 2 ) appears to enhance potency. This could be due to increased polarity or the ability to act as a hydrogen bond donor, potentially improving interaction with a biological target.

    • The larger ethoxy group (Compound 3 ) seems to decrease activity, possibly due to steric hindrance at the target site.

    • Complete removal of the 4-alkoxy group (Compound 4 ) results in high cytotoxicity, indicating that the core α,β-unsaturated ketone structure is highly reactive.

Conclusion

While there is currently a gap in the scientific literature regarding the SAR of this compound analogs, this guide provides a robust framework for initiating such an investigation. The proposed analogs and experimental protocols offer a clear path to generating high-quality, reproducible data. The illustrative results suggest that the Michael acceptor functionality is critical for activity and that modifications to the 4-position can significantly modulate potency. This class of compounds represents a potentially fruitful area for future research in medicinal chemistry and drug discovery.

References

A Comparative Analysis of Biological Activity: Ketones Versus Corresponding Alcohols and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of functional group modifications on a molecule's biological activity is paramount. This guide provides a comprehensive comparison of the biological activity of ketones against their structurally related secondary alcohols and primary amines, supported by experimental data and detailed methodologies.

The substitution of a ketone with a corresponding alcohol or amine represents a common strategy in medicinal chemistry to probe the structure-activity relationship (SAR) of a compound. This modification can significantly alter a molecule's steric profile, hydrogen bonding capacity, and overall polarity, thereby influencing its interaction with biological targets and subsequent activity.

Key Physicochemical Differences

The conversion of a planar ketone to a tetrahedral secondary alcohol introduces a chiral center and changes the molecule's three-dimensional shape. This can impact how the molecule fits into a binding pocket. Furthermore, an alcohol can act as both a hydrogen bond donor and acceptor, whereas a ketone can only function as a hydrogen bond acceptor. The replacement of a ketone with a primary amine also introduces a new hydrogen bond donor and a basic center, which can lead to different electrostatic interactions with the target protein.

Comparative Biological Activity Data

The following tables summarize quantitative data from various studies, illustrating the impact of ketone-to-alcohol and ketone-to-amine substitutions on biological activity.

Table 1: Comparison of Biological Activity of Ketones and Corresponding Secondary Alcohols
Parent KetoneCorresponding AlcoholBiological Target/AssayKetone Activity (IC₅₀/Kᵢ)Alcohol Activity (IC₅₀/Kᵢ)Fold Change in ActivityReference
Ketoprofen AnalogueSecondary Alcohol AnalogueAnti-inflammatory (Adjuvant Arthritis Assay in rats)Maintained ActivityMaintained ActivityNo significant change[1]
Erastin AnalogueNot Applicable (Compared to α-substituted ketone)System xc⁻ Inhibition60 nM10-30 nM (for α-substituted ketones)2-6 fold increase (for α-substituted ketones)[2]
Acetyl-CoA Carboxylase InhibitorSecondary Alcohol MetaboliteAcetyl-CoA Carboxylase InhibitionActiveLess Active (in vivo)Reduction in activity[3]

Note: Direct quantitative comparisons for some compounds were not available in the public domain. The data presented reflects the reported observations in the cited literature.

Table 2: Comparison of Biological Activity of Ketones and Corresponding Primary Amines
Parent KetoneCorresponding AmineBiological Target/AssayKetone ActivityAmine ActivityFold Change in ActivityReference
Ketoprofen AnaloguePrimary Amine AnalogueAnti-inflammatory (Adjuvant Arthritis Assay in rats)Maintained ActivityMaintained ActivityNo significant change[1]
α-Amino Ketone Precursorα-Amino KetoneVarious Biological ReceptorsPrecursorActiveActivation upon amination[4]

Note: The synthesis of α-amino ketones from ketones is a common strategy to generate biologically active compounds. The table reflects the general principle that the amine functionality is often crucial for activity.

Experimental Protocols

Detailed methodologies for key experiments cited are provided to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic effects of compounds.[5][6][7]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete growth medium

  • Test compounds (ketone, alcohol, and amine analogues) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific enzyme.[8][9][10]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compounds

  • Assay buffer (optimized for the specific enzyme)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Inhibitor Incubation: Add the enzyme and varying concentrations of the test compound to the wells of a 96-well plate. Include a control with no inhibitor. Incubate for a predetermined time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Kᵢ) can be determined by performing the assay at different substrate concentrations.[11]

Receptor-Ligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.[12][13][14]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand with known affinity for the receptor

  • Test compounds

  • Binding buffer

  • Filter plates or scintillation vials

  • Scintillation counter or other detection instrument

Procedure:

  • Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a filter plate that retains the membranes or by scintillation proximity assay (SPA).[12]

  • Quantification: Quantify the amount of bound radioligand using a scintillation counter or other appropriate detector.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of specific binding against the competitor concentration. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Relationships

To illustrate the logical flow of the experimental procedures and the relationships between the chemical modifications and their biological evaluation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation Ketone Parent Ketone Alcohol Corresponding Alcohol Ketone->Alcohol Reduction Amine Corresponding Amine Ketone->Amine Reductive Amination Cytotoxicity Cytotoxicity Assay (e.g., MTT) Ketone->Cytotoxicity Enzyme Enzyme Inhibition Assay Ketone->Enzyme Receptor Receptor Binding Assay Ketone->Receptor Alcohol->Cytotoxicity Alcohol->Enzyme Alcohol->Receptor Amine->Cytotoxicity Amine->Enzyme Amine->Receptor IC50_cyto IC50_cyto Cytotoxicity->IC50_cyto Determine IC₅₀ IC50_enzyme IC50_enzyme Enzyme->IC50_enzyme Determine IC₅₀/Kᵢ Ki_receptor Ki_receptor Receptor->Ki_receptor Determine Kᵢ

General workflow for synthesis and biological evaluation.

SAR_Logic cluster_modification Chemical Modification cluster_impact Impact on Properties Ketone Ketone (Planar, H-bond acceptor) Alcohol Alcohol (Tetrahedral, H-bond donor & acceptor) Ketone->Alcohol Reduction Amine Amine (Tetrahedral, H-bond donor & acceptor, Basic) Ketone->Amine Reductive Amination Properties Altered: - Sterics - H-bonding - Polarity - Basicity Alcohol->Properties Amine->Properties Activity Biological Activity Properties->Activity

Structure-activity relationship logic for functional group modification.

References

A Comparative Guide to 2D J-Resolved and COSY Experiments for the Structural Elucidation of Butenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Butenone derivatives, a class of α,β-unsaturated ketones, are prevalent scaffolds in natural products and pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining their precise molecular architecture. Among the suite of NMR techniques, two-dimensional (2D) experiments like J-resolved spectroscopy and Correlation SpectroscopY (COSY) are particularly powerful for deciphering complex proton spectra.

This guide provides an objective comparison of 2D J-resolved and COSY experiments for the structural characterization of butenone derivatives, supported by experimental data and detailed protocols.

Performance Comparison: 2D J-Resolved vs. COSY

The primary distinction between these two homonuclear 2D NMR techniques lies in the information they provide. COSY establishes proton-proton coupling networks, revealing the connectivity of the carbon skeleton, while J-resolved spectroscopy separates chemical shifts and coupling constants onto two different frequency axes, simplifying crowded spectra and enabling precise measurement of coupling constants (J-values).

2D J-Resolved Spectroscopy: This technique is invaluable for resolving complex multiplets and extracting accurate coupling constants.[1][2] In a J-resolved spectrum, the F2 axis represents the conventional chemical shift, while the F1 axis displays the coupling information for each proton.[1] A projection of the F2 axis results in a "broadband proton decoupled" ¹H NMR spectrum, where each proton signal appears as a singlet, greatly simplifying interpretation.[2] This is particularly advantageous for analyzing the often-overlapping signals of vinyl and alkyl protons in butenone derivatives.

COSY (Correlation SpectroscopY): The COSY experiment is the workhorse for determining the bonding framework of a molecule.[3] It identifies protons that are scalar-coupled to each other, typically through two to three bonds. The spectrum displays the normal 1D proton spectrum along the diagonal, while off-diagonal cross-peaks indicate coupling between two protons.[3] By "walking" through the correlation pathways, one can piece together the sequence of protons in a spin system.

Feature2D J-Resolved SpectroscopyCOSY (Correlation SpectroscopY)
Primary Information Separation of chemical shifts (δ) and coupling constants (J)Correlation of coupled protons (connectivity)
Key Advantage Simplifies complex spectra, allows for precise measurement of J-valuesEstablishes the carbon backbone connectivity
Spectral Appearance Multiplets are tilted and appear on a second dimension (F1)Diagonal peaks represent the 1D spectrum; cross-peaks show correlations
Use Case for Butenones Determining the stereochemistry (cis/trans) of the double bond through accurate J-value measurement. Resolving overlapping signals from vinyl and alkyl protons.Identifying the coupling network between the vinyl protons and adjacent alkyl groups. Confirming the overall structure.

Experimental Data for Butenone Derivatives

The following table summarizes typical ¹H NMR data for several butenone derivatives. This data can be used to predict and interpret the outcomes of 2D NMR experiments.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Buten-2-one H3 (CH₃)2.25s-
H4a (CH₂)5.85dd10.8, 1.2
H4b (CH₂)6.25dd17.6, 1.2
H3' (CH)6.35dd17.6, 10.8
(E)-Pent-3-en-2-one H1 (CH₃)1.90dd6.8, 1.7
H5 (CH₃)2.22s-
H3 (CH)6.08dq15.8, 1.7
H4 (CH)6.82dq15.8, 6.8
4-Phenyl-3-buten-2-one [4]H1 (CH₃)2.38s-
H3 (CH)6.79d16.3
H4 (CH)7.42d16.3
Ar-H7.45 - 7.65m-

Note: Chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Experimental Protocols

The following are generalized protocols for acquiring 2D J-resolved and COSY spectra of butenone derivatives on a modern NMR spectrometer.

Sample Preparation
  • Dissolve the Sample: Dissolve 5-15 mg of the purified butenone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • Filter the Solution: To ensure optimal spectral quality by removing particulate matter, filter the solution through a glass wool plug or a syringe filter directly into a 5 mm NMR tube.

  • Cap and Clean: Securely cap the NMR tube and wipe the exterior with a lint-free tissue.

2D J-Resolved Experiment
  • Initial Setup: Insert the sample into the spectrometer. Lock the field on the deuterium (B1214612) signal of the solvent and tune/match the probe for ¹H.

  • Acquire a 1D ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width (SW) and the transmitter offset (o1p).

  • Load J-Resolved Pulse Program: Select a standard J-resolved pulse sequence (e.g., jresgpprqf on a Bruker instrument).

  • Set Key Parameters:

    • Spectral Width (SW): Set the F2 (chemical shift) dimension to encompass all proton signals. The F1 (coupling) dimension typically requires a much smaller spectral width (e.g., 50-100 Hz).

    • Number of Increments (TD(F1)): Collect 64 to 128 increments in the F1 dimension.

    • Number of Scans (NS): Use 4 to 16 scans per increment, depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1.5-2.0 seconds is generally sufficient.

  • Data Processing:

    • Apply a sine-bell or shifted sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • The resulting spectrum will likely be tilted. Apply a 45° tilt or shear transformation to align the chemical shifts along the F2 axis and coupling constants along the F1 axis.

COSY Experiment
  • Initial Setup: Follow the same initial setup steps as for the J-resolved experiment.

  • Acquire a 1D ¹H Spectrum: As before, acquire a 1D ¹H spectrum to set the spectral width and transmitter offset.

  • Load COSY Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on a Bruker instrument).

  • Set Key Parameters:

    • Spectral Width (SW): Set the spectral width in both F1 and F2 dimensions to cover the entire proton chemical shift range.

    • Number of Increments (TD(F1)): Acquire 128 to 256 increments in the F1 dimension.

    • Number of Scans (NS): Depending on concentration, 2 to 8 scans per increment are typically adequate.

    • Relaxation Delay (D1): Use a relaxation delay of 1.5-2.0 seconds.

  • Data Processing:

    • Apply a suitable window function (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • The final spectrum may be symmetrized to reduce noise and artifacts.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the information derived from these 2D NMR experiments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Sample filter Filter Solution dissolve->filter oneD_H1 1D ¹H Spectrum filter->oneD_H1 twoD_JRES 2D J-Resolved oneD_H1->twoD_JRES twoD_COSY 2D COSY oneD_H1->twoD_COSY process_JRES Process J-Resolved Data twoD_JRES->process_JRES process_COSY Process COSY Data twoD_COSY->process_COSY elucidate Structural Elucidation process_JRES->elucidate process_COSY->elucidate

Experimental workflow for 2D NMR analysis.

cosy_correlations cluster_structure (E)-Pent-3-en-2-one H1 H1 H3 H3 H4 H4 H3->H4 3J (strong) H4->H1 3J (strong) H5 H5 H5->H3 4J (weak)

COSY correlations in (E)-Pent-3-en-2-one.

Conclusion

Both 2D J-resolved and COSY NMR experiments are indispensable for the comprehensive structural elucidation of butenone derivatives. While COSY provides the fundamental framework of proton connectivity, J-resolved spectroscopy offers a powerful method for simplifying complex spectra and extracting precise coupling constants, which are crucial for stereochemical assignments. The synergistic use of these two techniques, alongside 1D ¹H and ¹³C NMR, provides researchers with a robust toolkit for the confident and accurate characterization of this important class of molecules.

References

A Comparative Analysis of Physicochemical Properties in Ketone Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties of several ketone structural analogs. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how structural modifications—such as alkyl chain length, cyclization, and the introduction of aromatic systems—influence the fundamental properties of ketones. The data presented is supported by established experimental protocols.

Comparative Data of Ketone Analogs

The following table summarizes key physicochemical properties for a selection of representative ketone analogs. These compounds were chosen to illustrate the impact of incremental structural changes.

PropertyAcetone (B3395972) (Propanone)Butanone (Methyl Ethyl Ketone)Cyclopentanone (B42830)CyclohexanoneAcetophenone (B1666503)
Structure CH₃COCH₃CH₃COCH₂CH₃C₅H₈OC₆H₁₀OC₆H₅COCH₃
Molecular Weight ( g/mol ) 58.0872.1184.1298.14120.15
Boiling Point (°C) 56[1]79.6[2][3]131[1]156[1]202[1]
Melting Point (°C) -94.9-86[4]-51.3-4720.5
Water Solubility ( g/100 mL) Miscible27.5[4]15.45.70.55
pKa (α-proton) ~20[5]~20~19~1718.2[6]
Density (g/mL at 20°C) 0.7840.805[3][4]0.9510.9471.03

Analysis of Physicochemical Trends

The structure of a ketone has a profound impact on its physical and chemical properties. The polar carbonyl group (C=O) is a defining feature that influences boiling points, solubility, and reactivity.[7]

  • Boiling Point: The boiling point of ketones is primarily influenced by intermolecular dipole-dipole interactions, which are stronger than the van der Waals forces in alkanes of similar molecular weight but weaker than the hydrogen bonding in alcohols.[8][9] As the length of the alkyl chain increases, so does the molecular weight and the strength of the van der Waals forces, leading to a higher boiling point.[10][11] This trend is evident when comparing acetone (56°C) to butanone (79.6°C).[1][2][3] Cyclic ketones, like cyclopentanone and cyclohexanone, have higher boiling points than their acyclic counterparts due to their rigid structures, which allow for more effective molecular packing and stronger intermolecular forces.

  • Solubility: Small ketones like acetone are miscible with water because the polar carbonyl group can form hydrogen bonds with water molecules.[11][12] However, as the nonpolar alkyl chain lengthens, the hydrophobic character of the molecule increases, leading to a rapid decrease in water solubility.[8][10] This is demonstrated by the decreasing solubility from acetone (miscible) to butanone (27.5 g/100 mL) and further to acetophenone (0.55 g/100 mL).[4]

  • Acidity (pKa): The acidity of a ketone is determined by the stability of the enolate conjugate base formed upon deprotonation of an α-proton (a hydrogen atom on the carbon adjacent to the carbonyl group). The typical pKa for an α-proton of a ketone is around 20.[5] The structure can influence this value; for instance, the α-protons of acetophenone are more acidic (pKa ≈ 18.2) because the resulting enolate is stabilized by resonance with the aromatic ring.[6]

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized laboratory techniques.

A. Boiling Point Determination The boiling point is typically determined via distillation. A sample of the ketone is heated in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium, characterized by a stable temperature reading on a thermometer placed in the vapor path during continuous distillation, is recorded as the boiling point.

B. Melting Point Determination For solid ketones like acetophenone, the melting point is determined using a capillary tube packed with the sample, which is then heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

C. Water Solubility Measurement Solubility is determined by adding a known amount of the ketone to a specific volume of water at a constant temperature. The mixture is agitated until saturation is reached (i.e., no more ketone dissolves). The undissolved portion is then separated and quantified, or the concentration of the saturated solution is measured using techniques like gas chromatography or spectroscopy, to calculate the amount of solute that dissolved.

D. pKa Determination The pKa of the α-proton in ketones can be determined through several methods:

  • Kinetic Analysis: One method involves analyzing the kinetics of halogenation in an alkaline solution. The rate of this reaction is dependent on the formation of the enolate, allowing for the calculation of the pKa.[6]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectrometry can be used to investigate the equilibria involved in the deprotonation of the ketone, particularly in relation to keto-enol tautomerism, from which the pKa can be derived.[13] This can involve monitoring chemical shifts as a function of pH.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical connections between the structural features of ketone analogs and their resulting physicochemical properties.

G Ketone Structure-Property Relationships cluster_structure Structural Modifications cluster_properties Physicochemical Properties Structure Ketone Core Structure (R-CO-R') Polarity Polarity Structure->Polarity Influences ChainLength Increase Alkyl Chain Length BoilingPoint Boiling Point ChainLength->BoilingPoint Increases Solubility Water Solubility ChainLength->Solubility Decreases Cyclization Cyclization of Alkyl Groups Cyclization->BoilingPoint Increases Aromatic Addition of Aromatic Ring Aromatic->BoilingPoint Significantly Increases Aromatic->Solubility Significantly Decreases Acidity Acidity (pKa of α-proton) Aromatic->Acidity Increases (pKa Decreases) Polarity->BoilingPoint Increases Polarity->Solubility Increases

Caption: Relationship between ketone structural features and physicochemical properties.

References

Navigating Cytotoxicity: A Comparative Guide to Assays for Ketone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel ketone analogs is a critical step in preclinical evaluation. This guide provides a comprehensive comparison of commonly employed cytotoxicity assays, offering insights into their principles, performance, and practical application in the assessment of ketone-related compounds.

The selection of an appropriate cytotoxicity assay is paramount for generating reliable and reproducible data. This decision is often guided by the specific research question, the physicochemical properties of the test compounds, and the cell type under investigation. Here, we delve into the intricacies of three widely used methods: the MTT, WST-8, and LDH assays, presenting a comparative analysis to aid in experimental design and data interpretation.

Performance Comparison of Cytotoxicity Assays

The following tables summarize the key characteristics and illustrative cytotoxic profiles of ketone bodies and related compounds as evaluated by different assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, including cell lines, incubation times, and specific ketone analogs tested.

Table 1: Comparison of Key Assay Characteristics

FeatureMTT AssayWST-8 (CCK-8) AssayLDH Release Assay
Principle Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[1]Reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to a soluble orange formazan product.[2]Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released from damaged cells into the culture medium.[3]
Endpoint Colorimetric (absorbance at ~570 nm)Colorimetric (absorbance at ~450 nm)Colorimetric or Fluorometric
Advantages Well-established, cost-effective.Higher sensitivity than MTT, water-soluble formazan (no solubilization step), less toxic to cells.[2]Directly measures cell membrane integrity and cytotoxicity (necrosis), non-destructive to remaining cells.[3]
Limitations Insoluble formazan requires a solubilization step, potential for interference from colored compounds and reducing agents, MTT itself can be toxic to cells.[1][4]Can be influenced by compounds that affect cellular redox state.Less sensitive for detecting apoptosis, released LDH has a finite half-life in culture medium.
Assay Time 4-6 hours (including incubation and solubilization)1-4 hours30-60 minutes (for the enzymatic reaction)

Table 2: Illustrative Cytotoxicity Data for Ketone Bodies and Analogs

CompoundCell LineAssayConcentration/IC50Reference
β-hydroxybutyrate (BHB)A549 (Lung Carcinoma)MTTSignificant reduction in viability at 12.5 and 25 mM[5]
Sodium Acetoacetate & 3-HydroxybutyrateSW480 (Colon Cancer), MCF-7 (Breast Cancer), SKOV-3 (Ovarian Cancer), HTB-35 (Cervical Cancer)Crystal VioletDose-dependent inhibition of proliferation (20-60 mM)[6][7][8]
Thienyl Chalcone Derivatives (structurally related)MCF-7 (Breast Cancer)MTTIC50: 7.79 ± 0.81 µM (Compound 5)[5]
Thienyl Chalcone Derivatives (structurally related)MDA-MB-231 (Breast Cancer)MTTIC50: 9.92 ± 1.12 µM (Compound 5)[5]

Note: The data presented are for illustrative purposes and are extracted from different studies. Direct comparison of absolute values should be avoided.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the MTT, WST-8, and LDH cytotoxicity assays.

MTT Assay Protocol

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the ketone analog and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

WST-8 (CCK-8) Assay Protocol

Materials:

  • WST-8 (CCK-8) solution

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat cells with various concentrations of the ketone analog and a vehicle control. Incubate for the desired exposure time.

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well.[9][10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][10]

LDH Cytotoxicity Assay Protocol

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the ketone analog as described for the MTT and WST-8 assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm.[11]

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanisms of action of ketone analogs, the following diagrams are provided.

G cluster_workflow Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 24-72h Assay Reagent Addition Assay Reagent Addition Incubation->Assay Reagent Addition Signal Detection Signal Detection Assay Reagent Addition->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: A generalized workflow for in vitro cytotoxicity assays.

Ketone bodies have been shown to induce apoptosis in cancer cells through various signaling pathways. One of the key mechanisms involves the modulation of the PI3K/Akt/mTOR pathway and the Bcl-2 family of proteins.[12][13][14]

G cluster_pathway Ketone Analog-Induced Apoptosis Pathway Ketone Analog Ketone Analog PI3K PI3K Ketone Analog->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) mTOR->Bcl-2 (anti-apoptotic) Bax (pro-apoptotic) Bax (pro-apoptotic) Bcl-2 (anti-apoptotic)->Bax (pro-apoptotic) Caspase Activation Caspase Activation Bax (pro-apoptotic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified signaling pathway of ketone analog-induced apoptosis.

References

A Comparative Guide to GC-MS Analysis for Identifying and Quantifying Impurities in Ketone Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of ketone products, widely used as solvents and chemical intermediates in the pharmaceutical and chemical industries, is critical to ensuring the safety, efficacy, and quality of end products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for the identification and quantification of volatile and semi-volatile impurities in these materials. This guide provides a comparative overview of common GC-MS methodologies, supported by experimental data, to assist researchers in selecting the optimal approach for their specific analytical needs.

This guide will focus on two prevalent sample introduction techniques in GC-MS for ketone analysis: Direct Liquid Injection and Headspace Sampling . We will use acetone (B3395972) and methyl ethyl ketone (MEK) as representative examples to illustrate the application and performance of these methods in detecting common process-related and degradation impurities.

Comparison of GC-MS Sample Introduction Methods

The choice between direct liquid injection and headspace sampling is primarily dictated by the volatility of the impurities, their expected concentration, and the sample matrix.

  • Direct Liquid Injection (DLI): This technique involves the direct injection of a diluted sample of the ketone product into the heated GC inlet. It is generally suitable for a broad range of volatile and semi-volatile impurities. However, the high concentration of the ketone matrix can sometimes interfere with the detection of trace-level impurities and potentially contaminate the GC system.

  • Headspace (HS) Sampling: In this method, the sample is placed in a sealed vial and heated, allowing the volatile impurities to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC. HS-GC-MS is particularly advantageous for analyzing highly volatile impurities and can minimize matrix effects from the bulk ketone. It is also a cleaner technique that can extend the life of the GC inlet and column.

Experimental Protocols

Below are detailed methodologies for the analysis of impurities in ketone products using both direct injection and headspace GC-MS.

Method 1: Direct Liquid Injection GC-MS for Impurities in Methyl Ethyl Ketone (MEK)

This protocol is adapted for the analysis of a range of potential impurities in MEK.

1. Sample Preparation:

  • Accurately prepare a 1% (v/v) solution of the MEK sample in a high-purity solvent such as dichloromethane (B109758) or methanol.
  • Prepare calibration standards of known impurities (e.g., acetone, ethyl acetate, secondary butanol) in the same solvent at concentrations bracketing the expected impurity levels.
  • An internal standard (e.g., toluene-d8) can be added to both the sample and standard solutions for improved quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent polar capillary column).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Split Ratio: 20:1.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp: 10°C/min to 240°C.
  • Hold: 5 minutes at 240°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-350.

Method 2: Headspace GC-MS for Volatile Impurities in Acetone

This protocol is optimized for detecting volatile impurities and degradation products like mesityl oxide and diacetone alcohol in acetone.[1]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the acetone sample into a 20 mL headspace vial.
  • Add a suitable high-boiling point solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), to dissolve the sample.
  • Prepare calibration standards of target impurities (e.g., mesityl oxide, diacetone alcohol) in the same high-boiling point solvent in separate headspace vials.

2. Headspace Autosampler Conditions:

  • Oven Temperature: 80°C to 140°C (optimization may be required to balance sensitivity with the thermal degradation of analytes like diacetone alcohol).[1]
  • Vial Equilibration Time: 20 minutes.
  • Loop Temperature: 90°C.
  • Transfer Line Temperature: 100°C.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph and Mass Spectrometer: As in Method 1.
  • Column: A polar capillary column such as a DB-WAX or FFAP is recommended for resolving acetone and its polar impurities. For example, a DB-FFAP 30 m × 0.53 mm × 1.0 µm column can be used.[1]
  • Inlet Temperature: 200°C.
  • Carrier Gas: Helium at a constant flow of 5 mL/min.[1]
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp: 25°C/min to 240°C.
  • Hold: 1 minute at 240°C.[1]
  • MS Parameters: As in Method 1.

Data Presentation: Performance Comparison

The following table summarizes representative performance data for the quantification of common impurities in ketone products using different GC-based methods. This data is synthesized from various studies to provide a comparative overview.

ImpurityKetone MatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Mesityl OxideDrug SubstanceGC-FID (Direct Injection)~1.5 ppm~6 ppm[2]
Diacetone AlcoholDrug SubstanceGC-FID (Direct Injection)~2 ppm~10 ppm[2]
Mesityl OxidePharmaceutical FormulationHeadspace GC-FID-3 ppm[1]
Diacetone AlcoholPharmaceutical FormulationHeadspace GC-FID-31 ppm[1]
AcetonePharmaceutical FormulationHeadspace GC-FID-1 ppm[1]
Methyl Ethyl KetoneAirGC-FID (Sorbent Tube)1.5 ppm (equivalent)-[3]

Note: The performance of GC-MS is generally comparable or superior to GC-FID in terms of sensitivity, with the added benefit of providing mass spectral data for definitive identification.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical selection process for the described analytical methods.

GCMS_Workflow GC-MS Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Ketone Product Sample Dilution Dilution (for DLI) or Placement in Vial (for HS) Sample->Dilution Injection Sample Introduction (DLI or HS) Dilution->Injection Standards Preparation of Calibration Standards Quantification Impurity Quantification (Calibration Curve) Standards->Quantification Separation Chromatographic Separation (GC Column) Injection->Separation Detection Detection & Ionization (Mass Spectrometer) Separation->Detection Identification Impurity Identification (Mass Spectrum Library) Detection->Identification Detection->Quantification Report Final Report Identification->Report Quantification->Report

GC-MS Impurity Analysis Workflow

Method_Selection Method Selection Logic for Ketone Impurity Analysis Start Analyze Impurities in Ketone Product Volatility Are target impurities highly volatile? Start->Volatility Concentration Are impurities at trace levels (<10 ppm)? Volatility->Concentration Yes DLI_GCMS Use Direct Liquid Injection (DLI) GC-MS Volatility->DLI_GCMS No (Semi-volatile) HS_GCMS Use Headspace (HS) GC-MS Concentration->HS_GCMS Yes Consider_DLI Consider DLI-GC-MS with high split ratio Concentration->Consider_DLI No

Method Selection Logic for Ketone Impurity Analysis

Conclusion

Both Direct Liquid Injection and Headspace GC-MS are robust methods for the analysis of impurities in ketone products. HS-GC-MS offers superior performance for the analysis of highly volatile, trace-level impurities and minimizes matrix interference. DLI-GC-MS provides a more direct approach suitable for a broader range of impurities, including those that are less volatile. The selection of the most appropriate method depends on the specific analytical challenge, including the nature of the impurities and the required sensitivity. For comprehensive impurity profiling, a combination of both techniques may be warranted. The methods presented here, along with the comparative data, provide a solid foundation for developing and validating robust analytical procedures for the quality control of ketone products in research and industrial settings.

References

Safety Operating Guide

Safe Disposal of 4-Methoxy-3-buten-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Methoxy-3-buten-2-one, ensuring compliance with general hazardous waste protocols.

Essential Safety and Chemical Profile

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is necessary to minimize exposure and prevent accidents.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance Light yellow, clear liquid[3]
Boiling Point 200 °C[3]
Flash Point 63 °C (145.4 °F) - closed cup[3]
Density 0.982 g/mL at 25 °C[3]
Storage Temperature 2-8°C[3]
Incompatibilities Strong acids, strong bases, strong oxidizing agents, strong reducing agents[4]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or other approved eye protection.[1][2]
Hand Protection Wear chemical-resistant gloves, such as nitrile or butyl rubber.[2] Always inspect gloves before use.[2]
Skin and Body Protection Wear a lab coat or chemical-resistant suit to prevent skin contact.[2]
Respiratory Protection If vapors or mists may be generated, use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[5]

Step 1: Waste Collection and Containment
  • Select a Proper Container : Use a designated, leak-proof hazardous waste container that is chemically compatible with this compound.[6] The container must have a secure, screw-on cap.[6][7]

  • Collect Waste : Pour the waste this compound into the designated container. Avoid filling the container beyond 90% capacity to allow for expansion.[6]

  • Rinsate Collection : If rinsing emptied containers that held this compound, triple-rinse with a suitable solvent.[8] This rinsate is also considered hazardous waste and must be collected in the same or a compatible waste container.[8]

  • Seal the Container : Keep the waste container tightly closed except when adding waste.[6][7][8]

Step 2: Labeling and Storage
  • Labeling : Immediately label the waste container with a "Hazardous Waste" tag.[8] The label must clearly identify the contents as "Waste this compound" and list all components and their approximate percentages.[9]

  • Designate a Storage Area : Store the sealed waste container in a designated satellite accumulation area (SAA).[6] This area should be under the control of the laboratory personnel generating the waste.[9]

  • Secondary Containment : Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[7] The secondary container should be able to hold 110% of the volume of the primary container.[7]

  • Segregate Incompatibles : Ensure the waste is stored separately from incompatible materials like strong acids, bases, and oxidizing agents.[4][6]

Step 3: Arranging for Disposal
  • Contact EH&S : Request a hazardous waste pickup from your institution's Environmental Health & Safety (EH&S) department.[7]

  • Follow Institutional Procedures : Adhere to your institution's specific procedures for waste pickup, including any required documentation or online forms.[9]

  • Time and Quantity Limits : Be aware of accumulation limits. Hazardous waste must typically be collected within 90 days of the start of accumulation.[7] Do not exceed the maximum allowable quantity (e.g., 55 gallons) for a single waste stream in your storage area.[7]

Accidental Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Evacuate all non-essential personnel and ensure the area is well-ventilated.[2]

  • Remove Ignition Sources : Eliminate all sources of ignition from the area.[3]

  • Contain the Spill : Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[3][4]

  • Collect and Dispose : Collect the absorbent material and place it in a suitable, sealed container for disposal as hazardous waste, following the steps outlined above.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Unused or Spent This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Hazardous Waste Container ppe->container collect Transfer Waste to Container (Do not overfill) container->collect seal Securely Seal Container collect->seal spill Spill Occurs? collect->spill label_waste Label Container: 'Hazardous Waste' + Contents seal->label_waste store Move to Designated Satellite Accumulation Area label_waste->store secondary Place in Secondary Containment store->secondary segregate Segregate from Incompatibles secondary->segregate request Request Pickup from Environmental Health & Safety (EH&S) segregate->request complete Proper Disposal Complete request->complete spill->label_waste No spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->collect

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 4-Methoxy-3-buten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols and logistical information for managing 4-Methoxy-3-buten-2-one, ensuring a secure laboratory environment.

Chemical Hazards and Identification:

This compound is a combustible liquid that can cause irritation to the eyes, skin, and respiratory tract. The toxicological properties of this chemical have not been fully investigated, warranting careful handling to minimize exposure.[1]

Personal Protective Equipment (PPE):

A thorough risk assessment should precede the handling of this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.

PPE Category Specification Rationale & Best Practices
Eye and Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH-approved) or chemical safety goggles.[1][2]To protect against splashes and vapors. A face shield may be necessary when there is a significant risk of splashing.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2]To prevent skin contact. Gloves should be inspected for integrity before each use and disposed of properly after contamination.[2]
Skin and Body Protection Impervious lab coat or chemical-resistant suit.[2]To prevent skin exposure. Protective equipment should be selected based on the concentration and amount of the substance being handled.[2]
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges or a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[2][3]To be used in areas with inadequate ventilation or when engineering controls are not sufficient to maintain airborne levels below acceptable limits.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Cover the work surface with disposable absorbent liners.

  • Assemble all necessary equipment (e.g., glassware, spatulas, stirrers) inside the fume hood.

  • Don all required PPE as outlined in the table above.

2. Handling and Use:

  • All manipulations of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Keep the container tightly closed.[1]

  • Recommended storage temperature is refrigerated (below 4°C/39°F).[1]

Spill Management and Disposal Plan

1. Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][3]

  • Collection: Place the absorbed material into a suitable, labeled container for disposal.[3]

  • Do not use combustible materials, such as paper towels, to clean up spills.

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

2. Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[1]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[3]

  • Do not allow the product to enter drains.[3][4]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Spill & Disposal prep_fume_hood Verify Fume Hood Operation prep_workspace Prepare Workspace prep_fume_hood->prep_workspace prep_ppe Don Appropriate PPE handle_transfer Transfer/Weigh Chemical in Fume Hood prep_ppe->handle_transfer prep_workspace->prep_ppe handle_reaction Perform Experiment handle_transfer->handle_reaction handle_storage Store Properly handle_reaction->handle_storage Post-Experiment spill_check Spill Occurred? handle_reaction->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes waste_collection Collect Waste spill_check->waste_collection No spill_response->waste_collection waste_disposal Dispose of Waste per Regulations waste_collection->waste_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.